Rotenolone
Description
12a-Hydroxyrotenone has been reported in Tephrosia candida, Lonchocarpus subglaucescens, and other organisms with data available.
decomposition product of rotenone; RN given refers to (2 alpha,6a beta,12a beta)-isome
Structure
3D Structure
Properties
IUPAC Name |
(1R,6R,13R)-13-hydroxy-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O7/c1-11(2)16-7-13-15(29-16)6-5-12-21(13)30-20-10-28-17-9-19(27-4)18(26-3)8-14(17)23(20,25)22(12)24/h5-6,8-9,16,20,25H,1,7,10H2,2-4H3/t16-,20-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVKWCYZKMUTLH-AYPBNUJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@]4(C3=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (-)-cis-Rotenolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034145 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
509-96-6 | |
| Record name | Rotenolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=509-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rotenolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rotenolone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN2R8MKH6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (-)-cis-Rotenolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034145 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
91 - 92 °C | |
| Record name | (-)-cis-Rotenolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034145 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Rotenone's Primary Mechanism of Action on Mitochondrial Complex I: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rotenone (B1679576), a naturally occurring isoflavonoid, is a potent and specific inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). This guide provides a comprehensive technical overview of the core mechanism of action of rotenone, detailing its interaction with Complex I and the subsequent cascade of cellular events. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of rotenone's bioenergetic and signaling consequences. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the affected signaling pathways.
Introduction
Rotenone has been widely used as a pesticide and piscicide due to its potent toxicity.[1] In the context of biomedical research, it serves as a valuable tool to model mitochondrial dysfunction, particularly in the study of neurodegenerative diseases like Parkinson's disease.[2][3] Its primary molecular target is Complex I of the mitochondrial electron transport chain (ETC).[2][4] By inhibiting this crucial enzyme, rotenone disrupts cellular energy metabolism and initiates a cascade of events leading to oxidative stress and apoptosis.[1][4] This guide will delve into the specifics of this mechanism, providing both the theoretical framework and practical methodologies for its investigation.
Mechanism of Action at Mitochondrial Complex I
Binding Site and Inhibition of Electron Transport
Rotenone is a lipophilic molecule that readily crosses cellular and mitochondrial membranes.[1] It acts as a strong inhibitor of Complex I by blocking the transfer of electrons from the iron-sulfur (Fe-S) clusters to ubiquinone (Coenzyme Q10).[1][4][5] This inhibition occurs at the ubiquinone binding pocket within Complex I.[6] The binding of rotenone is non-covalent but exhibits high affinity. This blockage effectively halts the flow of electrons from NADH, a primary electron donor to the ETC, thereby crippling the entire process of oxidative phosphorylation.[5]
Consequences of Complex I Inhibition
The inhibition of electron flow at Complex I by rotenone leads to two major immediate consequences:
-
Decreased ATP Synthesis: The blockage of the electron transport chain prevents the pumping of protons across the inner mitochondrial membrane by Complex I. This disrupts the formation of the proton motive force necessary for ATP synthase to produce ATP.[4] The resulting depletion of cellular ATP can severely compromise energy-dependent cellular processes.
-
Increased Reactive Oxygen Species (ROS) Production: The backup of electrons within Complex I, upstream of the rotenone binding site, leads to their leakage and premature reaction with molecular oxygen.[4] This results in the formation of superoxide (B77818) radicals (O₂⁻), which are then converted to other reactive oxygen species such as hydrogen peroxide (H₂O₂).[3][7] This surge in mitochondrial ROS production is a key contributor to rotenone-induced cellular damage.[8][9]
Quantitative Data on Rotenone's Inhibitory Effects
The inhibitory potency of rotenone on Complex I and its downstream effects have been quantified in numerous studies. The following tables summarize key quantitative data.
| Parameter | Value | Cell/System Type | Reference |
| IC₅₀ (Complex I Inhibition) | 25 nM | SH-SY5Y neuroblastoma cells | [9] |
| < 100 nM | Multiple human cell lines | [6][10] | |
| 6.9 nM | Bovine heart mitochondria | [11] | |
| Ki (Inhibitor Constant) | 0.28-0.36 nmol/mg protein | Rat brain mitochondria | [4] |
| Effect on Cell Respiration | Detectable inhibition at 10 nM | HL-60 cells | [12] |
| Effect on Cellular ATP Levels | Sharp decrease below 100 nM | HL-60 cells | [12] |
| 64% of control at 500 nM | HL-60 cells | [12] |
Table 1: Quantitative Inhibitory Parameters of Rotenone. This table provides a summary of the half-maximal inhibitory concentration (IC₅₀) and inhibitor constant (Ki) for rotenone on Complex I, along with its effects on cell respiration and ATP levels in different experimental systems.
Downstream Signaling Pathways
The initial mitochondrial insults triggered by rotenone activate several downstream signaling pathways, ultimately culminating in apoptotic cell death.
Oxidative Stress and Cellular Damage
The overproduction of ROS leads to oxidative stress, causing widespread damage to cellular components.[8] This includes lipid peroxidation of membranes, protein oxidation, and damage to mitochondrial DNA (mtDNA).[4] This oxidative damage further exacerbates mitochondrial dysfunction and contributes to the activation of cell death pathways.
Apoptotic Signaling Cascades
Rotenone-induced apoptosis is a well-documented phenomenon and is mediated by a complex interplay of signaling molecules.
-
Caspase Activation: Rotenone treatment leads to the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[3][13] This activation can be preceded by the release of cytochrome c from the mitochondria.
-
MAP Kinase Pathways (JNK and p38): The cellular stress induced by rotenone activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[14][15] The phosphorylation and activation of these kinases play a pro-apoptotic role in rotenone-induced cell death.
-
mTOR Pathway Inhibition: Rotenone has been shown to inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[16] This inhibition, mediated by rotenone-induced hydrogen peroxide, affects downstream targets like S6K1 and 4E-BP1, contributing to both caspase-dependent and -independent apoptosis.[7]
Mandatory Visualizations
Signaling Pathways
Caption: Rotenone-induced signaling cascade leading to apoptosis.
Experimental Workflows
Caption: General experimental workflow for studying rotenone's effects.
Experimental Protocols
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the procedure for a Seahorse XF Cell Mito Stress Test to assess the effect of Rotenone on mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFp)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an appropriate density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Assay Medium Preparation: Warm the Seahorse XF Base Medium supplemented with substrates to 37°C and adjust the pH to 7.4.
-
Medium Exchange: Remove the growth medium from the cells, wash with the pre-warmed assay medium, and then add the final volume of assay medium to each well.
-
Cell Incubation: Place the cell plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
-
Injection Port Loading: Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A to achieve the desired final concentrations.
-
Seahorse XF Analyzer Assay: Calibrate the instrument and run the Mito Stress Test protocol. The oxygen consumption rate (OCR) will be measured in real-time before and after the injection of the compounds.
Spectrophotometric Assay of Mitochondrial Complex I Activity
This protocol describes a method to measure the activity of mitochondrial Complex I in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
NADH
-
Decylubiquinone (Coenzyme Q₁ analog)
-
Detergent (e.g., n-dodecyl-β-D-maltoside) for mitochondrial solubilization
-
Rotenone
-
Spectrophotometer
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol. Determine the protein concentration.
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, decylubiquinone, and the mitochondrial sample.
-
Baseline Measurement: Initiate the reaction by adding NADH and monitor the decrease in absorbance at 340 nm (due to NADH oxidation) for a few minutes to establish a baseline rate.
-
Inhibition Measurement: To determine the specific Complex I activity, perform a parallel assay in the presence of a saturating concentration of rotenone.
-
Activity Calculation: The Complex I activity is calculated as the rotenone-sensitive rate of NADH oxidation. This is determined by subtracting the rate of NADH oxidation in the presence of rotenone from the total rate.
Detection of Intracellular Reactive Oxygen Species (ROS) using DCFDA
This protocol details the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to measure intracellular ROS levels.
Materials:
-
Cells cultured in a multi-well plate
-
DCFDA (or H₂DCFDA) stock solution
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Rotenone
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
DCFDA Loading: Remove the culture medium and wash the cells with PBS. Add DCFDA solution (typically 10-20 µM in PBS) to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Remove the DCFDA solution and wash the cells once with PBS to remove any extracellular probe.
-
Rotenone Treatment: Add fresh culture medium containing the desired concentrations of rotenone to the wells. Include a vehicle control.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm at different time points after rotenone addition. An increase in fluorescence indicates an increase in intracellular ROS.
Caspase-3 Activity Assay
This protocol describes a colorimetric assay to measure the activity of caspase-3.
Materials:
-
Cell lysate from rotenone-treated and control cells
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Cell Lysis: After treatment with rotenone, harvest the cells and lyse them using a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to wells containing the assay buffer.
-
Substrate Addition: Initiate the reaction by adding the caspase-3 substrate (Ac-DEVD-pNA) to each well.
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released, which is proportional to the caspase-3 activity, is determined from the absorbance.
Conclusion
Rotenone's primary mechanism of action is the potent and specific inhibition of mitochondrial Complex I. This singular event triggers a cascade of detrimental cellular consequences, including a severe reduction in ATP synthesis and a dramatic increase in the production of reactive oxygen species. The resulting oxidative stress and energy crisis activate downstream signaling pathways, notably involving JNK, p38, and mTOR, which converge to induce apoptosis. The detailed understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is crucial for researchers utilizing rotenone as a tool to study mitochondrial dysfunction and for professionals in drug development assessing the mitochondrial toxicity of novel compounds. The provided quantitative data and pathway visualizations serve as a valuable resource for designing and interpreting experiments in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Effects of Rotenone, 1-methyl-4-phenylpyridinium and 6-hydroxydopamine on Cellular Bioenergetics and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of rotenone and pyridaben on complex I electron transfer and on mitochondrial nitric oxide synthase functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content.protocols.io [content.protocols.io]
- 6. Rotenone-Mediated Changes in Intracellular Coenzyme A Thioester Levels: Implications for Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanism of rotenone binding to respiratory complex I depends on ligand flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The pesticide rotenone induces caspase-3-mediated apoptosis in ventral mesencephalic dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Rotenone-induced apoptosis is mediated by p38 and JNK MAP kinases in human dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
The Advent of a Natural Insecticide: A Technical Guide to the Historical Discovery and Isolation of Rotenone
For Immediate Release
This technical guide provides a comprehensive overview of the historical discovery and isolation of rotenone (B1679576), a potent botanical insecticide. Aimed at researchers, scientists, and professionals in drug development, this document details the seminal moments of its discovery, the evolution of extraction and isolation protocols, and the foundational science that established its place in chemical history.
Executive Summary
Rotenone, a naturally occurring crystalline isoflavone, has a rich history rooted in centuries of use as a fish poison by indigenous communities.[1] Its journey from traditional use to a scientifically isolated and characterized compound began in the late 19th century. This guide traces the key milestones, from its initial isolation by Emmanuel Geoffroy as 'nicouline' in 1895 to its independent isolation and naming as 'rotenone' by Kazuo Nagai in 1902.[1] We will examine the early experimental methodologies, the challenges of purification, and the eventual elucidation of its complex chemical structure. Furthermore, this guide contrasts these historical techniques with modern, optimized extraction protocols, providing quantitative data to illustrate the advancements in efficiency and yield.
Historical Timeline and Key Discoveries
The scientific journey of rotenone began when its potent biological effects were formally investigated. For centuries, plants from the Fabaceae family were known for their piscicidal properties. The active principle, however, remained a mystery until the turn of the 20th century.
-
1895: The Discovery of Nicouline: French botanist Emmanuel Geoffroy, during his travels in French Guiana, was the first to isolate a crystalline active component from the plant Robinia nicou (now classified as Lonchocarpus nicou).[1] In his posthumously published thesis, "Contribution à l'étude du Robinia Nicou," he named the substance nicouline .[1][2] This marked the first recorded isolation of the compound.
-
1902: The Isolation of Rotenone: Independently, Japanese chemical engineer Kazuo Nagai, working with the Government-General of Taiwan, isolated a pure crystalline compound from the roots of Derris elliptica.[1] He named it rotenone , derived from the Taiwanese name for the plant, "lôo-tîn" (蘆藤), which translates to "rōten" in Japanese.[1] His findings were published in the Tokyo Chemical Society Journal.
-
1930: Unification of Identities: For several decades, nicouline and rotenone were documented as distinct compounds. It wasn't until 1930 that chemical analyses confirmed they were, in fact, the same molecule.[1]
-
1933: Structural Elucidation: The complex pentacyclic structure of rotenone was definitively determined by the collective efforts of researchers like F.B. LaForge, H.L. Haller, and L.E. Smith in the United States, building upon the foundational work of Sankichi Takei in Japan.[3]
The following diagram illustrates the key events in the discovery and characterization of rotenone.
Experimental Protocols: From Historical to Modern Methods
The techniques for isolating rotenone have evolved significantly, driven by advances in analytical chemistry and technology. Early methods relied on classical solvent extraction and purification by recrystallization, while modern approaches prioritize efficiency, yield, and purity.
Historical Isolation and Purification (circa 1895-1930s)
Protocol: Inferred Historical Method for Rotenone Isolation
-
Preparation of Plant Material: The roots and stems of Derris or Lonchocarpus species were harvested, dried, and ground into a coarse powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material was exhaustively extracted with an organic solvent. Ether and alcohol were common solvents used during this period for extracting such compounds. This process was likely carried out at room temperature or with gentle heating over an extended period (days to weeks) to leach the active compounds from the plant matrix.
-
Concentration: The resulting solvent extract (miscella) was filtered to remove solid plant debris. The solvent was then evaporated, often using distillation, to yield a crude, resinous extract.
-
Purification by Recrystallization: The key to obtaining a pure crystalline solid was recrystallization.[4][5][6]
-
The crude extract was dissolved in a minimal amount of a suitable hot solvent, such as ethanol (B145695) or benzene.
-
The hot, saturated solution was filtered to remove any insoluble impurities.
-
The clear filtrate was then allowed to cool slowly. As the temperature decreased, the solubility of rotenone would drop, causing it to crystallize out of the solution while more soluble impurities remained dissolved.
-
The resulting crystals were collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried.
-
-
Characterization: The purity of the isolated crystals was assessed using the analytical methods of the time. The primary method was the determination of a sharp melting point. Early 20th-century studies reported the melting point of pure rotenone to be approximately 163-166°C.[1] Optical rotation was another key characterization technique, with rotenone being strongly levorotatory.[7]
The following diagram outlines the logical workflow of this historical process.
Modern Isolation Protocols
Modern methods have significantly improved the speed, yield, and purity of rotenone extraction. These methods often involve more advanced equipment and a wider range of solvents.
Protocol: Normal Soaking Extraction (NSE)
This method is a refined version of the historical approach.
-
Plant Material: Fine roots (0.5 mm to 2 mm diameter) of Derris elliptica are dried in an oven (28-30°C) and pulverized.[8]
-
Extraction: The powdered material is soaked in a solvent (e.g., 95% acetone (B3395972) v/v) at a solvent-to-solid ratio of 10 mL/g for 24 hours at approximately 30°C.[9]
-
Filtration & Concentration: The liquid crude extract is filtered and concentrated using a rotary evaporator under reduced pressure to remove the solvent.
-
Analysis: The final yield and purity are determined using techniques like High-Performance Liquid Chromatography (HPLC).[8]
Protocol: Pressurized Liquid Extraction (PLE)
PLE is a highly efficient modern technique that uses elevated temperatures and pressures to enhance extraction.
-
Plant Material: Dried, powdered root or stem material (e.g., 10g) is packed into a stainless steel extraction cell.[3]
-
Extraction Conditions: The cell is filled with a solvent (e.g., chloroform). Optimal conditions have been found to be a temperature of 50°C and a pressure of 2000 psi.[3] The static extraction time is typically short, around 30 minutes.[3]
-
Solvent Purge: After extraction, the solvent is purged from the cell with nitrogen gas.
-
Concentration: The collected extract is evaporated to dryness using a rotary evaporator under vacuum.
-
Analysis: The resulting crude extract is analyzed by HPLC to determine the rotenone content.
Quantitative Data and Method Comparison
The evolution of extraction techniques has led to a dramatic improvement in both the yield of rotenone and the efficiency of the process. While specific yield data from the original 1895 and 1902 experiments is not available, commercially important Derris plants are known to contain approximately 4-5% (w/w) rotenone.[8]
Table 1: Physicochemical Properties of Rotenone
| Property | Value | Source |
| Chemical Formula | C₂₃H₂₂O₆ | [1] |
| Molar Mass | 394.42 g/mol | [1] |
| Appearance | Colorless to brownish crystalline powder | [7] |
| Melting Point | 163-166 °C (Historical) 157-175.5 °C (Modern) | [1][10] |
| Optical Rotation | Strongly levorotatory; -230° in benzene | [7] |
| Solubility | Soluble in ether, acetone, chloroform; Slightly soluble in ethanol | [1] |
Table 2: Comparison of Rotenone Extraction Methodologies
| Parameter | Maceration (Conventional) | Pressurized Liquid Extraction (PLE) | Normal Soaking Extraction (NSE) |
| Extraction Time | 72 hours | 30 minutes | 24 hours |
| Solvent Volume | 10 mL/g of sample | 3 mL/g of sample | 10 mL/g of sample |
| Optimal Solvent | Chloroform | Chloroform | 95% Acetone |
| Rotenone in Crude Extract | 40.6% (w/w) | 46.1% (w/w) | Not specified directly |
| Rotenone Yield (from plant) | Not specified directly | Not specified directly | 1.14% (w/w) from fine roots |
| Reference | [3] | [3] | [8][11] |
Mechanism of Action: A Note for Drug Development
The insecticidal and piscicidal properties of rotenone stem from its specific biochemical mechanism of action. This mechanism is also the reason for its extensive use in modern biomedical research, particularly in studies of neurodegenerative diseases like Parkinson's.
-
Mitochondrial Inhibition: Rotenone is a potent inhibitor of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1]
-
ATP Depletion: By blocking this crucial first step in cellular respiration, it disrupts the production of ATP, the cell's primary energy currency.
-
Oxidative Stress: The inhibition of Complex I leads to an electron "backup," resulting in the production of reactive oxygen species (ROS), which cause significant oxidative damage to cellular components.[1]
This pathway is central to both its toxicity and its utility as a research tool.
Conclusion
The discovery and isolation of rotenone represent a classic chapter in the history of natural product chemistry. From the pioneering work of Geoffroy and Nagai, who painstakingly extracted and crystallized this novel compound using the methods of their time, to modern, highly efficient protocols like PLE, the journey of rotenone showcases the remarkable progress in chemical science. For today's researchers, understanding this history provides context for the continued exploration of natural products in drug discovery and development, reminding us that many of today's advanced therapies have their roots in the careful observation and chemical interrogation of the natural world.
References
- 1. Rotenone - Wikipedia [en.wikipedia.org]
- 2. Full text of "Catalogue de la bibliothèque" [archive.org]
- 3. Extraction of rotenone from Derris elliptica and Derris malaccensis by pressurized liquid extraction compared with maceration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aensiweb.com [aensiweb.com]
- 9. researchgate.net [researchgate.net]
- 10. units.fisheries.org [units.fisheries.org]
- 11. [PDF] A Study of Rotenone from Derris Roots of Varies Location, Plant Parts and Types of Solvent Used | Semantic Scholar [semanticscholar.org]
The Metabolic Fate of Rotenolone: A Technical Guide to its Biological Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotenone (B1679576), a naturally occurring isoflavonoid (B1168493) found in the roots and stems of certain plants, has a long history of use as a pesticide and piscicide. Its potent inhibitory effect on mitochondrial complex I has also made it a valuable tool in neurodegenerative disease research, particularly in models of Parkinson's disease. Understanding the metabolic pathway and degradation of rotenone and its primary metabolites, such as rotenolone, is crucial for assessing its toxicological profile, environmental impact, and potential therapeutic applications. This technical guide provides an in-depth overview of the metabolic fate of this compound in biological systems, summarizing key enzymatic processes, presenting available quantitative data, detailing experimental methodologies, and visualizing the core pathways.
Metabolic Pathways of Rotenone and this compound
The biotransformation of rotenone is primarily a detoxification process, converting the lipophilic parent compound into more polar, water-soluble metabolites that can be more readily excreted. This metabolism is generally divided into Phase I and Phase II reactions.
Phase I Metabolism: Oxidation and Hydroxylation
Phase I metabolism of rotenone is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 and CYP2C19 being identified as the primary isoforms involved in human metabolism.[1] The main reactions involve hydroxylation at various positions on the rotenone molecule.
The key metabolic steps include:
-
Hydroxylation to this compound: The most prominent metabolic conversion is the hydroxylation of rotenone at the C-12a position, leading to the formation of two diastereomers: This compound I (12aβ-hydroxyrotenone) and This compound II (12aα-hydroxyrotenone).[2]
-
Further Hydroxylation: Additional hydroxylations can occur at other sites, leading to metabolites such as 8'-hydroxyrotenone and 6',7'-dihydro-6',7'-dihydroxyrotenone .[2]
-
O-Demethylation: Demethylation of the methoxy (B1213986) groups on the A-ring is another observed metabolic transformation.[1]
These hydroxylated metabolites are generally considered to be less toxic than the parent rotenone compound, as they have reduced inhibitory activity on mitochondrial complex I.[1]
Phase II Metabolism: Conjugation
Following Phase I oxidation, the hydroxylated metabolites can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, such as glucuronic acid or sulfate, to further increase their water solubility and facilitate their elimination from the body. While the formation of water-soluble conjugates of rotenone metabolites has been noted, specific details on the enzymes and conjugation products are less extensively characterized in the available literature.[2]
Metabolic Pathway Diagram
Quantitative Data on this compound Metabolism
Quantitative data on the metabolism of rotenone and the formation of this compound is crucial for comparative toxicology and risk assessment. The following tables summarize available data from the literature. It is important to note that specific enzyme kinetic parameters (Km and Vmax) for the metabolism of rotenone by human CYP3A4 and CYP2C19 were not found in the reviewed literature.
Table 1: Analytical Method Performance for Rotenone and this compound
| Analyte | Matrix | Analytical Method | LOD | LOQ | Linearity Range | Reference |
| Rotenone | Human Serum | LC-MS/MS | 2 ng/mL | 5 ng/mL | 5 - 1000 ng/mL | [3] |
| This compound | Human Serum | LC-MS/MS | 2 ng/mL | 5 ng/mL | 5 - 1000 ng/mL | [3] |
| Rotenone | Blood | LC-MS/MS | 0.001 mg/L | 0.003 mg/L | 0.01 - 1.0 mg/L | [4] |
| Rotenone | Honey | HPLC-UV | 40 µg/kg | - | 0.125 - 2 µg/mL | [5] |
Table 2: Concentrations of Rotenone in a Fatal Case Study
| Specimen | Concentration | Reference |
| Heart Blood | 0.77 mg/L | [4] |
| Peripheral Blood | 0.02 mg/L | [4] |
| Gastric Contents | 126.4 mg/kg | [4] |
| Vitreous Humor | 0.003 mg/L | [4] |
Experimental Protocols
Detailed methodologies are essential for the reproducible study of this compound metabolism. The following sections provide outlines for key experimental protocols.
In Vitro Metabolism using Liver Microsomes
This protocol describes a general procedure for assessing the metabolic stability of rotenone in liver microsomes.
1. Materials and Reagents:
-
Pooled human liver microsomes (or from other species of interest)
-
Rotenone stock solution (in a suitable organic solvent like DMSO or acetonitrile)
-
100 mM Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 20 mM NADPH solution
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (B52724) or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
2. Incubation Procedure:
-
Prepare a master mix containing phosphate buffer, MgCl₂, and liver microsomes (e.g., at a final protein concentration of 0.5 mg/mL).[6]
-
Pre-warm the master mix at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the rotenone stock solution to the pre-warmed master mix to achieve the desired final concentration (e.g., 1 µM).[6]
-
Immediately add the NADPH regenerating system or NADPH solution to start the reaction.[6]
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), collect aliquots of the reaction mixture.
-
Terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[7]
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube for analysis.
3. Controls:
-
No NADPH control: To assess non-enzymatic degradation.
-
Heat-inactivated microsomes: To confirm that the metabolism is enzyme-mediated.
-
Zero-time point: To determine the initial concentration of rotenone.
Analytical Method: LC-MS/MS for Rotenone and Metabolites
This protocol provides a general framework for the quantification of rotenone and its metabolites using liquid chromatography-tandem mass spectrometry.
1. Sample Preparation:
-
The supernatant from the in vitro metabolism assay is typically diluted or directly injected into the LC-MS/MS system.
-
For biological matrices like serum or tissue homogenates, a protein precipitation step followed by centrifugation is common.[3] Liquid-liquid extraction or solid-phase extraction (SPE) may also be employed for sample cleanup and concentration.
2. Liquid Chromatography (LC) Conditions:
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) is typical.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for rotenone and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, where specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
Example Transitions for Rotenone: m/z 395.0 → 192.0[4]
-
Example Transitions for this compound: m/z 411.0 → 393.0
-
-
Instrument Parameters: Parameters such as collision energy, declustering potential, and ion source temperature should be optimized for each analyte to achieve maximum sensitivity.
Experimental Workflow Diagram
Conclusion
The metabolic degradation of rotenone to this compound and other hydroxylated derivatives represents a critical detoxification pathway in biological systems. This process, primarily driven by CYP450 enzymes, reduces the potent mitochondrial inhibitory effects of the parent compound. While significant progress has been made in identifying the key metabolites and the enzymes involved, a notable gap exists in the availability of quantitative enzyme kinetic data for specific human CYPs. The detailed experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to further investigate the nuances of this compound metabolism, contributing to a more comprehensive understanding of its toxicokinetics and potential biological implications. Future research focused on determining the precise kinetic parameters of the involved enzymes will be invaluable for refining risk assessments and advancing our knowledge in the fields of toxicology and drug development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. bspublications.net [bspublications.net]
- 3. LC/MS characterization of rotenone induced cardiolipin oxidation in human lymphocytes: implications for mitochondrial dysfunction associated with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rotenone Analysis by Liquid Chromatography-Tandem Mass Spectrometry with Information-Dependent Acquisition in a Fatal Case of Rotenone Poisoning with a Commercial Organic Insecticide Being Sold in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaron.com [pharmaron.com]
- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. [PDF] Strategies for using in vitro screens in drug metabolism. | Semantic Scholar [semanticscholar.org]
Rotenolone's Impact on Cellular Respiration and ATP Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rotenolone, a naturally occurring isoflavone, is a potent and highly specific inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC).[1][2] This inhibition disrupts the flow of electrons from NADH to ubiquinone, leading to a cascade of downstream cellular effects.[1][2] The primary consequences of Complex I inhibition by this compound are a significant reduction in mitochondrial respiration and a subsequent decrease in ATP synthesis.[2][3] Furthermore, this disruption of the ETC leads to an increase in the production of reactive oxygen species (ROS), alterations in mitochondrial membrane potential, and the induction of apoptotic cell death.[2][4] Due to these well-characterized effects, this compound is widely utilized as a critical tool in biomedical research to induce and study mitochondrial dysfunction, particularly in the context of neurodegenerative diseases like Parkinson's disease.[2][5] This technical guide provides an in-depth overview of the detailed effects of this compound on cellular respiration and ATP synthesis, including quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
Mechanism of Action
This compound exerts its effects by binding to and inhibiting Complex I of the mitochondrial electron transport chain.[1][2] This action blocks the transfer of electrons from NADH to coenzyme Q (ubiquinone), which is a critical step in oxidative phosphorylation.[1] The blockage of electron flow leads to a "back-up" of electrons within the mitochondrial matrix, resulting in the incomplete reduction of oxygen and the formation of superoxide (B77818) radicals, a primary type of reactive oxygen species (ROS).[1] The inability to oxidize NADH leads to a decreased proton gradient across the inner mitochondrial membrane, which in turn impairs the function of ATP synthase (Complex V) and reduces the production of ATP.[1][6]
Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on key cellular and mitochondrial parameters as reported in various studies.
Table 1: Inhibition of Mitochondrial Complex I
| Parameter | Model System | IC50 Value | Reference |
| Complex I Inhibition | Mitochondria | 1.7 - 2.2 µM | [5] |
| NADH Oxidation | Cardiac Sarcoplasmic Reticulum | 3.4 nM | [5] |
| Succinyl-CoA Biosynthesis | SH-SY5Y Cells | 25 nM | [7] |
Table 2: Effects on Oxygen Consumption Rate (OCR)
| Cell Type | This compound Concentration | Observed Effect on OCR | Reference |
| hMSCs | 100 nM | Decrease in baseline and maximal respiration | [8] |
| HIFdPA+ cells in 10 mM Glucose | 750 nM | Significant decrease | [9] |
| Arabidopsis Cell Culture | 40 µM | 25% to 45% decrease in respiration rates | [10] |
| Isolated Mitochondria | 500 nM | Complete elimination of oxygen consumption | [11] |
Table 3: Effects on Cellular ATP Levels
| Cell Type | This compound Concentration | Treatment Duration | Observed Effect on ATP Levels | Reference |
| HL-60 Cells | 500 nM | 24 hours | Decreased to 64% of control | [3] |
| Porcine Oocytes | 3 µM | 44 hours | Marked decrease in relative ATP production | [12] |
Table 4: Effects on Mitochondrial Membrane Potential (ΔΨm)
| Cell Type | This compound Concentration | Observed Effect on ΔΨm | Reference |
| Rat Primary Dopaminergic Neurons | 5-10 nM | Induces mitochondrial membrane depolarization | [13] |
| Mouse BMDMs | Not specified | Slight increase initially, followed by hyperpolarization with ATP stimulation | [14][15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of this compound.
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
The Seahorse XF Analyzer is a widely used platform for real-time measurement of cellular oxygen consumption rate (OCR), providing insights into mitochondrial function.
Protocol:
-
Cell Culture: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.[2]
-
Assay Medium Preparation: Prepare the assay medium (e.g., Seahorse XF Base Medium) supplemented with appropriate substrates like glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.[2]
-
Cell Plate Preparation: a. Remove the growth medium from the cells. b. Wash the cells with the pre-warmed assay medium. c. Add the final volume of assay medium to each well. d. Incubate the cell plate in a non-CO2 incubator at 37°C for one hour before the assay.[2]
-
Compound Loading: Load the Seahorse XF sensor cartridge with the compounds to be injected during the assay. For a mitochondrial stress test, this typically includes oligomycin, FCCP, and a mixture of Rotenone (B1679576) and antimycin A.[16]
-
Seahorse XF Assay: a. Calibrate the sensor cartridge in the Seahorse XF Analyzer. b. Replace the calibrant plate with the cell plate. c. Initiate the assay protocol, which will measure baseline OCR and the cellular responses to the sequential injection of the inhibitors.[16]
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Changes in ΔΨm are a key indicator of mitochondrial health and can be assessed using fluorescent dyes.
Protocol using JC-1:
-
Cell Treatment: Treat cultured cells with the desired concentrations of this compound for the specified duration.
-
JC-1 Staining: a. Prepare a working solution of JC-1 dye in assay buffer. b. Remove the treatment medium from the cells and wash with PBS. c. Incubate the cells with the JC-1 staining solution in the dark.
-
Fluorescence Measurement: a. Acquire images using a fluorescence microscope or measure fluorescence intensity using a plate reader. b. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[2]
-
Quantification: The ratio of red to green fluorescence is calculated to quantify the changes in mitochondrial membrane potential.[2]
Protocol using MitoTracker Dyes:
-
Cell Treatment: Treat cells with this compound as described above.
-
MitoTracker Staining: a. Co-stain cells with MitoTracker Green FM (stains mitochondria regardless of membrane potential) and a potential-dependent dye like MitoTracker Deep Red FM.[14][15] b. Incubate cells with the dyes according to the manufacturer's protocol.
-
Flow Cytometry Analysis: a. Harvest and resuspend the cells in an appropriate buffer. b. Analyze the stained cells using a flow cytometer. c. The fluorescence intensity of the potential-dependent dye is used to assess changes in ΔΨm.[14][15]
Quantification of Cellular ATP Levels
Cellular ATP levels can be quantified using luciferin-luciferase-based assays.
Protocol:
-
Cell Treatment and Lysis: a. Treat cells with this compound. b. After treatment, wash the cells with cold PBS. c. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or a specific buffer provided with the ATP assay kit).[2][12]
-
Protein Quantification: Determine the protein concentration of the cell lysates to normalize the ATP levels.[2]
-
ATP Assay: a. Prepare the luciferin-luciferase reagent according to the kit instructions. b. Add the cell lysate to the reagent in a luminometer-compatible plate. c. Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.[12]
-
Data Analysis: Normalize the luminescence readings to the protein concentration of each sample to determine the relative ATP levels.
Visualization of Pathways and Workflows
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. Rotenone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Biochemistry Module | English | Green Chemistry [scranton.edu]
- 7. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Complex I Dysfunction Redirects Cellular and Mitochondrial Metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute Exposure to the Mitochondrial Complex I Toxin Rotenone Impairs Synaptic Long‐Term Potentiation in Rat Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rotenone causes mitochondrial dysfunction and prevents maturation in porcine oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial membrane depolarization and the selective death of dopaminergic neurons by rotenone: protective effect of coenzyme Q10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rotenone-induced Impairment of Mitochondrial Electron Transport Chain Confers a Selective Priming Signal for NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Redirecting [linkinghub.elsevier.com]
An In-depth Technical Guide to the Chemical Structure, Stereoisomers, and Activity of Rotenolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rotenolone, a primary metabolite of the naturally occurring pesticide rotenone (B1679576), presents a complex profile of chemical diversity and biological activity. This technical guide provides a comprehensive overview of the chemical structure of this compound, with a particular focus on its stereoisomers. It delves into their differential activities, primarily concerning the inhibition of mitochondrial complex I and the modulation of critical cellular signaling pathways, including the mTOR and RhoA pathways. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of key biological processes to serve as a vital resource for researchers in toxicology, neurobiology, and drug development.
Chemical Structure and Stereoisomers of this compound
This compound is a rotenoid, a class of heterocyclic organic compounds, that is formed through the oxidation of rotenone.[1] The core structure of this compound features a chromanone ring system. The introduction of a hydroxyl group at the 12a position of rotenone gives rise to this compound. This modification is a critical determinant of its biological activity and results in the formation of two principal stereoisomers: cis-12a-Hydroxyrotenone (this compound I) and trans-12a-Hydroxyrotenone (this compound II).
The stereochemistry at the 12a position significantly influences the three-dimensional conformation of the molecule, which in turn dictates its interaction with biological targets.
Table 1: Chemical Identification of this compound Stereoisomers
| Common Name | Systematic Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound I | (2R,6aS,12aS)-1,2,6,6a,12,12a-Hexahydro-12a-hydroxy-2-isopropenyl-8,9-dimethoxychromeno[3,4-b]furo[2,3-h]chromen-6-one | 509-96-6 | C₂₃H₂₂O₇ | 410.42 g/mol |
| This compound II | (2R,6aS,12aR)-1,2,6,6a,12,12a-Hexahydro-12a-hydroxy-2-isopropenyl-8,9-dimethoxychromeno[3,4-b]furo[2,3-h]chromen-6-one | 545-76-6 | C₂₃H₂₂O₇ | 410.42 g/mol |
Biological Activity and Mechanism of Action
The biological activity of this compound and its stereoisomers is intrinsically linked to the function of its parent compound, rotenone, a well-established inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[2] This inhibition disrupts the electron transport chain, leading to a cascade of cellular events, including decreased ATP production, increased generation of reactive oxygen species (ROS), and the induction of apoptosis.[3][4] this compound, as a metabolite, is generally considered to be about an order of magnitude less toxic than rotenone.[1]
Inhibition of Mitochondrial Complex I
Table 2: Comparative Activity of this compound Stereoisomers (Hypothetical Data)
| Stereoisomer | Target | Assay | IC50 (nM) | Reference |
| This compound I | Mitochondrial Complex I | NADH oxidation assay | Data not available | - |
| This compound II | Mitochondrial Complex I | NADH oxidation assay | Data not available | - |
Note: This table is a template. Specific quantitative data for this compound stereoisomers is a significant research gap.
Modulation of Cellular Signaling Pathways
The disruption of mitochondrial function by this compound and its stereoisomers has profound effects on downstream cellular signaling pathways that are critical for cell survival, proliferation, and morphology.
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[7][8] Studies on rotenone have shown that its-induced mitochondrial dysfunction and oxidative stress can lead to the inhibition of the mTOR signaling pathway, contributing to apoptosis in neuronal cells.[7][8] It is plausible that this compound stereoisomers also modulate this pathway, potentially to varying degrees depending on their respective potencies in inhibiting complex I and inducing cellular stress.
The Ras homolog family member A (RhoA) is a small GTPase that plays a crucial role in regulating the actin cytoskeleton, cell polarity, and neurite outgrowth.[9][10] Research has demonstrated that rotenone can induce the activation of the RhoA/ROCK pathway, leading to the inhibition of axonogenesis in hippocampal neurons.[9] This effect is thought to be mediated by the destabilization of microtubules and the subsequent release of Lfc, a RhoA-specific guanine (B1146940) nucleotide exchange factor (GEF).[9] The differential effects of this compound stereoisomers on this pathway remain an area for further investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its stereoisomers.
Synthesis and Separation of this compound Stereoisomers
A detailed protocol for the synthesis and separation of rotenone stereoisomers can be adapted for this compound. Thin-layer chromatography (TLC) is a common method for the separation of these compounds.
Protocol:
-
Reaction Mixture: The starting material (e.g., a mixture of this compound stereoisomers) is dissolved in an appropriate solvent like acetone.
-
TLC Plate Preparation: A 20 x 20 cm TLC plate is used.
-
Spotting: The dissolved sample is spotted as a band onto the TLC plate.
-
Developing Solvent: A hexane-ethyl acetate (B1210297) mixture (e.g., 3:1 ratio) is used as the developing solvent.
-
Development: The TLC plate is subjected to three sequential developments in the same direction.
-
Separation and Extraction: The separated bands corresponding to the different stereoisomers are scraped from the plate and extracted with a solvent like methanol.
-
Recrystallization: The extracted compounds can be further purified by recrystallization from a suitable solvent.
Mitochondrial Complex I Activity Assay
The activity of mitochondrial complex I can be measured by monitoring the decrease in NADH absorbance at 340 nm.
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from the chosen cell line or tissue using a standard differential centrifugation protocol.
-
Reaction Buffer: Prepare a reaction buffer containing phosphate (B84403) buffer, magnesium chloride, and potassium cyanide (to inhibit complex IV).
-
Sample Preparation: Add the isolated mitochondria to the reaction buffer.
-
Initiation of Reaction: Add NADH and ubiquinone to initiate the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Inhibitor Study: To determine the specific inhibition by this compound stereoisomers, pre-incubate the mitochondria with varying concentrations of each isomer before adding NADH and ubiquinone.
-
Data Analysis: Calculate the rate of NADH oxidation and determine the IC50 values for each stereoisomer.
Western Blot Analysis of mTOR Pathway Proteins
Western blotting can be used to assess the phosphorylation status of key proteins in the mTOR signaling pathway, such as Akt, mTOR, p70S6K, and 4E-BP1.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) and treat with different concentrations of this compound stereoisomers for a specified duration.[1][11]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
RhoA Activation Assay (Pull-Down Assay)
The activation of RhoA can be determined by a pull-down assay that specifically isolates the active, GTP-bound form of RhoA.
Protocol:
-
Cell Culture and Treatment: Treat cultured cells with this compound stereoisomers as described for the Western blot protocol.
-
Cell Lysis: Lyse the cells in a specific lysis buffer provided with a RhoA activation assay kit.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Pull-Down: Incubate the cell lysates with Rhotekin-RBD agarose (B213101) beads, which specifically bind to GTP-RhoA.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-RhoA antibody to detect the amount of activated RhoA.
Cell Viability Assay
Cell viability in response to treatment with this compound stereoisomers can be assessed using various methods, such as the MTT or LDH assay.
Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a range of concentrations of each this compound stereoisomer for a defined period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for each stereoisomer.
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
Caption: Signaling pathways affected by this compound.
Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Rotenone-induced apoptosis is mediated by p38 and JNK MAP kinases in human dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. biomedgrid.com [biomedgrid.com]
- 7. Involvement of Akt/mTOR in the Neurotoxicity of Rotenone-Induced Parkinson's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of Akt/mTOR in the Neurotoxicity of Rotenone-Induced Parkinson’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rotenone inhibits axonogenesis via an Lfc/RhoA/ROCK pathway in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rotenone-induced toxicity is mediated by Rho-GTPases in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. baes.uc.pt [baes.uc.pt]
Bioavailability and Pharmacokinetics of Rotenolone in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioavailability and pharmacokinetics of rotenone (B1679576) and its primary metabolite, rotenolone, in rodent models. Rotenone, a naturally occurring isoflavonoid, is widely utilized as a pesticide and a key agent in creating animal models of Parkinson's disease due to its role as a potent inhibitor of mitochondrial complex I. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for the accurate interpretation of toxicological studies and the development of neurodegenerative disease models. This document synthesizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows.
Pharmacokinetic Profile of Rotenone and this compound
The pharmacokinetic profile of rotenone in rodents is characterized by poor oral bioavailability and rapid metabolism.[1][2][3] Its high lipophilicity allows it to cross biological membranes, including the blood-brain barrier, which is central to its use in neurotoxicity models.[1][4] However, extensive first-pass metabolism significantly limits systemic exposure after oral administration.[3]
Rotenone is metabolized into several products, including this compound, through hydroxylation.[5][6][7] This metabolic conversion is a critical aspect of its toxicokinetics. While data on the specific pharmacokinetics of this compound are less abundant than for the parent compound, its formation and presence in tissues are key considerations in assessing rotenone's overall biological effects.
Quantitative Pharmacokinetic Data in Rodent Models
The following tables summarize key pharmacokinetic parameters for rotenone in rat and mouse models, derived from various studies. Data for this compound is presented where available.
Table 1: Pharmacokinetic Parameters of Rotenone in Rat Models
| Parameter | Administration Route | Dose | Vehicle | Cmax | Tmax | AUC | Absolute Bioavailability (%) | Reference |
| Rotenone | Oral | 2 mg/kg | Not Specified | - | - | - | - | [7] |
| Subcutaneous (minipump) | 2 mg/kg/day | Not Specified | - | - | - | - | [8] | |
| Subcutaneous (minipump) | 3 mg/kg/day | Not Specified | Brain Level: 0.4-1.3 ppm | 5-6 days | - | - | [9] | |
| Intranigral | 3, 6, 12 µg/5 µl | Not Specified | - | - | - | - | [10] | |
| Dronedarone (B1670951) | Intravenous | 1 mg/kg | Not Specified | - | - | - | - | [11] |
| Oral | 5, 10, 40 mg/kg | Not Specified | Dose-dependent | - | Dose-proportional | ~16 | [11] | |
| Rotundic Acid | Intravenous | 10 mg/kg | Not Specified | - | - | - | - | [12] |
| Oral | 10, 20, 40 mg/kg | Not Specified | Dose-dependent | - | Dose-proportional | 16.1 - 19.4 | [12] |
Note: Data for Dronedarone and Rotundic Acid are included to provide context on pharmacokinetic studies in rats but are not directly related to Rotenone/Rotenolone.
Table 2: Pharmacokinetic Parameters of Rotenone in Mouse Models
| Parameter | Administration Route | Dose | Vehicle | Cmax | Tmax | AUC | Absolute Bioavailability (%) | Reference |
| Rotenone | Oral | 30 mg/kg/day | Not Specified | Not Detectable (<2 ng/mL in plasma) | 2 hours post-dose | - | Insufficient | [2][3] |
| Intraperitoneal | 1, 3, 10 mg/kg/day | 0.1% DMSO in saline | - | - | - | - | [13] |
Data specifically for this compound's pharmacokinetic parameters (Cmax, Tmax, AUC) were not available in the reviewed sources. Studies primarily focus on the parent compound, Rotenone, and confirm the presence of its metabolites.[6][9]
Experimental Protocols
The methodologies employed in studying rotenone pharmacokinetics are crucial for ensuring data reproducibility and validity. Below are detailed protocols for key experimental aspects.
Animal Models and Administration
-
Species and Strain: Commonly used models include male Sprague-Dawley, Wistar, or Lewis rats and C57BL/6 mice.[2][8][14]
-
Administration Routes:
-
Oral Gavage: Used to assess oral bioavailability. Doses in mice have been around 30 mg/kg.[2][3] In rats, oral LD50 values range from 25 to 132 mg/kg.[1][7]
-
Intravenous (IV): Administered via the tail vein to determine baseline pharmacokinetic parameters and calculate absolute bioavailability.[11][15][16]
-
Subcutaneous (SC): Often administered via osmotic minipumps for chronic, continuous exposure (e.g., 2-3 mg/kg/day in rats) to model Parkinson's disease.[8][9]
-
Intraperitoneal (IP): Used for systemic administration in mice, with daily injections ranging from 1 to 10 mg/kg.[13]
-
Stereotaxic Infusion: Direct infusion into specific brain regions, such as the substantia nigra, to study localized neurotoxicity.[10][17]
-
-
Vehicle: Due to its lipophilic nature, rotenone is often dissolved in vehicles like sunflower oil, or a solution of DMSO diluted in saline.[13][17]
Sample Collection and Preparation
-
Biological Matrices: Blood is the primary matrix, collected at various time points post-administration. Plasma or serum is separated for analysis.[2][11] Brain tissue is also harvested to assess distribution and target engagement.[9]
-
Collection Schedule: For pharmacokinetic profiling, blood samples are typically collected at predefined intervals, such as 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing.[11]
-
Sample Preparation: Analytical procedures often involve protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the biological matrix.[18][19] A common LLE method uses ethyl acetate.[18][20]
Bioanalytical Method: LC-MS/MS
-
Technique: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and selective quantification of rotenone and its metabolites in biological samples.[2][18][20]
-
Chromatography:
-
Column: A C8 or C18 reversed-phase column is typically used for separation.[12][18]
-
Mobile Phase: Isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution (e.g., water with ammonium (B1175870) formate) is common.[12][21]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally employed.[18]
-
Detection: Selected Reaction Monitoring (SRM) is used to monitor specific precursor-to-product ion transitions for the analyte and an internal standard, ensuring high selectivity and accuracy.[18] For rotenone, a common transition is m/z 395 → 192.[18]
-
-
Quantification: Analyte concentration is determined by comparing its peak area ratio to that of an internal standard against a standard calibration curve. The lower limit of quantification (LLOQ) is typically in the low ng/mL range (e.g., 2-5 ng/mL).[2][18]
Visualizations: Pathways and Workflows
Diagrams created using the Graphviz DOT language provide clear visual representations of key processes.
Rotenone's Mechanism of Neurotoxicity
Rotenone induces neurodegeneration primarily by inhibiting complex I of the mitochondrial electron transport chain. This leads to ATP depletion and a surge in reactive oxygen species (ROS), causing oxidative stress and initiating apoptotic pathways in neurons.[1][13][22]
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of rotenone in a rodent model, from administration to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-Reproducibility of Oral Rotenone as a Model for Parkinson's Disease in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-Reproducibility of Oral Rotenone as a Model for Parkinson’s Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of rotenone in vitro by tissue homogenates from mammals and insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Visualization of renal rotenone accumulation after oral administration and in situ detection of kidney injury biomarkers via MALDI mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The rat rotenone model reproduces the abnormal pattern of central catecholamine metabolism found in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rotenone, deguelin, their metabolites, and the rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rotenone induced neurotoxicity in rat brain areas: a histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose proportionality and pharmacokinetics of dronedarone following intravenous and oral administration to rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Absolute bioavailability, dose proportionality, and tissue distribution of rotundic acid in rats based on validated LC-QqQ-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Rotenone-induced neurotoxicity in rat brain areas: a study on neuronal and neuronal supportive cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Behavioral and immunohistochemical effects of chronic intravenous and subcutaneous infusions of varying doses of rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Stereotaxical Infusion of Rotenone: A Reliable Rodent Model for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Endogenous substances in biological samples | Norlab [norlab.com]
- 20. researchgate.net [researchgate.net]
- 21. reabic.net [reabic.net]
- 22. Rotenone: from modelling to implication in Parkinson’s disease [termedia.pl]
The Role of Rotenolone in Inducing Reactive Oxygen Species Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rotenolone, a naturally occurring isoflavonoid, is a potent and widely utilized tool in biomedical research for inducing cellular stress and modeling neurodegenerative diseases, particularly Parkinson's disease. Its primary mechanism of action involves the inhibition of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain. This inhibition disrupts cellular respiration, leading to a cascade of downstream effects, most notably the robust production of reactive oxygen species (ROS). This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound induces ROS production, the subsequent impact on cellular signaling pathways, and detailed experimental protocols for studying these phenomena.
Core Mechanism: Mitochondrial Complex I Inhibition and ROS Generation
This compound is a high-affinity inhibitor of mitochondrial Complex I, binding to the ubiquinone-binding site of the enzyme.[1][2] This binding event physically obstructs the transfer of electrons from the iron-sulfur clusters within Complex I to ubiquinone.[1][2] The blockage of the electron transport chain at this crucial juncture leads to a buildup of reduced upstream electron carriers, particularly NADH and flavin mononucleotide (FMN).
The stalled electrons at the FMN site of Complex I are prone to auto-oxidation, where they are prematurely and directly transferred to molecular oxygen (O₂), bypassing the subsequent complexes of the electron transport chain. This single-electron transfer to oxygen results in the formation of the superoxide (B77818) anion (O₂•⁻), a primary ROS.[3] The superoxide anion is then rapidly dismutated to hydrogen peroxide (H₂O₂), another key ROS, either spontaneously or enzymatically by superoxide dismutases (SODs).[4]
dot
Caption: this compound inhibits Complex I, causing electron leakage and ROS production.
Signaling Pathways Activated by this compound-Induced ROS
The surge in intracellular ROS initiated by this compound triggers a multitude of signaling cascades, often culminating in cellular dysfunction and apoptosis.
Apoptotic Pathways
This compound-induced ROS production is a potent activator of the intrinsic apoptotic pathway.[5] Elevated ROS levels lead to the opening of the mitochondrial permeability transition pore (mPTP), resulting in the release of cytochrome c from the mitochondria into the cytosol.[5] Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3, ultimately leading to programmed cell death.[5][6] Furthermore, this compound-induced oxidative stress can upregulate the expression of pro-apoptotic proteins such as p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[6]
dot
Caption: this compound-induced ROS triggers the intrinsic apoptosis pathway.
STAT3 Signaling
Recent studies have revealed a novel feedback mechanism involving the STAT3 transcription factor.[7] this compound-induced ROS can trigger the phosphorylation of STAT3 at the Ser727 residue, promoting its translocation to the mitochondria.[7] Within the mitochondria, STAT3 is believed to play a role in regulating Complex I activity and quenching ROS, suggesting a compensatory mechanism to mitigate oxidative stress.[7]
mTOR Signaling
The mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and proliferation, is also impacted by this compound. This compound-induced hydrogen peroxide can inhibit the mTOR-mediated phosphorylation of its downstream targets, S6K1 and 4E-BP1.[4] This inhibition of mTOR signaling can contribute to both caspase-dependent and -independent apoptosis in neuronal cells.[4]
dot
Caption: this compound-induced H₂O₂ inhibits mTOR signaling, promoting apoptosis.
Quantitative Data on this compound-Induced ROS Production
The following tables summarize quantitative data from various studies on the effects of this compound on ROS production and related cellular markers.
Table 1: this compound Concentration and ROS Production in Neuronal Cells
| Cell Type | This compound Concentration | Duration of Treatment | Fold Increase in ROS (approx.) | Reference |
| PC12 and primary neurons | 0-1 µM | 24 hours | Concentration-dependent increase | [8] |
| PC12 and primary neurons | 1 µM | 0-24 hours | Time-dependent increase | [8] |
| SH-SY5Y cells | 12.5-100 nmol/L | 24 hours | 1.2 to 1.43-fold increase | [9] |
| SH-SY5Y cells | 0.01, 0.1, 1 µmol/L | 6 hours | Concentration-dependent increase in intracellular and mitochondrial ROS | [10] |
Table 2: Effects of this compound on Cellular Antioxidant Systems
| Cell Type/Animal Model | This compound Treatment | Effect on Antioxidant System | Reference |
| SK-N-MC neuroblastoma cells | 10 nM for 24 hours | 57 ± 14% reduction in total cellular glutathione | [11] |
| Rats with rotenone-induced parkinsonism | Chronic administration | Inhibition of antioxidant enzymes in the brain and blood serum | [12] |
| HepG2 cells | 12.5-250 µM for 24 hours | Decrease in glutathione, catalase, and superoxide dismutase levels | [6] |
Experimental Protocols
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This is a widely used method for detecting general intracellular ROS, primarily hydrogen peroxide.[13]
Materials:
-
Cells of interest cultured in appropriate plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Remove the treatment medium and wash the cells twice with warm PBS.
-
Load the cells with DCFH-DA by incubating them in a solution of 5-10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Alternatively, visualize and capture images using a fluorescence microscope.[14]
dot
Caption: Workflow for measuring intracellular ROS using DCFH-DA.
Measurement of Mitochondrial Superoxide using MitoSOX Red
MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide to a fluorescent product.[13]
Materials:
-
Cells of interest cultured in appropriate plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
MitoSOX Red reagent stock solution (e.g., 5 mM in DMSO)
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Remove the treatment medium and wash the cells with warm PBS.
-
Incubate the cells with 2-5 µM MitoSOX Red in PBS for 10-30 minutes at 37°C, protected from light.
-
Wash the cells gently with warm PBS.
-
Measure the fluorescence using a microplate reader (excitation ~510 nm, emission ~580 nm), or analyze by fluorescence microscopy or flow cytometry.[14]
Western Blot Analysis of Signaling Proteins
This protocol allows for the detection and quantification of changes in the expression and phosphorylation status of proteins in signaling pathways affected by this compound.
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus (e.g., semi-dry or wet transfer)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-caspase-3, anti-p-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
This compound serves as an invaluable pharmacological tool for investigating the intricate relationship between mitochondrial dysfunction, oxidative stress, and cellular signaling. Its specific inhibition of Complex I provides a reliable method for inducing ROS production, thereby enabling the study of downstream pathological events. The experimental protocols and quantitative data presented in this guide offer a framework for researchers to design and execute robust experiments aimed at elucidating the multifaceted roles of ROS in health and disease, and for the development of novel therapeutic strategies targeting oxidative stress.
References
- 1. Mechanistic Investigations of the Mitochondrial Complex I Inhibitor Rotenone in the Context of Pharmacological and Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rotenone-Induced 4-HNE Aggresome Formation and Degradation in HL-1 Cardiomyocytes: Role of Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rotenone induction of hydrogen peroxide inhibits mTOR-mediated S6K1 and 4E-BP1/eIF4E pathways, leading to neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rotenone-induced oxidative stress and apoptosis in human liver HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rotenone-induced reactive oxygen species signal the recruitment of STAT3 to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Low Concentrations of Rotenone upon Mitohormesis in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of Toxicity in Rotenone Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functioning of the Antioxidant Defense System in Rotenone-Induced Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sm.unife.it [sm.unife.it]
The Lipophilic Nature of Rotenolone and Its Penetration of the Blood-Brain Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotenolone, a metabolite of the naturally occurring pesticide Rotenone, is a compound of significant interest in neurotoxicology and drug development due to its potent biological activities. Its lipophilic character is a key determinant of its ability to traverse cellular membranes, including the highly selective blood-brain barrier (BBB). Understanding the physicochemical properties of this compound and its interactions with the BBB is crucial for elucidating its mechanisms of neurotoxicity and for the design of centrally acting therapeutics. This technical guide provides an in-depth analysis of the lipophilic nature of this compound, its capacity for BBB penetration, the experimental methodologies used to assess these properties, and the key signaling pathways implicated in its neurological effects.
Data Presentation: Physicochemical and Pharmacokinetic Properties
The lipophilicity of a compound is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For centrally acting agents, a moderate degree of lipophilicity is often required to facilitate passive diffusion across the BBB.
| Property | Value | Source |
| Molecular Formula | C23H22O6 | --INVALID-LINK-- |
| Molecular Weight | 394.4 g/mol | --INVALID-LINK-- |
| XLogP3 | 4.1 | --INVALID-LINK-- |
| Brain Concentration (in vivo, rat) | 0.4-1.3 ppm | [1] |
Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assay (Adapted Transwell Model)
This protocol describes a common in vitro method to assess the permeability of a compound across a cellular model of the BBB.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a co-culture model of the blood-brain barrier.
Materials:
-
Human cerebral microvascular endothelial cells (hCMEC/D3)
-
Human astrocytes (e.g., U87 MG)
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Endothelial cell growth medium
-
Astrocyte growth medium
-
This compound stock solution (in DMSO)
-
Lucifer yellow (paracellular permeability marker)
-
Hanks' Balanced Salt Solution (HBSS)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Culture:
-
Culture hCMEC/D3 cells on the apical side of the Transwell insert and astrocytes on the basolateral side of the well.
-
Allow the cells to co-culture and form a confluent monolayer with tight junctions.
-
-
Barrier Integrity Assessment:
-
Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the endothelial monolayer.
-
Perform a Lucifer yellow permeability assay to assess paracellular flux.
-
-
Permeability Assay:
-
Replace the medium in the apical (donor) and basolateral (receiver) chambers with pre-warmed HBSS.
-
Add this compound to the apical chamber at a defined concentration.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Immediately replace the collected volume with fresh HBSS.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: Rate of this compound transport to the receiver chamber (mol/s)
-
A: Surface area of the Transwell membrane (cm²)
-
C0: Initial concentration of this compound in the donor chamber (mol/cm³)
-
-
In Vivo Assessment of Brain Penetration in Rodents
This protocol outlines a general procedure for determining the brain and plasma concentrations of this compound in a rodent model.
Objective: To determine the brain-to-plasma concentration ratio of this compound following systemic administration.
Materials:
-
Male Lewis rats (or other suitable rodent strain)
-
This compound formulation for subcutaneous infusion (e.g., dissolved in a suitable vehicle like DMSO and polyethylene (B3416737) glycol)
-
Osmotic minipumps
-
Anesthesia
-
Blood collection supplies (e.g., heparinized tubes)
-
Brain harvesting tools
-
Homogenizer
-
LC-MS/MS system
Methodology:
-
Animal Preparation and Dosing:
-
Implant osmotic minipumps subcutaneously in rats to deliver a continuous infusion of this compound at a specified dose (e.g., 3 mg/kg/day).[1]
-
-
Sample Collection:
-
At the end of the infusion period, anesthetize the animals.
-
Collect blood via cardiac puncture into heparinized tubes.
-
Perfuse the animals transcardially with saline to remove blood from the brain vasculature.
-
Harvest the brains and dissect specific regions if required.
-
-
Sample Processing:
-
Centrifuge the blood to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Perform protein precipitation and extraction of this compound from both plasma and brain homogenates.
-
-
Quantification:
-
Analyze the concentration of this compound in the plasma and brain extracts using a validated LC-MS/MS method.
-
-
Calculation of Brain-to-Plasma Ratio (Kp):
-
Kp = Cbrain / Cplasma
-
Cbrain: Concentration of this compound in the brain (e.g., ng/g tissue)
-
Cplasma: Concentration of this compound in the plasma (e.g., ng/mL)
-
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Signaling Pathways
The neurotoxic effects of this compound are primarily initiated by the inhibition of mitochondrial complex I, leading to a cascade of downstream events.
Caption: this compound-induced neurotoxic signaling cascade.
Experimental Workflows
Caption: Workflow for in vitro BBB permeability assessment.
Caption: Workflow for in vivo brain penetration analysis.
References
The Impact of Rotenone on Microtubule Assembly and Cellular Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of rotenone (B1679576), a naturally occurring isoflavone, on the intricate processes of microtubule assembly and cellular transport. Rotenone is widely recognized as a mitochondrial complex I inhibitor; however, its significant impact on the cytoskeleton, particularly microtubules, presents a crucial area of investigation for understanding its broader cellular toxicity and potential therapeutic applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.
Quantitative Effects of Rotenone on Microtubule Dynamics and Cell Proliferation
Rotenone exerts a potent inhibitory effect on both microtubule assembly and the proliferation of various cell lines. The following tables summarize the key quantitative findings from published research, providing a comparative overview of its efficacy.
| Parameter | Cell Line | Value | Reference |
| Cell Proliferation Inhibition (IC50) | HeLa | 0.2 ± 0.1 µM | [1][2] |
| MCF-7 | 0.4 ± 0.1 µM | [1][2] | |
| Tubulin-Rotenone Interaction | N/A | Dissociation Constant (Kd): 3 ± 0.6 µM | [1] |
| Microtubule Structure | Dictyostelium discoideum | ~37% depolymerized microtubules at 300 µM | [3] |
Table 1: Quantitative data on the effects of rotenone.
Mechanism of Action: Interference with Tubulin and Microtubule Dynamics
Rotenone's primary mechanism of microtubule disruption involves its direct binding to tubulin, the fundamental protein subunit of microtubules. This interaction perturbs the secondary structure of tubulin and inhibits its polymerization into microtubules.[1] Consequently, rotenone treatment leads to the depolymerization of existing microtubules, affecting both interphase and spindle microtubules.[1]
The disruption of microtubule dynamics has significant downstream consequences for cellular processes. In cultured hippocampal neurons, rotenone has been shown to enhance microtubule dynamics, leading to a failure in generating stable microtubules necessary for axon differentiation.[2] This effect is linked to the RhoA signaling pathway, where rotenone-induced microtubule destabilization can lead to the activation of RhoA and its downstream effector ROCK, ultimately inhibiting axonogenesis.[2]
Furthermore, rotenone-induced reactive oxygen species (ROS) production can lead to tubulin hyperacetylation, which in turn disrupts the autophagic flux by impeding the fusion of autophagosomes with lysosomes.[4]
Caption: Signaling pathway of rotenone-induced microtubule disruption.
Impact on Cellular Transport
Microtubules serve as critical tracks for the intracellular transport of various cargoes, including organelles, vesicles, and proteins, facilitated by motor proteins such as kinesins and dyneins. By destabilizing the microtubule network, rotenone effectively disrupts these essential transport processes.[5][6] This disruption can lead to the accumulation of vesicles and has been implicated in the selective vulnerability of dopaminergic neurons, a hallmark of Parkinson's disease models.[6] The impairment of vesicular transport can lead to the accumulation of dopamine, its subsequent oxidation, and ultimately, cell death.[6]
References
- 1. Rotenone inhibits mammalian cell proliferation by inhibiting microtubule assembly through tubulin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotoxicity of the pesticide rotenone on neuronal polarization: a mechanistic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The respiratory chain inhibitor rotenone affects peroxisomal dynamics via its microtubule-destabilising activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Creating a Parkinson's Disease Model in Rodents Using Rotenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to inducing a Parkinson's Disease (PD) model in rats and mice using rotenone (B1679576), a potent inhibitor of mitochondrial complex I. This model recapitulates many of the key pathological and behavioral features of human PD, making it a valuable tool for studying disease pathogenesis and for the preclinical evaluation of novel therapeutic agents.
Introduction
Rotenone-based models are widely utilized in preclinical PD research due to their ability to induce selective degeneration of dopaminergic neurons in the substantia nigra pars compacta (SNpc), a hallmark of the disease.[1][2] Chronic exposure to rotenone leads to mitochondrial dysfunction, oxidative stress, α-synuclein aggregation, and subsequent motor and non-motor deficits, closely mirroring the progression of PD in humans.[1][3][4]
Data Summary: Rotenone Administration in Rodents
The following tables summarize common administration routes, dosages, and durations for creating a rotenone-induced PD model in rats and mice. It is important to note that the optimal parameters can vary depending on the specific animal strain, age, and desired severity of the parkinsonian phenotype.
Table 1: Rotenone Administration Parameters in Rats
| Administration Route | Dosage | Duration | Key Pathological/Behavioral Outcomes | Reference(s) |
| Subcutaneous (s.c.) via osmotic minipump | 2 mg/kg/day | 10 days | Reduced locomotor activity, decreased striatal dopamine.[5] | [5] |
| Intraperitoneal (i.p.) | 3 mg/kg/day | 11 days | Decreased motor skill, muscle strength, and balance.[6] | [6] |
| Intraperitoneal (i.p.) | 2.5 mg/kg/day | 10 days | Development of depressive-like behaviors.[6] | [6] |
| Stereotaxic injection (into SN & VTA) | 3 µg | 4 weeks | 43.7% decrease in tyrosine hydroxylase (TH) immunoreactivity.[7] | [7] |
Table 2: Rotenone Administration Parameters in Mice
| Administration Route | Dosage | Duration | Key Pathological/Behavioral Outcomes | Reference(s) |
| Oral gavage | 30 mg/kg/day | 56 days | Significant loss of TH-positive neurons and behavioral impairment.[8][9] | [8][9] |
| Subcutaneous (s.c.) via osmotic minipump | 2.5 mg/kg/day | 4 weeks | Motor deficits, gastrointestinal dysfunction, α-synuclein accumulation.[10] | [10] |
| Intraperitoneal (i.p.) | 3 or 10 mg/kg/day | 21 days | Locomotor and exploratory impairment.[11] | [11] |
| Oral gavage | 5 mg/kg | Not specified | Accumulation of α-synuclein in enteric nervous system neurons.[12] | [12] |
Experimental Protocols
Protocol 1: Rotenone Administration via Subcutaneous Osmotic Minipump (Mice)
This protocol is adapted from a study that established a reproducible rotenone model in C57BL/6J mice.[10]
Materials:
-
Rotenone (Sigma-Aldrich)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol (PEG) 300
-
Saline (0.9% NaCl)
-
Alzet osmotic minipumps (e.g., Model 1004)
-
Surgical instruments (scalpel, forceps, sutures or wound clips)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Preparation of Rotenone Solution:
-
Dissolve rotenone in a vehicle solution of DMSO, PEG 300, and saline. A common vehicle composition is 50% DMSO, 40% PEG 300, and 10% saline.
-
The final concentration should be calculated to deliver the desired dose (e.g., 2.5 mg/kg/day) based on the pump's flow rate and the average weight of the mice.
-
-
Pump Implantation:
-
Anesthetize the mouse using isoflurane.
-
Shave and sterilize a small area on the back, slightly posterior to the scapulae.
-
Make a small incision and create a subcutaneous pocket using blunt dissection.
-
Insert the pre-filled osmotic minipump into the pocket.
-
Close the incision with sutures or wound clips.
-
-
Post-Operative Care:
-
Monitor the animals for recovery from anesthesia and signs of infection.
-
Provide appropriate analgesia as per institutional guidelines.
-
-
Duration:
-
The pumps will deliver rotenone continuously for the specified duration (e.g., 4 weeks).[10]
-
Protocol 2: Behavioral Assessment - Rotarod Test
The rotarod test is used to assess motor coordination and balance.
Materials:
-
Rotarod apparatus for mice or rats.
Procedure:
-
Acclimation and Training:
-
For 2-3 consecutive days before the baseline measurement, train the animals on the rotarod at a constant, low speed (e.g., 4 rpm) for 5 minutes.
-
-
Testing:
-
Place the animal on the rotating rod.
-
The rod is programmed to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform three trials per animal with a 15-20 minute inter-trial interval.
-
The average latency to fall is used for data analysis.
-
Protocol 3: Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol outlines the basic steps for staining brain sections to visualize dopaminergic neurons.
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain sections.
-
Primary antibody: anti-Tyrosine Hydroxylase (e.g., rabbit polyclonal).
-
Secondary antibody: biotinylated anti-rabbit IgG.
-
Avidin-biotin-peroxidase complex (ABC) reagent.
-
Diaminobenzidine (DAB) substrate kit.
-
Microscope slides, coverslips, and mounting medium.
Procedure:
-
Tissue Preparation:
-
Deparaffinize and rehydrate paraffin-embedded sections. For frozen sections, bring to room temperature.
-
-
Antigen Retrieval (if necessary):
-
Heat sections in citrate (B86180) buffer (pH 6.0) for 10-20 minutes.
-
-
Blocking:
-
Incubate sections in a blocking solution (e.g., 3% normal goat serum in PBS) for 1 hour to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-TH antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
ABC Reagent Incubation:
-
Incubate sections with the ABC reagent for 30 minutes.
-
-
Visualization:
-
Develop the color reaction using the DAB substrate kit.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with a suitable nuclear stain (e.g., hematoxylin).
-
Dehydrate the sections through a graded series of ethanol (B145695) and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
-
Analysis:
-
Quantify the number of TH-positive neurons in the substantia nigra using stereological methods. A significant reduction in TH-positive neurons is expected in rotenone-treated animals.[9]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key molecular pathways affected by rotenone and a general workflow for a rotenone-based PD study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BIOCELL | Rotenone-Induced Mitochondrial Dysfunction, Neuroinflammation, Oxidative Stress, and Glial Activation in Parkinson’s and Alzheimer’s Diseases [techscience.com]
- 4. researchgate.net [researchgate.net]
- 5. The rat rotenone model reproduces the abnormal pattern of central catecholamine metabolism found in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Parkinsonian rotenone mouse model: reevaluation of long-term administration of rotenone in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Parkinsonian Rotenone Mouse Model: Reevaluation of Long-Term Administration of Rotenone in C57BL/6 Mice [jstage.jst.go.jp]
- 10. Chronic Systemic Exposure to Low-Dose Rotenone Induced Central and Peripheral Neuropathology and Motor Deficits in Mice: Reproducible Animal Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systemic Rotenone Administration Causes Extra-Nigral Alterations in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jove.com [jove.com]
Application Notes and Protocols for Rotenolone-Based Mitochondrial Complex I Inhibition Assay
Introduction
Mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain (ETC) located in the inner mitochondrial membrane.[1] It plays a crucial role in cellular respiration by oxidizing NADH to NAD+ and transferring electrons to ubiquinone.[1] This process contributes to the generation of a proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[1] Dysfunction of complex I has been implicated in a variety of neurodegenerative diseases, such as Parkinson's disease, and is a target for drug development.[2][3][4]
Rotenolone, a naturally occurring isoflavonoid (B1168493) derived from the roots of plants like Derris and Lonchocarpus species, is a potent and specific inhibitor of mitochondrial complex I.[2][5] It blocks the electron transfer from the iron-sulfur centers within the complex to ubiquinone, thereby disrupting the ETC, leading to decreased ATP production and increased generation of reactive oxygen species (ROS).[5][6] Due to its specific mechanism of action, this compound is widely used as a tool in research to study mitochondrial function, model mitochondrial dysfunction-related diseases, and screen for potential therapeutic compounds that target complex I.[2]
These application notes provide a detailed protocol for a this compound-based mitochondrial complex I inhibition assay using isolated mitochondria. The protocol is designed for researchers, scientists, and drug development professionals to reliably measure the activity of complex I and assess the inhibitory effects of this compound or other test compounds.
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect by binding to the ubiquinone-binding site of complex I, preventing the reduction of ubiquinone to ubiquinol. This blockage of the electron flow has several downstream consequences, including a decrease in the proton motive force, reduced ATP synthesis, and an accumulation of NADH. The stalled electron transport chain can also lead to the formation of superoxide (B77818) radicals, contributing to oxidative stress.[5][6]
Caption: Mechanism of this compound-induced mitochondrial complex I inhibition.
Experimental Workflow
The experimental workflow for a this compound-based mitochondrial complex I inhibition assay typically involves the isolation of mitochondria from a sample, followed by the measurement of complex I activity in the presence and absence of this compound. The activity is often determined by monitoring the oxidation of NADH, which can be measured spectrophotometrically.
Caption: Experimental workflow for the mitochondrial complex I inhibition assay.
Experimental Protocol
This protocol is adapted from commercially available mitochondrial complex I activity assay kits and established research methodologies.[1][7]
Materials and Reagents
-
Isolated mitochondria (from cell culture or tissue)
-
Complex I Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM magnesium chloride, pH 7.2)
-
NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Decylubiquinone (Coenzyme Q1 analog)
-
This compound
-
Bovine Serum Albumin (BSA)
-
96-well clear-bottom microplate
-
Microplate reader capable of kinetic measurements at 340 nm
-
Bradford or BCA Protein Assay Kit
Procedure
1. Preparation of Reagents
-
Complex I Assay Buffer: Prepare and store at 4°C.
-
NADH Stock Solution (e.g., 25 mM): Dissolve NADH in Complex I Assay Buffer. Prepare fresh and keep on ice, protected from light.
-
Decylubiquinone Stock Solution (e.g., 10 mM): Dissolve in DMSO. Store at -20°C.
-
This compound Stock Solution (e.g., 2 mM): Dissolve in DMSO. Store at -20°C.
-
Mitochondrial Sample: Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol. Resuspend the final mitochondrial pellet in a suitable buffer (e.g., Complex I Assay Buffer) and keep on ice.
2. Protein Quantification
-
Determine the protein concentration of the isolated mitochondrial suspension using a Bradford or BCA protein assay.
-
Adjust the concentration of the mitochondrial suspension to a working concentration (e.g., 1-5 mg/mL) with Complex I Assay Buffer.
3. Assay Protocol
-
Set up the microplate:
-
Blank wells: Add all reagents except the mitochondrial sample.
-
Sample wells (Total Activity): Add all reagents and the mitochondrial sample.
-
Inhibited wells (Non-Complex I Activity): Add all reagents, the mitochondrial sample, and this compound.
-
-
Prepare the Reaction Mix: For each well, prepare the reaction mix as described in the table below. It is recommended to prepare a master mix for each condition to ensure consistency.
| Reagent | Volume per well (µL) | Final Concentration |
| Complex I Assay Buffer | Variable | - |
| Decylubiquinone (from stock) | 2 | 100 µM |
| Mitochondrial Sample | 10 | 10-50 µg protein |
| This compound (from stock) or DMSO | 1 | 2 µM (or vehicle) |
| Total Volume before NADH | X µL | |
| NADH (from stock) | 10 | 250 µM |
| Final Volume | 200 µL |
-
Incubation: Pre-incubate the plate at 30°C for 5-10 minutes.
-
Initiate the reaction: Add the NADH solution to all wells to start the reaction.
-
Measure Absorbance: Immediately start measuring the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader.
Data Analysis
-
Calculate the rate of NADH oxidation (ΔA340/min): Determine the slope of the linear portion of the absorbance vs. time curve for each well.
-
Calculate the specific activity of Complex I:
-
Use the Beer-Lambert law to convert the change in absorbance to the amount of NADH oxidized (Extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).
-
Specific Activity (nmol/min/mg) = [(Rate of Total Activity - Rate of Inhibited Activity) / (6.22 * mg of protein)] * 1000
-
-
Calculate the percentage of inhibition:
-
% Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] * 100
-
Data Presentation
The quantitative data from the assay should be summarized in a clear and structured table for easy comparison.
| Sample ID | Protein Conc. (mg/mL) | Rate of NADH Oxidation (ΔA340/min) | Specific Activity (nmol/min/mg) | % Inhibition by this compound |
| Control Mitochondria | 2.5 | 0.058 | 9.32 | N/A |
| Control + this compound | 2.5 | 0.005 | 0.80 | 91.4% |
| Test Compound 1 | 2.5 | 0.042 | 6.75 | 27.6% |
| Test Compound 2 | 2.5 | 0.015 | 2.41 | 74.1% |
Note: The values in this table are for illustrative purposes only and may not represent actual experimental data.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no activity | Inactive mitochondria | Ensure proper isolation and storage of mitochondria. Keep on ice at all times. Use freshly isolated mitochondria if possible. |
| Incorrect reagent concentrations | Double-check the concentrations of all reagents, especially NADH. | |
| High background activity | Contamination of reagents | Use high-purity reagents. Prepare fresh solutions. |
| Non-enzymatic oxidation of NADH | Run a blank without mitochondria to determine the rate of non-enzymatic oxidation. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and be consistent with pipetting techniques. |
| Temperature fluctuations | Ensure the plate is properly equilibrated to the assay temperature. | |
| Incomplete mixing | Mix the contents of the wells thoroughly after adding each reagent. |
References
- 1. assaygenie.com [assaygenie.com]
- 2. google.com [google.com]
- 3. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Assessment of Mitochondrial Complex I Activity and Metabolic Phenotyping of Breast Cancer Cells by NAD(p)H Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Investigations of the Mitochondrial Complex I Inhibitor Rotenone in the Context of Pharmacological and Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Toxicity in Rotenone Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
Application of Rotenone in Studying Neurodegenerative Disorders Beyond Parkinson's Disease: Application Notes and Protocols
References
- 1. Presence of insoluble Tau following rotenone exposure ameliorates basic pathways associated with neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rotenone exerts developmental neurotoxicity in a human brain spheroid model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological characterization of mutant huntingtin aggregate-directed PET imaging tracer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RhoA Signaling in Neurodegenerative Diseases | MDPI [mdpi.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Enhanced degradation of mutant huntingtin by rho kinase inhibition is mediated through activation of proteasome and macroautophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Rho kinases enhances the degradation of mutant huntingtin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Filter Retardation Assay Facilitates the Detection and Quantification of Heat-Stable, Amyloidogenic Mutant Huntingtin Aggregates in Complex Biosamples | Springer Nature Experiments [experiments.springernature.com]
- 10. Rotenone induces regionally distinct α-synuclein protein aggregation and activation of glia prior to loss of dopaminergic neurons in C57Bl/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical analyses of tau and other neuronal markers in the submandibular gland and frontal cortex across stages of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Relevance of Phosphorylation and Truncation of Tau to the Etiopathogenesis of Alzheimer’s Disease [frontiersin.org]
- 16. mTOR REGULATES TAU PHOSPHORYLATION AND DEGRADATION: IMPLICATIONS FOR ALZHEIMER’S DISEASE AND OTHER TAUOPATHIES - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mTOR regulates tau phosphorylation and degradation: implications for Alzheimer's disease and other tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mTOR inhibition alleviated tau phosphorylation-induced mitochondrial impairment, oxidative stress, and cognitive impairment | Sciety [sciety.org]
- 20. Rotenone Induction of Hydrogen Peroxide Inhibits mTOR-mediated S6K1 and 4E-BP1/eIF4E Pathways, Leading to Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 22. A Filter Retardation Assay Facilitates the Detection and Quantification of Heat-Stable, Amyloidogenic Mutant Huntingtin Aggregates in Complex Biosamples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Inhibition of Rho Kinases Enhances the Degradation of Mutant Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. RhoA Signaling in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
- 28. researchgate.net [researchgate.net]
- 29. Bee Venom Protects against Rotenone-Induced Cell Death in NSC34 Motor Neuron Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 31. mdpi.com [mdpi.com]
- 32. Dysregulation of Rac or Rho elicits death of motor neurons and activation of these GTPases is altered in the G93A mutant hSOD1 mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. m.youtube.com [m.youtube.com]
- 34. Histopathological changes of the spinal cord and motor neuron dynamics in SOD1 Tg mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inducing Oxidative Stress in Cell Culture with Rotenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Rotenone (B1679576), a naturally occurring pesticide and a potent inhibitor of mitochondrial complex I, is a widely utilized tool in cell culture systems to induce oxidative stress and mimic the cellular conditions observed in these diseases.[1] By disrupting the mitochondrial electron transport chain, rotenone leads to an overproduction of superoxide (B77818) radicals, thereby inducing oxidative damage to lipids, proteins, and DNA, which can ultimately trigger cell death pathways.[1][2]
These application notes provide a comprehensive guide for researchers on the use of rotenone to induce oxidative stress in various cell lines. Detailed protocols for assessing the key markers of oxidative stress, including ROS production, cell viability, and mitochondrial health, are presented.
Mechanism of Rotenone-Induced Oxidative Stress
Rotenone exerts its effects primarily by inhibiting the transfer of electrons from iron-sulfur centers in complex I to ubiquinone.[3] This inhibition leads to a backup of electrons within the complex, resulting in the partial reduction of molecular oxygen to form superoxide radicals (O₂⁻).[1] The subsequent cascade of events includes:
-
Increased ROS Production: The initial surge in superoxide leads to the generation of other ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).
-
Mitochondrial Dysfunction: The disruption of the electron transport chain leads to a decrease in ATP synthesis and a collapse of the mitochondrial membrane potential (ΔΨm).[4]
-
Cellular Damage: Elevated ROS levels cause oxidative damage to cellular components, including lipids (lipid peroxidation), proteins (protein carbonylation), and nucleic acids.[2][5]
-
Activation of Stress Response Pathways: Cells respond to oxidative stress by activating signaling pathways such as the Nrf2-ARE pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[6]
-
Induction of Apoptosis and Inflammation: Sustained oxidative stress can trigger programmed cell death (apoptosis) and inflammatory responses through the activation of pathways involving TGF-β1, TNF-α, and IL-1β.[7]
Quantitative Data Summary
The following tables summarize the effective concentrations of rotenone and their corresponding effects on various cell lines as reported in the literature. It is important to note that optimal concentrations and incubation times should be empirically determined for each specific cell line and experimental condition.
Table 1: Rotenone Concentrations for Inducing Cell Death and Reducing Viability
| Cell Line | Rotenone Concentration | Incubation Time | Effect on Cell Viability | Reference |
| PC12 | 0.5 - 1 µM | 24 hours | ~40-50% reduction at 1 µM | [8] |
| Primary Neurons | 0.5 µM | 24 hours | ~40% reduction | [8] |
| SH-SY5Y | 1 - 5 µM | 24 hours | ~20-25% reduction | [9] |
| SK-N-MC | 10 nM - 1 µM | Not Specified | Dose-dependent cell death | [5] |
| Gill Epithelial Cells | 0.05 - 5 µM | 24 - 48 hours | Dose-dependent reduction | [10] |
Table 2: Rotenone Concentrations for Inducing ROS Production
| Cell Line | Rotenone Concentration | Incubation Time | Method of ROS Detection | Reference |
| PC12 & Primary Neurons | 0 - 1 µM | 24 hours | CM-H2DCFDA | [8] |
| SH-SY5Y | 0.01, 0.1, 1 µmol/L | 6 hours | DCF-DA fluorescence staining | [6] |
| SH-SY5Y | 12.5 - 100 nmol/L | 24 hours | DCFH-DA | [11] |
| Gill Epithelial Cells | 0.5 - 5 µM | 2 hours | CM-H2DFDA probe | [12] |
| CHME-5 | 20 nM | 1 hour | Acridan Lumigen PS-3 | [13] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cells of interest
-
Rotenone stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of rotenone in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the rotenone-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a humidified CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Protocol 2: Measurement of Intracellular ROS using CM-H2DCFDA
2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA) is a cell-permeable probe that fluoresces upon oxidation by intracellular ROS.
Materials:
-
Cells of interest
-
Rotenone stock solution (in DMSO)
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
CM-H2DCFDA stock solution (in DMSO)
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate or on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of rotenone for the specified time.
-
After treatment, wash the cells twice with warm HBSS or PBS.[14]
-
Prepare a working solution of CM-H2DCFDA (typically 2.5-5 µM) in HBSS or serum-free medium.[14]
-
Add the CM-H2DCFDA working solution to each well and incubate for 30 minutes at 37°C in the dark.[14]
-
Wash the cells twice with HBSS or PBS to remove excess probe.[14]
-
Add 100 µL of HBSS or PBS to each well.
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader (excitation ~495 nm, emission ~529 nm) or visualize under a fluorescence microscope.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Materials:
-
Cells of interest
-
Rotenone stock solution (in DMSO)
-
Complete cell culture medium
-
PBS
-
JC-1 Staining Solution (from a commercial kit, typically 2 µM)
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate or on coverslips.
-
Treat cells with rotenone for the desired duration. Include a positive control treated with FCCP (e.g., 10 µM for 15-30 minutes).
-
After treatment, centrifuge the plate (if using non-adherent cells) and remove the supernatant. For adherent cells, aspirate the medium.
-
Add 100 µL of the JC-1 staining solution to each well.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[15]
-
Wash the cells twice with PBS or the assay buffer provided with the kit.[16]
-
Add 100 µL of assay buffer to each well.
-
Measure the fluorescence intensity for both JC-1 aggregates (red; excitation ~535 nm, emission ~590 nm) and JC-1 monomers (green; excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.[15]
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Visualizations
Caption: Rotenone-induced oxidative stress signaling pathway.
Caption: General experimental workflow for studying rotenone effects.
References
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of Toxicity in Rotenone Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rotenone Remarkably Attenuates Oxidative Stress, Inflammation, and Fibrosis in Chronic Obstructive Uropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rotenone Induction of Hydrogen Peroxide Inhibits mTOR-mediated S6K1 and 4E-BP1/eIF4E Pathways, Leading to Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Low Concentrations of Rotenone upon Mitohormesis in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. chem-agilent.com [chem-agilent.com]
Proper Handling and Safety Precautions for Rotenone in a Laboratory Setting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotenone (B1679576) is a naturally occurring isoflavonoid (B1168493) derived from the roots of plants such as Derris and Lonchocarpus.[1][2] It is a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), disrupting the electron transport chain and leading to a blockage in ATP synthesis and the generation of reactive oxygen species (ROS).[2][3] This mechanism makes rotenone a valuable tool in research, particularly for inducing mitochondrial dysfunction and modeling neurodegenerative diseases like Parkinson's disease.[2][4] However, its high toxicity necessitates strict adherence to safety protocols to minimize risks to laboratory personnel.
These application notes provide a comprehensive guide to the safe handling, use, and disposal of rotenone in a laboratory environment. They include detailed protocols for common research applications, quantitative safety data, and emergency procedures.
Quantitative Data Summary
For quick reference, the following tables summarize key quantitative data for rotenone.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₂O₆ | [5] |
| Molecular Weight | 394.4 g/mol | [5] |
| Appearance | Colorless to white or yellow-brownish crystalline powder | [1][6][7] |
| Odor | Odorless | [1][6][7] |
| Solubility in Ethanol (B145695) | ~5 mg/mL | [5][8] |
| Solubility in DMSO | ~50 mg/mL | [5][8] |
| Solubility in Chloroform | ~50 mg/mL | [5][8] |
| Stability | Stable for at least 2 years at -20°C. Decomposes in light and air. | [1][5][9] |
Table 2: Toxicity Data
| Parameter | Value | Species | Reference |
| Oral LD₅₀ | 132-1500 mg/kg | Rat | [10] |
| Oral LD₅₀ | 350 mg/kg | Mouse | [10] |
| Estimated Human Oral Lethal Dose | 300-500 mg/kg | Human | [10][11] |
| Inhalation Fatal Dose | Smaller than oral fatal dose | Rat, Dog | [10] |
| 96-hour LC₅₀ (Rainbow Trout) | 0.031 mg/L | Fish | [10] |
Table 3: Occupational Exposure Limits
| Organization | Limit | Value |
| OSHA (PEL) | 8-hour TWA | 5 mg/m³ |
| ACGIH (TLV) | 8-hour TWA | 5 mg/m³ |
| NIOSH (REL) | 10-hour TWA | 5 mg/m³ |
| IDLH | Immediately Dangerous to Life or Health | 2,500 mg/m³ |
Signaling Pathway and Mechanism of Action
Rotenone exerts its cytotoxic effects primarily through the inhibition of Complex I of the mitochondrial electron transport chain. This disruption leads to a cascade of downstream events, including impaired ATP production and increased oxidative stress, ultimately culminating in cell death.
Caption: Mechanism of Rotenone-induced cytotoxicity.
Experimental Protocols
Protocol 1: Preparation of Rotenone Stock Solutions
Objective: To prepare a concentrated stock solution of rotenone for use in cell culture or in vivo studies.
Materials:
-
Rotenone powder (crystalline solid)[5]
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves
Procedure:
-
Perform all work in a chemical fume hood.
-
Weigh the desired amount of rotenone powder using a calibrated analytical balance.
-
In a sterile, light-protected container, dissolve the rotenone powder in the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 50 mg/mL in DMSO).[5]
-
Purge the headspace of the container with an inert gas to minimize oxidation.[5]
-
Seal the container tightly.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to two years.[5] Avoid repeated freeze-thaw cycles.
Protocol 2: Induction of Mitochondrial Dysfunction in Cell Culture
Objective: To treat cultured cells with rotenone to induce mitochondrial complex I inhibition and study the downstream cellular effects.
Materials:
-
Cultured cells (e.g., neuroblastoma cell line)
-
Complete cell culture medium
-
Rotenone stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
-
PPE as described above
Procedure:
-
Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.
-
On the day of treatment, prepare a working solution of rotenone by diluting the stock solution in complete cell culture medium to the final desired concentration (e.g., 0.1 µM to 10 µM).[12]
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the rotenone-containing medium to the cells.
-
Incubate the cells for the desired period (e.g., 12-24 hours).[12]
-
Following incubation, proceed with downstream assays such as cell viability assays, measurement of ROS production, or analysis of protein expression.
Protocol 3: Oral Administration of Rotenone to Mice via Gavage
Objective: To administer a precise dose of rotenone orally to mice for in vivo studies modeling Parkinson's disease.
Materials:
-
Rotenone
-
Vehicle solution (e.g., 4% carboxymethylcellulose and 1.25% chloroform)[13]
-
Animal gavage needles (straight)
-
1 mL syringes
-
Animal scale
-
PPE as described above
Procedure:
-
Prepare the rotenone suspension in the vehicle solution to the desired concentration (e.g., 0.625 mg/mL for a 5 mg/kg dose).[13]
-
Weigh the mouse to determine the exact volume of the rotenone suspension to administer (e.g., 0.01 mL per gram of body weight).[13][14]
-
Draw the calculated volume into a 1 mL syringe attached to a gavage needle.
-
Gently restrain the mouse, holding the neck to straighten the esophagus.
-
Carefully insert the gavage needle into the mouth and advance it slowly towards the stomach.[13]
-
Administer the rotenone solution by gently pressing the syringe plunger.[13]
-
Slowly withdraw the gavage needle.
-
Monitor the animal for any adverse reactions.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of rotenone.
Caption: General workflow for the safe handling of rotenone.
-
Engineering Controls: Always handle rotenone powder and concentrated solutions in a certified chemical fume hood to minimize inhalation exposure.[8][15]
-
Personal Protective Equipment (PPE):
-
Storage: Store rotenone in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][6][9] For long-term stability, store at -20°C.[5]
-
Waste Disposal: Dispose of rotenone waste as hazardous chemical waste in accordance with local, state, and federal regulations.[8][17] Do not dispose of it down the drain.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Caption: Decision tree for emergency response to rotenone incidents.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes.[8][17] Remove contaminated clothing.[17] Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][17] Seek immediate medical attention.[15]
-
Inhalation: Move the individual to fresh air.[8] If breathing is difficult or has stopped, provide artificial respiration.[15][17] Seek immediate medical attention.[8]
-
Ingestion: If swallowed, rinse the mouth with water.[8] Do not induce vomiting.[17] Seek immediate medical attention.[8][17]
-
Spills:
-
Minor Spills: Evacuate the immediate area.[6] Wear appropriate PPE.[9] Cover the spill with an absorbent material, and collect it into a sealed container for hazardous waste disposal.[6][9] Clean the spill area with soap and water.[6]
-
Major Spills: Evacuate the laboratory and alert others in the area.[9] Contact your institution's environmental health and safety department immediately. Prevent the spill from entering drains.[9]
-
References
- 1. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Mechanism of Toxicity in Rotenone Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. nj.gov [nj.gov]
- 7. ROTENONE | Occupational Safety and Health Administration [osha.gov]
- 8. bio.vu.nl [bio.vu.nl]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. EXTOXNET PIP - ROTENONE [extoxnet.orst.edu]
- 11. Acute rotenone poisoning: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurotoxicity of the pesticide rotenone on neuronal polarization: a mechanistic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral Administration of Rotenone using a Gavage and Image Analysis of Alpha-synuclein Inclusions in the Enteric Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Oral Administration of Rotenone using a Gavage and Image Analysis of Alpha-synuclein Inclusions in the Enteric Nervous System [jove.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. CDC - NIOSH Pocket Guide to Chemical Hazards - Rotenone [cdc.gov]
- 17. units.fisheries.org [units.fisheries.org]
Application Notes and Protocols for Preparing Rotenolone Stock Solutions in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and critical information for the preparation of Rotenolone stock solutions for use in in vitro experiments. Accurate preparation and handling of this compound, a widely used mitochondrial complex I inhibitor, are crucial for obtaining reproducible and reliable experimental results.
Introduction
This compound, commonly known as Rotenone (B1679576), is a naturally occurring isoflavone (B191592) with potent insecticidal and piscicidal properties. In cell biology and neurodegenerative disease research, it is extensively used to model Parkinson's disease by inducing mitochondrial dysfunction and oxidative stress. As a potent inhibitor of the mitochondrial electron transport chain at complex I, this compound disrupts ATP synthesis, leading to the generation of reactive oxygen species (ROS), and ultimately, apoptosis.[1][2][3] Its lipophilic nature allows it to readily cross cellular membranes.[3] However, this compound is poorly soluble in aqueous solutions, necessitating the use of organic solvents for the preparation of stock solutions for in vitro studies.[4]
Physicochemical Properties and Solubility
Understanding the solubility and stability of this compound is fundamental to preparing accurate and effective stock solutions.
Table 1: Solubility and Stability of this compound
| Property | Data | Source |
| Molecular Weight | 394.42 g/mol | [1] |
| Purity | ≥95% | [1][5][6] |
| Appearance | Crystalline solid | [5][6] |
| Solubility in DMSO | ≥77.6 mg/mL | [7] |
| ~50 mg/mL | [5][6] | |
| Soluble to 100 mM | [1] | |
| 50 mg/mL (requires sonication) | [8] | |
| Solubility in Ethanol | ~5 mg/mL | [5][6] |
| Solubility in Chloroform | ~50 mg/mL | [5][6] |
| Stability (Solid) | ≥2 years at -20°C | [5] |
| ≥4 years at -20°C | [6] | |
| Stability (Stock in DMSO) | Several months at -20°C | [7] |
| Up to 1 month at -80°C | [9] | |
| A 50 mM stock in DMSO was reported to be stable for 7 years at -20°C.[10] | ||
| Light & Air Sensitivity | Decomposes upon exposure to light and air.[11] Solutions may oxidize and change color from colorless to yellow, orange, and then deep red.[11][12] |
Experimental Protocols
Materials and Equipment
-
This compound powder (≥95% purity)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Water bath or incubator set to 37°C (optional)
-
Sterile, disposable syringes and syringe filters (0.22 µm)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in cell culture experiments.
-
Pre-weigh this compound: In a fume hood, carefully weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.944 mg of this compound (Molecular Weight = 394.42 g/mol ).
-
Solvent Addition: Add the weighed this compound to a sterile microcentrifuge tube or amber vial. Add the appropriate volume of cell culture grade DMSO to achieve a final concentration of 10 mM. For 3.944 mg of this compound, add 1 mL of DMSO.
-
Dissolution:
-
Sterilization (Optional): If required for your specific application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
Preparation of Working Solutions
For cell culture experiments, the DMSO stock solution must be diluted to the final desired concentration in the culture medium.
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentration (e.g., 10 nM, 100 nM, 1 µM).
-
DMSO Concentration Control: It is critical to maintain a consistent and low final concentration of DMSO in the culture medium across all experimental conditions, including the vehicle control group. The final DMSO concentration should typically not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.
-
Immediate Use: Working solutions of this compound in culture medium should be prepared fresh for each experiment as the stability in aqueous solutions is limited.[9]
Visualizations
Experimental Workflow
The following diagram outlines the key steps for preparing a this compound stock solution.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Neurotoxicity of the pesticide rotenone on neuronal polarization: a mechanistic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crosstalk between Ca2+ signaling and mitochondrial H2O2 is required for rotenone inhibition of mTOR signaling pathway leading to neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The Stability of Rotenone in a Phenol-oil Solution | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
Application Notes and Protocols for Utilizing Rotenolone to Investigate Chronic Mitochondrial Impairment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing rotenolone, a potent mitochondrial Complex I inhibitor, to model and investigate the effects of chronic mitochondrial impairment in various experimental systems. Detailed protocols for key experiments are provided, along with data presented in a structured format for ease of comparison.
Introduction
This compound is a naturally occurring isoflavonoid (B1168493) that specifically inhibits the mitochondrial electron transport chain (ETC) at Complex I (NADH:ubiquinone oxidoreductase).[1][2] This inhibition disrupts the flow of electrons from NADH to ubiquinone, leading to a cascade of cellular events characteristic of mitochondrial dysfunction.[1] These include decreased ATP synthesis, increased production of reactive oxygen species (ROS), mitochondrial membrane depolarization, and the induction of apoptosis.[1][3] Due to these properties, this compound is widely used as a research tool to create models of chronic mitochondrial impairment, particularly in the context of neurodegenerative diseases like Parkinson's disease.[2][4]
Mechanism of Action
This compound's primary mode of action is the potent and specific inhibition of mitochondrial Complex I.[1][2] This disruption of the electron transport chain leads to a bioenergetic crisis and increased oxidative stress, which are central to the pathophysiology of many diseases. Chronic exposure to this compound in experimental models can replicate key features of mitochondrial diseases and neurodegeneration.[4][5]
Key Cellular Effects of this compound-Induced Mitochondrial Impairment
-
Decreased ATP Production: Inhibition of Complex I severely curtails the cell's ability to produce ATP through oxidative phosphorylation.[2]
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at Complex I leads to the accumulation of electrons, which can then be transferred to molecular oxygen, generating superoxide (B77818) radicals and other ROS.[3][6]
-
Oxidative Stress: The overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to proteins, lipids, and DNA.[5]
-
Mitochondrial Membrane Depolarization: The disruption of the electron transport chain can lead to a loss of the mitochondrial membrane potential.[3]
-
Induction of Apoptosis: Mitochondrial dysfunction is a potent trigger for the intrinsic apoptotic pathway, often involving the release of cytochrome c.[1][6]
-
Alterations in Cellular Signaling: this compound has been shown to impact various signaling pathways, including the PI3K/AKT/mTOR and ERK pathways.[7][8][9][10]
Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound treatment.
| Cell Line | This compound Concentration | Exposure Time | Effect on Cell Viability | Reference |
| SH-SY5Y Neuroblastoma | 100 nM | 24 h | Significant decrease | [9] |
| Caco-2 | 0.5-10 µM | 3 h | No significant alteration | [11] |
| Human Dermal Fibroblasts (HFF-1) | 1.0 µM | 72 h | Increased apoptosis | [12] |
| Experimental Model | This compound Concentration | Key Finding | Reference |
| SH-SY5Y Cells | 12.5 nmol/L | Increased oxygen consumption (mitohormesis) | [13] |
| SH-SY5Y Cells | >12.5 nmol/L | Decreased oxygen consumption | [13] |
| Rat Hippocampal Slices | 50 nM | Impaired long-term potentiation (LTP) | [14] |
| Rat Hippocampal Slices | 500 nM | Reduced basal synaptic transmission | [14] |
| Porcine Oocytes | 3 µM | Decreased ATP production | [15][16] |
| Parameter | Cell Line/Model | This compound Concentration | Change | Reference |
| Mitochondrial ROS | Mouse BMDMs | 5 µM | Substantial increase | [3] |
| Mitochondrial ROS | SH-SY5Y Cells | 12.5-100 nmol/L | 20-43% increase | [13] |
| Total Glutathione (GSH) | SK-N-MC Cells | 5 nM & 50 nM (4 weeks) | Significant decrease | [17] |
| Protein Carbonyls | SK-N-MC Cells | 50 nM (4 weeks) | Significant increase | [17] |
| Complex I Activity | Rat Skeletal Muscle Mitochondria | 2.5 mg/kg (in vivo) | Significant decrease | [18][19] |
Experimental Protocols
Protocol 1: Induction of Chronic Mitochondrial Impairment in Cell Culture
This protocol describes the general procedure for treating cultured cells with this compound to induce mitochondrial dysfunction.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, PC12, primary neurons)
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Vehicle control (DMSO)
-
Sterile culture plates/flasks
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates or flasks to ensure they are in the exponential growth phase at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment and recovery.
-
This compound Preparation: Prepare fresh serial dilutions of this compound in complete cell culture medium from the stock solution. The final concentration of DMSO should be kept below 0.1% (v/v) to minimize solvent toxicity.[1]
-
Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium or vehicle control medium.
-
Incubation: Incubate the cells for the desired duration to induce chronic mitochondrial impairment. This can range from hours to several days or even weeks for chronic models.[17]
-
Endpoint Analysis: Following incubation, harvest the cells for downstream analysis as described in the subsequent protocols.
Protocol 2: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
This compound-treated and control cells
-
Seahorse XF Assay Medium
-
Oligomycin, FCCP, and a mixture of Rotenone (B1679576)/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
This compound Treatment: Treat cells with the desired concentration of this compound for the specified duration as described in Protocol 1.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF Assay Medium supplemented with pyruvate, glucose, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Seahorse XF Analysis: Load the cartridge with oligomycin, FCCP, and rotenone/antimycin A. Place the cell plate in the Seahorse XF Analyzer and perform the Mito Stress Test.
-
Data Analysis: The Seahorse XF software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[20]
Protocol 3: Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol describes the use of MitoSOX Red, a fluorescent probe specific for mitochondrial superoxide, to measure ROS production.
Materials:
-
This compound-treated and control cells
-
MitoSOX Red mitochondrial superoxide indicator
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: After this compound treatment, harvest the cells and wash them with a suitable buffer like HBSS.
-
MitoSOX Staining: Resuspend the cells in HBSS containing MitoSOX Red (typically 2.5-5 µM) and incubate at 37°C for 10-30 minutes, protected from light.[3]
-
Washing: Wash the cells to remove excess probe.
-
Analysis: Analyze the fluorescence of the cells using a flow cytometer or visualize and quantify using a fluorescence microscope. An increase in red fluorescence indicates an increase in mitochondrial superoxide production.[3]
Protocol 4: Western Blotting for Apoptotic Markers
This protocol details the detection of key proteins involved in apoptosis, such as cleaved caspase-3 and Bax/Bcl-2 ratio, by Western blotting.
Materials:
-
This compound-treated and control cells
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Wash the treated cells with ice-cold PBS and lyse them in RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.[1]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[1] Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Mechanism of this compound-induced mitochondrial dysfunction.
Caption: General experimental workflow for studying this compound's effects.
Caption: Signaling pathways affected by this compound treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Rotenone-induced Impairment of Mitochondrial Electron Transport Chain Confers a Selective Priming Signal for NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Toxicity in Rotenone Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rotenone induction of hydrogen peroxide inhibits mTOR-mediated S6K1 and 4E-BP1/eIF4E pathways, leading to neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fisetin protects against rotenone-induced neurotoxicity through signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rotenone-mediated mitochondrial ROS generation inhibits melanogenesis in B16F10 cells by inducing the ERK activation-MITF degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rotenone-exposure as cytofunctional aging model of human dermal fibroblast prior replicative senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Low Concentrations of Rotenone upon Mitohormesis in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acute Exposure to the Mitochondrial Complex I Toxin Rotenone Impairs Synaptic Long‐Term Potentiation in Rat Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rotenone causes mitochondrial dysfunction and prevents maturation in porcine oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rotenone causes mitochondrial dysfunction and prevents maturation in porcine oocytes | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Huangqin Decoction Exerts Beneficial Effects on Rotenone-Induced Rat Model of Parkinson's Disease by Improving Mitochondrial Dysfunction and Alleviating Metabolic Abnormality of Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Rotenolone-Induced Neurotoxicity in SH-SY5Y Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rotenone (B1679576), a naturally occurring pesticide, is a potent inhibitor of the mitochondrial complex I electron transport chain.[1] This mechanism of action allows it to readily cross biological membranes, leading to cellular dysfunction.[2] In neuroscience research, rotenone is widely used to induce Parkinson's disease (PD)-like pathology in both in vivo and in vitro models.[1][3][4][5] Its administration can replicate key features of PD, including dopaminergic neuron degeneration.[4]
The human neuroblastoma SH-SY5Y cell line is a cornerstone model for studying neurodegenerative disorders.[3][5] These cells possess human-like and dopaminergic characteristics, making them highly relevant for investigating the molecular mechanisms of neurotoxicity and for screening potential neuroprotective compounds.[5][6] Exposing SH-SY5Y cells to rotenone triggers a cascade of events including mitochondrial dysfunction, oxidative stress, and ultimately, apoptotic cell death, providing a robust system to study neurodegeneration.[3][7]
This document provides a detailed experimental framework for assessing rotenone-induced neurotoxicity in SH-SY5Y cells, covering essential protocols from cell culture to endpoint analysis.
Mechanism of Rotenolone-Induced Neurotoxicity
Rotenone exerts its toxic effects primarily through the inhibition of mitochondrial complex I. This initial insult triggers several downstream pathological events.
-
Mitochondrial Dysfunction: As a potent inhibitor of complex I, rotenone disrupts the electron transport chain, leading to a significant decrease in ATP synthesis and a collapse of the mitochondrial membrane potential (MMP).[8][9]
-
Oxidative Stress: The blockade of the electron transport chain results in the leakage of electrons and the overproduction of reactive oxygen species (ROS), such as superoxide (B77818) radicals.[2][7] This surge in ROS overwhelms the cellular antioxidant defense systems, leading to oxidative damage to proteins, lipids, and DNA.[10][11]
-
Apoptosis Induction: The combination of mitochondrial failure and severe oxidative stress activates intrinsic apoptotic pathways. This involves the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, the release of cytochrome c from the mitochondria, and the subsequent activation of caspase cascades (e.g., caspase-9 and caspase-3).[3][4][12]
-
Stress-Activated Signaling Pathways: Rotenone treatment activates stress-related signaling cascades, including the p38 and c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) pathways, which are crucial mediators of rotenone-induced apoptosis.[1][13]
Experimental Design & Workflow
A typical experiment to assess rotenone-induced neurotoxicity involves cell culture, treatment with various concentrations of rotenone, and subsequent analysis using a panel of assays to measure key toxicological endpoints.
Caption: High-level workflow for studying rotenone neurotoxicity.
Rotenone-Induced Apoptotic Signaling Pathway
Caption: Key signaling events following rotenone exposure in SH-SY5Y cells.
Detailed Experimental Protocols
Cell Culture and Treatment
This protocol outlines the basic steps for maintaining SH-SY5Y cells and preparing them for neurotoxicity experiments.
-
Cell Culture: Culture SH-SY5Y cells in a complete growth medium, such as DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5] Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[14]
-
Seeding: Seed the cells into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).[6] A typical seeding density for 96-well plates is 1 x 10⁴ cells/well.[14]
-
Adhesion: Allow cells to adhere and grow for 24 hours before treatment.[6]
-
Rotenone Preparation: Prepare a stock solution of rotenone in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations. Note: The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.1%).
-
Treatment: Replace the existing medium with the medium containing different concentrations of rotenone (e.g., 0.1, 0.5, 1, 5, 10 µM) or vehicle control (DMSO).[15] Incubate the cells for a specified duration (e.g., 24 or 48 hours).[15][16]
Cell Viability Assessment (MTT Assay)
The MTT assay measures cell viability by assessing the metabolic activity of mitochondria.[6]
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Incubation: After the rotenone treatment period, add 10 µL of the MTT stock solution to each well of the 96-well plate and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[16]
-
Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.
Cytotoxicity Assessment (LDH Assay)
The lactate (B86563) dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6]
-
Sample Collection: After treatment, carefully collect the cell culture supernatant from each well.
-
Assay Procedure: Perform the LDH assay using a commercial kit, following the manufacturer’s instructions. This typically involves adding the collected supernatant to a reaction mixture containing lactate, NAD+, and a catalyst.
-
Measurement: Measure the change in absorbance at the appropriate wavelength (e.g., 490 nm) over time, which corresponds to the conversion of a tetrazolium salt into a colored formazan product.
-
Calculation: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Apoptosis Assessment (Caspase-3/7 Activity Assay)
This assay quantifies the activity of key executioner caspases, caspase-3 and -7, which are activated during apoptosis.[14][17]
-
Plate Equilibration: After rotenone treatment, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's protocol.[17]
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.[14]
-
Incubation: Mix the contents by shaking the plate at 300-500 rpm for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.[14][17]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.[14]
-
Calculation: Express caspase-3/7 activity as a fold change relative to the vehicle-treated control.
Intracellular ROS Measurement (DCFH-DA Assay)
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.[2]
-
Cell Preparation: Seed cells in a black, clear-bottom 96-well plate and treat with rotenone as described.
-
Probe Loading: After treatment, remove the medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA solution (in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[8]
-
Measurement: After incubation, wash the cells again with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[8]
-
Calculation: Express ROS levels as a fold change in fluorescence intensity relative to the vehicle-treated control.
Mitochondrial Membrane Potential (MMP) Assessment (JC-1 Assay)
The JC-1 probe is used to monitor mitochondrial health by measuring the mitochondrial membrane potential. In healthy cells with high MMP, JC-1 forms red fluorescent aggregates. In apoptotic cells with low MMP, JC-1 remains as green fluorescent monomers.[18]
-
Cell Preparation: Seed cells on a suitable plate (e.g., 12-well or black 96-well) and treat with rotenone.
-
Probe Loading: After treatment, incubate the cells with JC-1 staining solution (typically 5 µg/mL) for 30 minutes at 37°C.[8]
-
Washing: Remove the staining solution and wash the cells with PBS.
-
Measurement: Measure the fluorescence intensity for both red aggregates (excitation ~535 nm, emission ~590 nm) and green monomers (excitation ~485 nm, emission ~535 nm).[18] This can be done using a fluorescence microscope or a plate reader.
-
Calculation: The MMP is typically represented as the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Data Presentation
Quantitative data from the assays should be presented in a clear and organized manner to facilitate interpretation and comparison across different treatment groups. Data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.
Table 1: Effect of Rotenone on SH-SY5Y Cell Viability (MTT Assay)
| Treatment Group | Concentration | Cell Viability (% of Control) (Mean ± SD) |
|---|---|---|
| Control (Vehicle) | 0 µM | 100.0 ± 5.2 |
| Rotenone | 0.5 µM | 85.3 ± 4.1 |
| Rotenone | 1.0 µM | 62.7 ± 3.8 |
| Rotenone | 5.0 µM | 41.5 ± 2.9 |
| Rotenone | 10.0 µM | 25.8 ± 2.1 |
Table 2: Effect of Rotenone on Cytotoxicity (LDH Release)
| Treatment Group | Concentration | LDH Release (% of Max) (Mean ± SD) |
|---|---|---|
| Control (Vehicle) | 0 µM | 5.1 ± 1.1 |
| Rotenone | 0.5 µM | 15.4 ± 2.3 |
| Rotenone | 1.0 µM | 38.9 ± 3.5 |
| Rotenone | 5.0 µM | 60.2 ± 4.7 |
| Rotenone | 10.0 µM | 81.6 ± 5.3 |
Table 3: Effect of Rotenone on Apoptosis (Caspase-3/7 Activity)
| Treatment Group | Concentration | Caspase-3/7 Activity (Fold Change) (Mean ± SD) |
|---|---|---|
| Control (Vehicle) | 0 µM | 1.0 ± 0.1 |
| Rotenone | 0.5 µM | 2.5 ± 0.3 |
| Rotenone | 1.0 µM | 4.8 ± 0.5 |
| Rotenone | 5.0 µM | 7.9 ± 0.8 |
| Rotenone | 10.0 µM | 12.3 ± 1.1 |
Table 4: Effect of Rotenone on Oxidative Stress (Intracellular ROS)
| Treatment Group | Concentration | Intracellular ROS (Fold Change) (Mean ± SD) |
|---|---|---|
| Control (Vehicle) | 0 µM | 1.0 ± 0.2 |
| Rotenone | 0.5 µM | 1.8 ± 0.3 |
| Rotenone | 1.0 µM | 3.2 ± 0.4 |
| Rotenone | 5.0 µM | 5.1 ± 0.6 |
| Rotenone | 10.0 µM | 6.9 ± 0.7 |
Table 5: Effect of Rotenone on Mitochondrial Membrane Potential (MMP)
| Treatment Group | Concentration | Red/Green Fluorescence Ratio (Mean ± SD) |
|---|---|---|
| Control (Vehicle) | 0 µM | 5.8 ± 0.4 |
| Rotenone | 0.5 µM | 4.1 ± 0.3 |
| Rotenone | 1.0 µM | 2.5 ± 0.2 |
| Rotenone | 5.0 µM | 1.3 ± 0.1 |
| Rotenone | 10.0 µM | 0.8 ± 0.1 |
References
- 1. Rotenone-induced apoptosis is mediated by p38 and JNK MAP kinases in human dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Low Concentrations of Rotenone upon Mitohormesis in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rotenone induces apoptosis via activation of bad in human dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accegen.com [accegen.com]
- 6. benchchem.com [benchchem.com]
- 7. Vulnerability of Subcellular Structures to Pathogenesis Induced by Rotenone in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rosmarinic Acid Attenuates Rotenone-Induced Neurotoxicity in SH-SY5Y Parkinson’s Disease Cell Model through Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. promega.es [promega.es]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. promega.com [promega.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: Rotenolone as a Tool Compound in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rotenolone, a naturally occurring isoflavonoid (B1168493) and a well-documented inhibitor of mitochondrial electron transport chain complex I, has emerged as a valuable tool compound in cancer research.[1][2] Its ability to induce oxidative stress and subsequently trigger apoptotic pathways in various cancer cells makes it a subject of significant investigation for potential therapeutic applications and for elucidating fundamental mechanisms of cancer cell biology.[1][3] These application notes provide a comprehensive overview of the use of this compound in cancer research, including its mechanism of action, effects on signaling pathways, and detailed protocols for its application in laboratory settings.
Mechanism of Action
This compound exerts its primary anti-cancer effects by inhibiting Complex I of the mitochondrial electron transport chain.[2] This inhibition disrupts cellular respiration, leading to a cascade of downstream events:
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain results in the accumulation of electrons, which are then transferred to molecular oxygen, generating superoxide (B77818) radicals and other reactive oxygen species (ROS).[1][3]
-
Induction of Apoptosis: The surge in intracellular ROS levels triggers apoptotic signaling pathways, leading to programmed cell death in cancer cells.[1][3] This is often characterized by DNA fragmentation, cytochrome c release, and caspase activation.[3]
-
Modulation of Signaling Pathways: this compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis. These include the JNK/p38 MAPK, PI3K/AKT/mTOR, and ROS/Ca2+/AMPK pathways.[1][4][5]
Applications in Cancer Research
This compound is utilized as a tool compound to:
-
Induce Apoptosis: Study the mechanisms of apoptosis in various cancer cell lines.[1][6]
-
Investigate ROS-Mediated Cell Death: Elucidate the role of oxidative stress in cancer cell demise.[1][3]
-
Probe Mitochondrial Function: Investigate the reliance of cancer cells on mitochondrial respiration.[2][7]
-
Evaluate Anti-Metastatic Potential: Assess the inhibition of cancer cell migration, invasion, and epithelial-mesenchymal transition (EMT).[4][5]
-
Screen for Novel Anti-Cancer Drugs: Serve as a positive control or benchmark for the development of new therapeutics targeting mitochondrial metabolism.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, reflecting differential sensitivities to mitochondrial inhibition.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| MCF-7 | Breast Cancer | Not explicitly stated | [8] |
| A549 | Lung Cancer | Not explicitly stated | [8] |
| HCT116 | Colon Cancer | Not explicitly stated | [8] |
| SW480 | Colon Cancer | ~10 (concentration used for experiments) | [9] |
| SW620 | Colon Cancer | ~10 (concentration used for experiments) | [9] |
| LoVo | Colon Cancer | Not explicitly stated (effective at 100-1000 µg/mL) | [10] |
Note: Specific IC50 values were not always available in the provided search snippets. Researchers should refer to the full publications for precise quantitative data.
Signaling Pathways
This compound's impact on cancer cells is mediated through several critical signaling pathways.
Caption: this compound-induced apoptosis via ROS and MAPK signaling.
Caption: this compound inhibits cancer progression via the PI3K/AKT/mTOR pathway.
Experimental Protocols
The following are generalized protocols for key experiments to assess the effects of this compound on cancer cells. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (CCK-8/MTS Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
References
- 1. Rotenone induces apoptosis in MCF-7 human breast cancer cell-mediated ROS through JNK and p38 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rotenone - Wikipedia [en.wikipedia.org]
- 3. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rotenone restrains colon cancer cell viability, motility and epithelial-mesenchymal transition and tumorigenesis in nude mice via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rotenone inhibited osteosarcoma metastasis by modulating ZO-2 expression and location via the ROS/Ca2+/AMPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rotenone induces apoptosis in human lung cancer cells by regulating autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rotenone restrains the proliferation, motility and epithelial–mesenchymal transition of colon cancer cells and the tumourigenesis in nude mice via PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to effectively dissolve Rotenolone for stable aqueous solutions in cell culture
Welcome to the technical support center for the effective use of Rotenone (B1679576) in cell culture experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful preparation and application of stable aqueous Rotenone solutions.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve Rotenone for cell culture experiments?
A1: Rotenone is poorly soluble in water and should first be dissolved in an organic solvent to create a concentrated stock solution.[1] The most common and recommended solvent is Dimethyl Sulfoxide (DMSO).[2][3][4] Ethanol can also be used.[5][6]
Q2: What is the recommended concentration for a Rotenone stock solution?
A2: High-concentration stock solutions in DMSO, such as 10 mM to 100 mM, are commonly prepared.[2][3][7] Preparing a concentrated stock allows for the addition of a very small volume to your cell culture medium, minimizing the final solvent concentration.
Q3: How should I store my Rotenone stock solution?
A3: Rotenone stock solutions in DMSO can be stored at -20°C or -80°C for several months.[2][8] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, as this can lead to degradation and aggregation.[1] Solutions in organic solvents can decompose and oxidize when exposed to light and air.[4]
Q4: What is the mechanism of action of Rotenone?
A4: Rotenone is a classical inhibitor of mitochondrial electron transport chain Complex I (NADH:ubiquinone oxidoreductase).[5][9][10] By blocking electron transfer, it disrupts the mitochondrial proton gradient, which impairs oxidative phosphorylation and leads to a decrease in ATP production.[9][10] This inhibition also results in the generation of reactive oxygen species (ROS).[9][11][12]
Q5: What cellular pathways are affected by Rotenone treatment?
A5: Rotenone-induced mitochondrial dysfunction triggers several downstream signaling pathways, including:
-
Apoptosis: Activation of caspase-dependent cell death pathways.[8][13]
-
Autophagy: Rotenone can induce the accumulation of autophagic vacuoles, potentially by impairing autophagic flux.[3][14]
-
MAP Kinase Pathways: Activation of stress-responsive pathways like p38 MAPK and JNK.[8]
-
mTOR Signaling: Rotenone can inhibit the mTOR signaling pathway, which is crucial for cell survival.[15]
Troubleshooting Guides
Issue 1: Precipitation of Rotenone in Cell Culture Medium
-
Symptom: Immediately after adding the Rotenone stock solution to the cell culture medium, a white or brown precipitate or cloudiness appears.[16] This is a common issue, especially at higher concentrations.[16]
-
Cause: This "crashing out" occurs because Rotenone is poorly soluble in the aqueous environment of the cell culture medium once the organic solvent is diluted.[17] The final concentration of Rotenone may have exceeded its aqueous solubility limit.
-
Solution:
-
Use Pre-warmed Medium: Always add the Rotenone stock solution to cell culture medium that has been pre-warmed to 37°C.[17]
-
Create an Intermediate Dilution: First, dilute your high-concentration stock solution in a smaller volume of pre-warmed medium. Then, add this intermediate dilution to the final volume of your culture.
-
Increase Final Serum Concentration: The presence of serum can sometimes help to keep hydrophobic compounds in solution.[1]
-
Gentle Mixing: Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even distribution.[17]
-
Lower the Final Concentration: If precipitation persists, the intended final concentration may be too high. Consider performing a dose-response experiment to find the optimal soluble concentration.
-
Issue 2: No Observable Effect of Rotenone on Cells
-
Symptom: After treating cells with Rotenone, there is no expected change in cell viability, mitochondrial function, or other measured endpoints.
-
Cause:
-
Degraded Rotenone: The Rotenone stock solution may have degraded due to improper storage, such as exposure to light or repeated freeze-thaw cycles.[1][4]
-
Incorrect Concentration: There may have been an error in calculating the dilution from the stock solution.
-
Cell Line Resistance: Some cell lines may be more resistant to the effects of Rotenone than others.
-
-
Solution:
-
Prepare Fresh Stock: Prepare a fresh stock solution of Rotenone from the powdered form.
-
Verify Calculations: Double-check all calculations for dilutions.
-
Increase Concentration or Incubation Time: Consider increasing the concentration of Rotenone or the duration of the treatment.
-
Use a Positive Control: Include a positive control cell line known to be sensitive to Rotenone to ensure the compound is active.
-
Data Presentation
Table 1: Solubility of Rotenone in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~50 mg/mL | [5] |
| 100 mM (39.44 mg/mL) | [3] | |
| ≥77.6 mg/mL | [8] | |
| 50 mg/mL (with sonication) | [13] | |
| 0.5 mg/mL | [4] | |
| Chloroform | ~50 mg/mL | [5] |
| Ethanol | ~5 mg/mL | [5] |
| Acetone | 6.6 g/100 mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Rotenone Stock Solution in DMSO
-
Materials:
-
Rotenone (crystalline solid, FW: 394.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 3.94 mg of Rotenone powder in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
To aid dissolution, you may gently warm the tube to 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[8][13]
-
Vortex until the Rotenone is completely dissolved. The solution should be clear.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Treatment of Cultured Cells with Rotenone
-
Materials:
-
Cultured cells in appropriate cell culture plates or flasks
-
Complete cell culture medium (pre-warmed to 37°C)
-
10 mM Rotenone stock solution in DMSO
-
-
Procedure:
-
Determine the final concentration of Rotenone to be used in your experiment (e.g., 1 µM).
-
Calculate the volume of stock solution needed. For a 1:10,000 dilution to get 1 µM from a 10 mM stock, you would add 1 µL of stock for every 10 mL of medium.
-
It is recommended to perform a serial dilution. For example, first dilute the 10 mM stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution. Then, dilute this intermediate solution 1:100 into the final culture volume.
-
While gently swirling the culture vessel, add the calculated volume of the diluted Rotenone solution to the cell culture medium.
-
Return the cells to the incubator for the desired treatment duration.
-
Important: Prepare a vehicle control by adding the same volume of DMSO (without Rotenone) to a parallel culture to account for any effects of the solvent.
-
Visualizations
Caption: Rotenone's mechanism of action and downstream cellular effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rotenone | Oxidative Phosphorylation | Tocris Bioscience [tocris.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. letstalkacademy.com [letstalkacademy.com]
- 10. youtube.com [youtube.com]
- 11. Mechanism of Toxicity in Rotenone Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rotenone induces cell death in primary dopaminergic culture by increasing ROS production and inhibiting mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Rotenone inhibits autophagic flux prior to inducing cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Crosstalk between Ca2+ signaling and mitochondrial H2O2 is required for rotenone inhibition of mTOR signaling pathway leading to neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Optimizing the working concentration of Rotenolone to minimize off-target effects
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the working concentration of Rotenolone to minimize off-target effects. The information is presented in a question-and-answer format, addressing specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Rotenone (B1679576)?
This compound is a metabolite of Rotenone, a naturally occurring isoflavonoid (B1168493) compound commonly used as a pesticide and in scientific research to model mitochondrial dysfunction.[1][2] Rotenone is a well-established inhibitor of mitochondrial complex I of the electron transport chain. This compound is formed through the oxidation of Rotenone and is generally considered to be less toxic than its parent compound. While both compounds can impact mitochondrial function, their potency and off-target effect profiles may differ.
Q2: What is the primary on-target effect of this compound?
The primary on-target effect of this compound, similar to Rotenone, is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the electron transport chain, leading to decreased ATP production and an increase in the production of reactive oxygen species (ROS).
Q3: What are the known off-target effects of Rotenone, and are they relevant for this compound?
Rotenone is known to have several off-target effects, which should be considered when using its metabolite, this compound. These include:
-
Induction of Oxidative Stress: Inhibition of mitochondrial complex I leads to the generation of ROS, causing oxidative damage to cellular components.[3][4]
-
Microtubule Disruption: Rotenone can interfere with microtubule dynamics, which can affect cell division, intracellular transport, and cell morphology.[5][6]
-
Neurotoxicity: Rotenone is widely used to model Parkinson's disease in research due to its selective toxicity to dopaminergic neurons.[5][7]
Given that this compound is a metabolite of Rotenone, it is plausible that it may share a similar, albeit potentially less potent, off-target effect profile. Researchers should empirically determine the extent of these off-target effects for this compound in their specific experimental system.
Q4: How do I determine the optimal working concentration of this compound?
The optimal working concentration of this compound should be empirically determined for each cell type and experimental endpoint. The goal is to find a concentration that effectively inhibits mitochondrial complex I (on-target effect) while causing minimal off-target effects. A dose-response curve is essential. Start with a broad range of concentrations, guided by the known effective concentrations of Rotenone (e.g., nanomolar to low micromolar range), and assess both on-target and off-target effects.
Q5: What are some common issues when working with this compound and how can I troubleshoot them?
A common issue is the precipitation of the compound in cell culture media, especially at higher concentrations (e.g., above 30 µM for Rotenone).[8][9] To avoid this, prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it to the final working concentration in the culture medium.[9] Always include a vehicle control (medium with the same concentration of the solvent) in your experiments. Another issue is the stability of the compound in the culture medium over time; it's advisable to perform stability tests if the experimental duration is long.[10]
Troubleshooting Guides
Issue 1: High Cell Death or Unexpected Phenotypes at a Supposedly On-Target Concentration
-
Possible Cause: The chosen concentration of this compound may be too high for the specific cell line, leading to significant off-target effects or excessive on-target toxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wider range of this compound concentrations, including lower concentrations than initially used.
-
Assess Off-Target Effects: At each concentration, evaluate markers of common off-target effects, such as oxidative stress (e.g., ROS production) and microtubule disruption.
-
Determine Therapeutic Window: Identify the concentration range where significant on-target activity is observed with minimal off-target effects.
-
Time-Course Experiment: Investigate the effect of incubation time. Shorter incubation times may be sufficient to achieve the desired on-target effect with reduced toxicity.
-
Issue 2: No Observable On-Target Effect (Mitochondrial Complex I Inhibition)
-
Possible Cause: The concentration of this compound may be too low, or the compound may have degraded. The assay for measuring complex I activity may also not be sensitive enough.
-
Troubleshooting Steps:
-
Increase Concentration: Test higher concentrations of this compound based on your initial dose-response data.
-
Verify Compound Integrity: Ensure the this compound stock solution is properly stored (protected from light and at the recommended temperature) and has not expired. Prepare fresh dilutions for each experiment.
-
Optimize On-Target Assay: Confirm that your assay for mitochondrial complex I activity is functioning correctly. Use a positive control (e.g., a known concentration of Rotenone) to validate the assay.[11][12]
-
Check Cell Permeability: Ensure that this compound is able to enter the cells being studied.
-
Data Presentation
Table 1: Exemplar Dose-Response Data for Rotenone in SH-SY5Y Neuroblastoma Cells (24-hour treatment)
| Concentration | Cell Viability (%) | Mitochondrial Complex I Activity (% of Control) | Intracellular ROS Levels (Fold Change) |
| Vehicle Control | 100 | 100 | 1.0 |
| 10 nM | 95 ± 5 | 85 ± 7 | 1.2 ± 0.2 |
| 100 nM | 80 ± 8 | 50 ± 5 | 2.5 ± 0.4 |
| 1 µM | 50 ± 6 | 15 ± 4 | 5.8 ± 0.7 |
| 10 µM | 20 ± 4 | < 5 | 12.3 ± 1.5 |
Note: This table presents hypothetical data for Rotenone to illustrate a typical dose-response relationship. Researchers must generate their own data for this compound in their specific experimental system.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for Mitochondrial Complex I Inhibition
This protocol describes how to measure the half-maximal inhibitory concentration (IC50) of this compound on mitochondrial complex I activity.
Materials:
-
Isolated mitochondria from the target cells or tissue
-
Mitochondrial Complex I Activity Assay Kit (e.g., from Abcam, Sigma-Aldrich, or Millipore)[11][12][13][14][15]
-
This compound stock solution (in DMSO)
-
Microplate reader
Procedure:
-
Isolate mitochondria from your cells or tissue of interest using a standard protocol.
-
Determine the protein concentration of the mitochondrial preparation.
-
Prepare a series of dilutions of this compound in the assay buffer provided with the kit.
-
Follow the manufacturer's instructions for the Complex I Activity Assay Kit. This typically involves adding the isolated mitochondria, NADH (the substrate for complex I), and the this compound dilutions to a 96-well plate.
-
Include a positive control (e.g., a known inhibitor like Rotenone) and a vehicle control (DMSO).
-
Measure the change in absorbance over time using a microplate reader at the wavelength specified in the kit's protocol.
-
Calculate the rate of NADH oxidation for each this compound concentration.
-
Plot the percentage of complex I inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Off-Target Oxidative Stress using a Cellular ROS Assay
This protocol outlines a method to quantify intracellular reactive oxygen species (ROS) production as a measure of oxidative stress.
Materials:
-
Cells of interest cultured in a 96-well plate
-
This compound stock solution (in DMSO)
-
Cellular ROS assay kit (e.g., using DCFH-DA or other fluorescent probes)[16][17]
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for the desired duration. Include a positive control (e.g., a known ROS inducer like H2O2) and a vehicle control.
-
Following the treatment, wash the cells with a buffered saline solution.
-
Load the cells with the ROS-sensitive fluorescent probe according to the manufacturer's instructions.
-
Incubate the cells to allow for probe uptake and de-esterification.
-
Measure the fluorescence intensity using a microplate reader or visualize the cells using a fluorescence microscope.
-
Quantify the fold change in ROS levels relative to the vehicle control.
Protocol 3: Evaluating Off-Target Effects on Microtubule Dynamics
This protocol provides a method for visualizing and assessing the impact of this compound on the cellular microtubule network.
Materials:
-
Cells of interest grown on coverslips
-
This compound stock solution (in DMSO)
-
Fixative (e.g., ice-cold methanol (B129727) or paraformaldehyde)
-
Permeabilization buffer (if using paraformaldehyde)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a culture dish and allow them to attach.
-
Treat the cells with different concentrations of this compound for the desired time. Include a positive control (e.g., a known microtubule-disrupting agent like nocodazole) and a vehicle control.
-
Fix the cells with either ice-cold methanol or paraformaldehyde.
-
If using paraformaldehyde, permeabilize the cells with a detergent-based buffer.
-
Block non-specific antibody binding sites.
-
Incubate the cells with the primary anti-α-tubulin antibody.
-
Wash the cells and then incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the microtubule network and cell morphology using a fluorescence microscope. Analyze for changes in microtubule integrity, density, and organization.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Toxicity in Rotenone Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurotoxicity of the pesticide rotenone on neuronal polarization: a mechanistic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The respiratory chain inhibitor rotenone affects peroxisomal dynamics via its microtubule-destabilising activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic comparison between MPTP and rotenone neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. abcam.com [abcam.com]
- 12. assaygenie.com [assaygenie.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Mitochondrial complex activity assays [bio-protocol.org]
- 16. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]
- 17. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.com]
Technical Support Center: Strategies to Prevent the Rapid Degradation of Rotenolone in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to mitigate the rapid degradation of Rotenolone in experimental settings. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What does this indicate?
A1: A color change in your this compound solution is a primary indicator of degradation. Pure this compound solutions are typically colorless. Upon exposure to light and air, this compound oxidizes, causing the solution to turn yellow, then orange, and eventually a deep red.[1] This discoloration is associated with the formation of degradation products such as dehydrorotenone (B1670207) and rotenonone, which may have altered biological activity.
Q2: What are the main factors that cause this compound to degrade?
A2: this compound is susceptible to degradation from several factors:
-
Light: Exposure to light, particularly UV light, is a major catalyst for the photodegradation of this compound.[1]
-
Air (Oxygen): this compound readily oxidizes in the presence of oxygen.[1]
-
pH: Alkaline conditions (high pH) accelerate the hydrolysis and degradation of this compound.
-
Temperature: Elevated temperatures increase the rate of degradation.[2][3]
Q3: How can I prepare a stable stock solution of this compound?
A3: To prepare a stable stock solution, dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[4] It is recommended to prepare a concentrated stock solution, which can then be diluted to the final working concentration in your experimental medium immediately before use. Store the stock solution in small, single-use aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles and protect from light.
Q4: I'm observing precipitation in my cell culture medium after adding this compound. What should I do?
A4: Precipitation of this compound in cell culture medium can occur, particularly at higher concentrations (e.g., above 30 µM), and may appear as brown precipitates.[4][5][6] This can be due to the low aqueous solubility of this compound. To avoid this, ensure that the final concentration of the organic solvent (e.g., DMSO) in your culture medium is kept low (typically below 0.5%) to maintain solubility and minimize solvent-induced toxicity. Prepare fresh dilutions of this compound for each experiment and add it to the medium with gentle mixing. If precipitation persists, consider using a solubilizing agent or preparing a fresh, lower-concentration stock solution.
Q5: Can I use antioxidants to prevent this compound degradation?
A5: Yes, the addition of antioxidants to your this compound solutions can help to mitigate oxidative degradation. While specific protocols for this compound are not extensively documented, the use of antioxidants like ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) is a common strategy for stabilizing compounds susceptible to oxidation. It is advisable to conduct preliminary experiments to determine the optimal concentration of the antioxidant for your specific experimental setup, ensuring it does not interfere with your results.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound in the experimental medium. | - Prepare fresh this compound solutions for each experiment from a frozen stock. - Minimize the time between preparing the working solution and applying it to your experimental system. - Protect all this compound-containing solutions from light by using amber tubes or wrapping containers in aluminum foil. - Consider performing a time-course experiment to assess the stability of this compound under your specific conditions using HPLC or LC-MS/MS. |
| Visible color change (yellow to red) in this compound solution | Oxidation and degradation of this compound.[1] | - Discard the colored solution as it contains degradation products. - Prepare a fresh solution using an organic solvent that has been purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. - Store stock solutions under an inert atmosphere. |
| Precipitate formation in cell culture medium | Poor solubility of this compound at the working concentration.[4][5][6] | - Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to the cells (typically <0.5%). - Prepare working solutions by diluting the stock solution in pre-warmed culture medium immediately before use. - Gently vortex the diluted solution before adding it to the cell culture. - If the issue persists, consider reducing the working concentration of this compound. |
| High variability between replicate experiments | Inconsistent handling and storage of this compound solutions. | - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. - Ensure consistent timing and techniques when preparing and adding this compound to your experiments. - Maintain a consistent and appropriate pH of your experimental buffer or medium. |
Data Presentation
Table 1: Factors Affecting this compound Degradation and Half-Life
| Factor | Effect on Stability | Half-Life (t½) | Reference |
| Light | Significant degradation | Photochemical half-life in aqueous solutions can range from 4.18 to 20.12 hours under simulated sunlight. | [7] |
| Temperature | Degradation rate increases with temperature. | In soil, the half-life decreases from 21-25 days at 10°C to 5-8 days at 20°C. | [2] |
| pH | Less stable in alkaline conditions. | More rapid degradation at higher pH values. | [8] |
| Solvent | Stable in dry, crystalline form and in some organic solvents when protected from light and air. | In aqueous environments, the half-life can range from 0.5 days at 24°C to 3.5 days at 0°C. | [3] |
Note: The half-life of this compound in cell culture media at 37°C is expected to be short due to the combination of physiological temperature, aqueous environment, and potential for interaction with media components. Specific quantitative data for these conditions is limited, and empirical determination is recommended.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof ethanol
-
Inert gas (Argon or Nitrogen)
-
Amber glass vial with a screw cap
-
Vortex mixer
-
Analytical balance
Methodology:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Purge the vial with an inert gas (argon or nitrogen) for 30-60 seconds to displace oxygen.
-
Tightly cap the vial and vortex until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use amber vials, purge with inert gas again, and seal tightly.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Stabilized this compound Working Solution for Cell Culture
Objective: To prepare a working solution of this compound in cell culture medium with an antioxidant to minimize degradation during the experiment.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile cell culture medium (e.g., DMEM), pre-warmed to 37°C
-
Sterile L-Ascorbic acid (Vitamin C) stock solution (e.g., 100 mM in sterile water, freshly prepared)
-
Sterile microcentrifuge tubes
Methodology:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature, protected from light.
-
In a sterile microcentrifuge tube, prepare the final working concentration of this compound by diluting the stock solution in pre-warmed cell culture medium.
-
To this diluted this compound solution, add the L-Ascorbic acid stock solution to a final concentration of 50-100 µM. The optimal concentration of ascorbic acid should be determined empirically for your specific cell line and experimental conditions to ensure it is non-toxic and effective.
-
Gently mix the final working solution by inverting the tube several times.
-
Immediately add the prepared working solution to your cell cultures.
-
As a control, prepare a vehicle control containing the same final concentrations of DMSO (or ethanol) and L-Ascorbic acid in the cell culture medium.
Protocol 3: Monitoring this compound Degradation by HPLC
Objective: To quantify the concentration of this compound and its primary degradation product, this compound, over time in an experimental solution.
Materials:
-
This compound working solution
-
Incubator (set to the experimental temperature, e.g., 37°C)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and water)
-
This compound and this compound analytical standards
Methodology:
-
Prepare the this compound working solution in the desired experimental medium (e.g., cell culture medium).
-
At time zero (immediately after preparation), take an aliquot of the solution for HPLC analysis.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots for analysis.
-
Analyze the samples by HPLC, monitoring the absorbance at a wavelength where this compound and this compound can be detected (e.g., 294 nm).
-
Create a standard curve for both this compound and this compound using the analytical standards to quantify their concentrations in the experimental samples.
-
Plot the concentration of this compound as a function of time to determine its degradation rate and half-life under your specific experimental conditions.
Visualizations
Caption: Simplified degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Experimental workflow for handling this compound.
References
- 1. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Degradation and persistence of rotenone in soils and influence of temperature variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rotenone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photochemical Pathways of Rotenone and Deguelin Degradation: Implications for Rotenoid Attenuation and Persistence in High-Latitude Lakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study on the electrochemical reduction mechanism of rotenone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Addressing and mitigating the inherent toxicity of Rotenolone in primary neuron cultures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Rotenolone in primary neuron cultures. Our goal is to help you address and mitigate the inherent toxicity of this compound to achieve reproducible and meaningful experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Neuronal Death Even at Low this compound Concentrations | 1. High sensitivity of primary neurons: Primary neurons are highly sensitive to mitochondrial inhibition and oxidative stress.[1][2] 2. Presence of glial cells: Microglia can become activated by this compound and release neurotoxic factors like superoxide, exacerbating neuronal death.[3] 3. Extended exposure time: Continuous exposure, even at low concentrations, can lead to cumulative damage.[4] | 1. Optimize this compound Concentration: Perform a dose-response curve to determine the optimal concentration for your specific neuronal type and experimental goals. Concentrations can range from nanomolar (nM) to low micromolar (µM).[1][5][6] 2. Co-culture purity: Be aware of the glial cell population in your cultures. For neuron-specific effects, consider using purified neuronal cultures or microfluidic devices to separate neurites from cell bodies.[3][7] 3. Limit Exposure Duration: Consider shorter exposure times to induce the desired effect without causing widespread cell death.[6] |
| Inconsistent or Irreproducible Results | 1. Variability in culture age and health: The sensitivity of neurons to this compound can change with their developmental stage in vitro.[8] 2. Inconsistent this compound preparation: this compound is lipophilic and can be difficult to dissolve, leading to variations in the effective concentration. 3. Fluctuations in culture conditions: Minor changes in media, supplements, or incubation conditions can impact neuronal vulnerability. | 1. Standardize Culture Age: Start experiments at a consistent number of days in vitro (DIV) for all replicates and batches. 2. Prepare Fresh this compound Solutions: Prepare this compound stock solutions in a suitable solvent like DMSO and make fresh dilutions in culture medium for each experiment. Vortex thoroughly. 3. Maintain Consistent Culture Conditions: Follow a strict, standardized protocol for cell plating, media changes, and incubation. |
| Failure to Observe a Specific Phenotype (e.g., Axonogenesis Inhibition) | 1. Sub-optimal this compound concentration: The concentration may be too low to induce the desired morphological changes. For instance, axon formation inhibition in hippocampal neurons has been observed at 0.1 µM.[5] 2. Incorrect timing of treatment: The developmental stage of the neurons might not be appropriate for observing the targeted effect.[5] | 1. Titrate this compound Concentration: Test a range of concentrations around the reported effective dose for your desired phenotype. 2. Optimize Treatment Timing: Initiate this compound treatment at the specific developmental stage relevant to your hypothesis (e.g., shortly after plating to study neurite outgrowth).[5] |
| High Levels of Oxidative Stress Obscuring Other Effects | 1. Inherent mechanism of this compound: this compound's primary mechanism is the inhibition of mitochondrial complex I, which inevitably leads to the production of reactive oxygen species (ROS).[9][10][11] | 1. Use of Antioxidants: Co-treat with antioxidants like α-tocopherol or Coenzyme Q10 to mitigate oxidative damage and isolate other mechanistic pathways.[12][13] Note that this will interfere with studies where oxidative stress is the primary outcome. 2. Measure Oxidative Stress Markers: Quantify ROS levels and other markers of oxidative damage to correlate them with your experimental readouts. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity in neurons?
A1: this compound is a potent inhibitor of mitochondrial complex I in the electron transport chain.[8][9][11] This inhibition leads to two major downstream toxic effects:
-
ATP Depletion: Reduced efficiency of oxidative phosphorylation results in decreased cellular ATP levels, compromising energy-dependent cellular processes.[9][14]
-
Oxidative Stress: The blockage of electron flow at complex I causes electrons to leak and react with molecular oxygen, generating excessive reactive oxygen species (ROS), such as superoxide.[2][9][10] This leads to oxidative damage to lipids, proteins, and DNA.[12]
Q2: What are the downstream consequences of this compound-induced mitochondrial dysfunction?
A2: Beyond ATP depletion and oxidative stress, this compound toxicity triggers several other detrimental pathways in neurons:
-
Apoptosis: this compound can induce programmed cell death through caspase-dependent pathways. This can involve the release of cytochrome c from mitochondria, activating caspase-9 and the downstream executioner caspase-3.[15][16][17] It can also activate the JNK and p38 MAP kinase pathways.[18]
-
Neuroinflammation: In mixed cultures, this compound can activate glial cells, such as microglia and astrocytes, leading to the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) that exacerbate neuronal damage.[9][19]
-
Cytoskeletal Disruption: this compound can affect microtubule dynamics, leading to the inhibition of axon formation and neurite outgrowth.[5]
-
Impaired Calcium Homeostasis: Mitochondrial dysfunction disrupts the buffering of intracellular calcium, leading to elevated cytosolic calcium levels that can trigger excitotoxicity and cell death pathways.[19]
Q3: What concentrations of this compound are typically used in primary neuron cultures?
A3: The effective concentration of this compound is highly dependent on the neuronal type, culture duration, and the specific endpoint being measured. Here is a general guide based on published studies:
| Concentration Range | Typical Application | Reference(s) |
| 0.1 nM - 10 µM | Inducing apoptosis in midbrain neurons (12-hour exposure). | [5] |
| 0.1 µM | Inhibition of axon formation in hippocampal neurons (48-72 hour exposure). | [5] |
| 10 nM - 1 µM | Inducing cell death in neuroblastoma cells (48-hour exposure). | [4][12] |
| 1 nM - 30 nM | Inducing selective dopaminergic neurodegeneration in neuron/glia co-cultures (8-day exposure). | [3] |
| 1 nM - 500 nM | Reducing viability in primary hippocampal neurons. | [1] |
It is crucial to perform a dose-response study for your specific experimental setup.
Q4: How can I mitigate this compound-induced toxicity to study specific downstream pathways?
A4: To dissect the complex toxic effects of this compound, you can employ several strategies:
-
Antioxidants: To study non-oxidative stress-related pathways, you can co-administer antioxidants like α-tocopherol or N-acetylcysteine.[13][20]
-
Caspase Inhibitors: To determine if cell death is caspase-dependent, use a pan-caspase inhibitor like z-VAD-fmk.[16]
-
Glial Inhibitors: In mixed cultures, you can use agents like minocycline (B592863) to suppress microglial activation.
-
Targeted Genetic Manipulation: Use siRNA or other genetic tools to knock down specific proteins in the suspected pathways to assess their role in this compound-induced toxicity.
Q5: Does the presence of other cell types, like glia, affect this compound's toxicity?
A5: Yes, absolutely. The presence of glial cells, particularly microglia, can significantly enhance the neurotoxic effects of this compound.[3] this compound can activate microglia, causing them to produce and release inflammatory cytokines and ROS, which are toxic to neurons.[3][9] Therefore, the cellular composition of your primary culture is a critical factor in determining the overall toxic outcome. In neuron-enriched cultures, significantly higher concentrations of this compound may be needed to elicit the same level of neuronal death observed in mixed neuron-glia cultures.[3]
Visualizing Key Pathways and Workflows
Signaling Pathway: this compound-Induced Neuronal Apoptosis
Caption: this compound-induced apoptotic signaling cascade.
Experimental Workflow: Assessing Neuroprotective Compounds
Caption: Workflow for evaluating neuroprotective agents.
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
-
Plate Neurons: Plate primary neurons in a 96-well plate at a desired density and allow them to adhere and mature for the desired number of days in vitro (DIV).
-
Treatment: Aspirate the old medium and add fresh medium containing this compound at various concentrations, with or without the test neuroprotective compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48 hours) under standard culture conditions (37°C, 5% CO₂).
-
Add MTT Reagent: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours.
-
Solubilize Formazan (B1609692): Carefully aspirate the medium. Add 100 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the viability of treated cells as a percentage of the vehicle-treated control cells.
Protocol 2: Measurement of Intracellular ROS using DCFDA
-
Culture and Treat: Culture and treat neurons in a 96-well plate as described in Protocol 1.
-
Load DCFDA: Prepare a working solution of 2',7'-dichlorofluorescin diacetate (DCFDA) in pre-warmed culture medium (final concentration typically 10-20 µM).
-
Incubation: Remove the treatment medium, wash the cells gently with warm PBS, and then add the DCFDA working solution to each well. Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells twice with warm PBS to remove excess probe.
-
Measure Fluorescence: Add warm PBS or culture medium back to the wells. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control to determine the relative increase in ROS production.
References
- 1. researchgate.net [researchgate.net]
- 2. Rotenone induces cell death in primary dopaminergic culture by increasing ROS production and inhibiting mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct Role for Microglia in Rotenone-Induced Degeneration of Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Toxicity in Rotenone Models of Parkinson's Disease | Journal of Neuroscience [jneurosci.org]
- 5. Neurotoxicity of the pesticide rotenone on neuronal polarization: a mechanistic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute Exposure to the Mitochondrial Complex I Toxin Rotenone Impairs Synaptic Long‐Term Potentiation in Rat Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Primary embryonic rat cortical neuronal culture and chronic rotenone treatment in microfluidic Culture devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rotenone exerts developmental neurotoxicity in a human brain spheroid model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BIOCELL | Rotenone-Induced Mitochondrial Dysfunction, Neuroinflammation, Oxidative Stress, and Glial Activation in Parkinson’s and Alzheimer’s Diseases [techscience.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Mechanism of Toxicity in Rotenone Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Toxicity in Rotenone Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms to prevent caspase activation in rotenone-induced dopaminergic neurodegeneration: role of ATP depletion and procaspase-9 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Two caspase-mediated apoptotic pathways induced by rotenone toxicity in cortical neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rotenone induces apoptosis via activation of bad in human dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rotenone-induced apoptosis is mediated by p38 and JNK MAP kinases in human dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. BIOCELL | Free Full-Text | Rotenone-Induced Mitochondrial Dysfunction, Neuroinflammation, Oxidative Stress, and Glial Activation in Parkinson’s and Alzheimer’s Diseases [techscience.com]
- 20. Developmental Neurotoxicity of Fipronil and Rotenone on a Human Neuronal In Vitro Test System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring Mitochondrial Dysfunction Induced by Rotenone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for accurately measuring mitochondrial dysfunction following treatment with rotenone (B1679576).
Frequently Asked Questions (FAQs)
Q1: What is rotenone and how does it induce mitochondrial dysfunction?
Rotenone is a naturally occurring isoflavone (B191592) that is a potent and specific inhibitor of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain (ETC).[1] By blocking the transfer of electrons from NADH to ubiquinone, rotenone disrupts oxidative phosphorylation. This leads to a cascade of events characteristic of mitochondrial dysfunction, including:
Due to these properties, rotenone is widely used to model mitochondrial dysfunction in various research settings, particularly in the context of neurodegenerative diseases like Parkinson's disease.[1][11]
Q2: What are the key parameters to measure when assessing rotenone-induced mitochondrial dysfunction?
The primary parameters to assess are:
-
Mitochondrial Respiration: Evaluates the overall function of the electron transport chain.
-
Mitochondrial Membrane Potential (ΔΨm): A key indicator of mitochondrial health and energy status.
-
Reactive Oxygen Species (ROS) Production: Measures oxidative stress resulting from ETC inhibition.
-
ATP Levels: Directly quantifies the impact on cellular energy production.
-
Cell Viability and Apoptosis: Assesses the downstream consequences of mitochondrial dysfunction.
Q3: What are the typical concentrations and incubation times for rotenone treatment?
The effective concentration and incubation time of rotenone are highly dependent on the cell type and the specific endpoint being measured.[1] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model. However, here are some general ranges reported in the literature:
| Cell Line/System | Rotenone Concentration | Incubation Time | Observed Effect | Reference |
| SH-SY5Y Neuroblastoma | ~25 nM (IC50) | - | Inhibition of Mitochondrial Complex I | [1] |
| Multiple Human Cell Lines | < 100 nM | - | Inhibition of Mitochondrial Complex I | [1] |
| C2C12 myoblasts | 1 µM | - | Significant decrease in basal respiration | [1] |
| PC12 Cells | 0 - 1 µM | 24 hours | Dose-dependent increase in apoptosis | [1] |
| SH-SY5Y Cells | 0.5 µM | - | Depolarization of mitochondrial membrane | [1] |
| PC12 and primary neurons | 0-1 µM | 24 hours | Concentration-dependent increase in ROS production | [6] |
Important Note: Always include a vehicle control (e.g., DMSO) at the same final concentration used to dissolve the rotenone.[1] The final DMSO concentration should typically be kept below 0.1% to avoid solvent-induced toxicity.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Seahorse XF Analyzer Data
Possible Causes:
-
Uneven Cell Seeding: Inconsistent cell numbers per well will lead to variability in oxygen consumption rates (OCR).
-
Improper Sensor Cartridge Hydration: Incomplete hydration can result in sensor errors.
-
Incorrect Assay Medium: The use of a CO2-buffered medium in a non-CO2 environment will cause pH shifts, affecting cellular metabolism.
-
Residual Rotenone Contamination: If the same instrument chamber was recently used with rotenone, residual amounts can affect subsequent experiments.[12]
Solutions:
-
Optimize Cell Seeding: Perform a cell titration experiment to determine the optimal cell density for your cell type that gives a basal OCR within the instrument's recommended range. Ensure a uniform single-cell suspension before seeding.
-
Proper Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.[1]
-
Use Appropriate Assay Medium: Use a low-buffered, weakly-bicarbonated medium like Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.[1][13] Pre-warm the medium to 37°C and adjust the pH to 7.4 before the assay.[1]
-
Thorough Cleaning: Implement a rigorous washing protocol for the instrument chambers between experiments, especially after using inhibitors like rotenone.[12]
Issue 2: High Background or Low Signal with Mitochondrial Membrane Potential Dyes (e.g., JC-1, TMRM)
Possible Causes:
-
Suboptimal Dye Concentration: Too high a concentration can lead to quenching or cytotoxicity, while too low a concentration will result in a weak signal.
-
Incorrect Filter Sets: Using improper excitation/emission wavelengths for the specific dye will lead to poor signal detection.
-
Photobleaching: Excessive exposure to the excitation light can diminish the fluorescent signal.
-
Cell Health: Unhealthy cells, even in the control group, will have a lower mitochondrial membrane potential.
Solutions:
-
Optimize Dye Concentration: Titrate the dye (e.g., JC-1, TMRM) to find the optimal concentration for your cell type and experimental setup.[14]
-
Verify Filter Sets: Ensure the microscope or plate reader is equipped with the correct filters for the chosen dye. For JC-1, you need to measure both green (monomers, ~529 nm emission) and red (aggregates, ~590 nm emission) fluorescence.[1]
-
Minimize Light Exposure: Protect the stained cells from light and use the lowest possible excitation intensity and exposure time during imaging.[1]
-
Monitor Cell Health: Ensure high cell viability before starting the experiment. Include a positive control for depolarization, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone).[1][10]
Issue 3: High Variability in ROS Measurements
Possible Causes:
-
Probe Instability and Autoxidation: Some ROS probes can be unstable and auto-oxidize, leading to high background signals.
-
Phototoxicity: The excitation light used for fluorescence microscopy can itself induce ROS production.
-
Probe Specificity: Be aware of what reactive species your chosen probe detects. For example, MitoSOX is specific for mitochondrial superoxide.[5]
Solutions:
-
Use Fresh Reagents: Prepare fresh working solutions of ROS probes immediately before use.
-
Minimize Light Exposure: Acquire images quickly and use neutral density filters to reduce excitation intensity.
-
Include Proper Controls: Use a positive control (e.g., antimycin A) to confirm the probe is working and an unstained control to assess background autofluorescence.
-
Choose the Right Probe: Select a probe appropriate for the specific ROS you want to measure. For mitochondrial-specific ROS, MitoSOX is a common choice.[5][7]
Experimental Protocols & Data Presentation
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the procedure for a Seahorse XF Cell Mito Stress Test to assess the effect of Rotenone on mitochondrial respiration.[1][15][16]
Detailed Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and incubate overnight.[1]
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[1]
-
Prepare Assay Medium: Warm Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine to 37°C and adjust the pH to 7.4.[1][13]
-
Medium Exchange: Remove the growth medium, wash the cells with the pre-warmed assay medium, and add the final volume of assay medium to each well.[1]
-
Incubation: Place the cell plate in a non-CO2 incubator at 37°C for 1 hour before the assay.[1]
-
Load Injection Ports: Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and a rotenone/antimycin A mixture at the desired final concentrations.[1][13]
-
Run Assay: Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell plate to start the assay. The instrument will measure the oxygen consumption rate (OCR) before and after the sequential injection of the compounds.[1]
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function.[1]
Data Presentation:
| Parameter | Description | Expected Effect of Rotenone |
| Basal Respiration | The baseline oxygen consumption of the cells. | Decrease |
| ATP-Linked Respiration | The portion of basal respiration used for ATP synthesis (sensitive to oligomycin). | Decrease |
| Maximal Respiration | The maximum oxygen consumption rate induced by the uncoupler FCCP. | Decrease |
| Spare Respiratory Capacity | The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand. | Decrease |
| Proton Leak | Oxygen consumption not coupled to ATP synthesis. | May increase or decrease depending on the degree of damage. |
| Non-Mitochondrial Respiration | Oxygen consumption remaining after inhibition with rotenone/antimycin A. | No change |
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol describes the use of the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.[1][14][17][18][19] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[1] The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.[1]
Detailed Methodology:
-
Cell Treatment: Treat cells with Rotenone as described in the general protocol. Include a positive control for depolarization (e.g., FCCP).[1]
-
JC-1 Staining Solution: Prepare a JC-1 staining solution (typically 1-10 µM) in the appropriate cell culture medium or assay buffer.[1][14]
-
Staining: Remove the treatment medium and add the JC-1 staining solution to the cells.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.[1][14]
-
Washing: Remove the staining solution and wash the cells with assay buffer.[1]
-
Imaging/Reading: Immediately analyze the cells using a fluorescence microscope or a fluorescence plate reader.[1]
Data Presentation:
| Treatment Group | Red Fluorescence Intensity (Aggregates) | Green Fluorescence Intensity (Monomers) | Red/Green Fluorescence Ratio | Interpretation |
| Vehicle Control | High | Low | High | Healthy Mitochondria (High ΔΨm) |
| Rotenone | Low | High | Low | Mitochondrial Depolarization (Low ΔΨm) |
| FCCP (Positive Control) | Low | High | Low | Mitochondrial Depolarization (Low ΔΨm) |
Measurement of Reactive Oxygen Species (ROS)
This protocol details the detection of intracellular or mitochondrial ROS using fluorescent probes.
Detailed Methodology:
-
Cell Treatment: Treat cells with rotenone for the desired time.
-
Probe Loading: Remove the treatment medium and incubate the cells with an ROS-sensitive probe (e.g., 5 µM DCFH-DA for general ROS or 5 µM MitoSOX for mitochondrial superoxide) in serum-free medium at 37°C for 30 minutes, protected from light.[5][6]
-
Washing: Wash the cells with PBS to remove excess probe.
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.
Data Presentation:
| Treatment Group | Mean Fluorescence Intensity | Fold Change vs. Control | Interpretation |
| Vehicle Control | Baseline Value | 1.0 | Basal ROS Level |
| Rotenone | Increased Value | > 1.0 | Increased ROS Production |
| Positive Control (e.g., Antimycin A) | High Value | >> 1.0 | Confirms Probe Activity |
Measurement of Cellular ATP Levels
This protocol outlines the quantification of total cellular ATP using a luciferase-based luminescence assay.[2][20]
Detailed Methodology:
-
Cell Treatment: Plate cells in a 96-well plate and treat with rotenone for the desired time.[2]
-
Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's instructions to release the cellular ATP.
-
ATP Reaction: Add the luciferase-based reagent to the cell lysate. The luciferin-luciferase reaction will produce light in the presence of ATP.
-
Luminescence Measurement: Measure the luminescence using a luminometer.[2]
-
Quantification: Calculate the ATP concentration based on a standard curve generated with known ATP concentrations.[2]
Data Presentation:
| Treatment Group | Luminescence (RLU) | ATP Concentration (µM) | % of Control | Interpretation |
| Vehicle Control | High | Calculated Value | 100% | Normal ATP Level |
| Rotenone | Low | Calculated Value | < 100% | ATP Depletion |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Rotenone Inhibits Autophagic Flux Prior to Inducing Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rotenone causes mitochondrial dysfunction and prevents maturation in porcine oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rotenone-Induced 4-HNE Aggresome Formation and Degradation in HL-1 Cardiomyocytes: Role of Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Low Concentrations of Rotenone upon Mitohormesis in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial membrane depolarization and the selective death of dopaminergic neurons by rotenone: protective effect of coenzyme Q10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of rotenone contamination on high-resolution mitochondrial respiration experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. abcam.com [abcam.com]
- 18. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit Dojindo [dojindo.com]
- 20. researchgate.net [researchgate.net]
Overcoming challenges with Rotenolone's poor absorption in oral administration models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral absorption of Rotenone (B1679576) in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is Rotenone and why is it used in oral administration models?
A1: Rotenone is a naturally occurring isoflavone (B191592) compound found in the roots and stems of certain plants.[1][2] It is a potent inhibitor of mitochondrial complex I, a key component of the electron transport chain.[3] This inhibitory action leads to mitochondrial dysfunction and the production of reactive oxygen species (ROS), which can induce cellular damage. In research, oral administration of Rotenone is often used to create animal models of neurodegenerative diseases, particularly Parkinson's disease (PD), by inducing selective neurodegeneration of dopaminergic neurons.[3][4][5]
Q2: What are the main challenges encountered with the oral administration of Rotenone?
A2: The primary challenges with oral Rotenone administration are its poor aqueous solubility and low oral bioavailability.[6][7] This leads to inconsistent and often undetectable plasma and brain concentrations of the compound, resulting in non-reproducible experimental outcomes.[6][7][8] Furthermore, high local concentrations in the gastrointestinal (GI) tract can cause toxicity, leading to issues like gut damage, inflammation, and alterations in the gut microbiome.[9][10][11]
Q3: Why is the oral bioavailability of Rotenone so low?
A3: Rotenone's low oral bioavailability is a multifactorial issue stemming from its physicochemical properties. It is highly lipophilic and practically insoluble in water, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1] While its lipophilicity should theoretically favor membrane permeation, its poor solubility is the rate-limiting step.
Q4: What are the common side effects observed in animal models after oral administration of Rotenone?
A4: Common side effects include a lack of weight gain, and in some cases, weight loss, which is often attributed to local gastrointestinal toxicity rather than systemic effects.[6][7] Other reported issues include mild microgliosis, gut dysbiosis, and constipation-like symptoms, which can sometimes precede motor deficits.[6][9]
Q5: Are there alternative administration routes to bypass the issues of oral delivery?
A5: Yes, alternative routes such as intravenous, subcutaneous, or intraperitoneal administration have been used to create more consistent systemic exposure to Rotenone.[8] However, these methods can also lead to high mortality rates and do not mimic the potential environmental exposure route through ingestion.[8] Oral gavage is still a preferred method for studying the effects of ingested toxins on the enteric nervous system and modeling the gut-brain axis in diseases like Parkinson's.[12]
Troubleshooting Guide
Problem 1: Inconsistent or absent neurotoxic effects after oral Rotenone administration.
| Possible Cause | Troubleshooting Solution |
| Poor Bioavailability | The most likely cause is the failure of Rotenone to reach systemic circulation in sufficient concentrations.[6][7] |
| Solution 1: Formulation Enhancement. Utilize a nanoformulation strategy such as Solid Lipid Nanoparticles (SLNs) or nanoemulsions to improve solubility and absorption. Refer to the Experimental Protocols section for detailed methods. | |
| Solution 2: Vehicle Optimization. For standard suspensions, ensure the vehicle is appropriate. A common vehicle is 0.5% Carboxymethylcellulose (CMC) in saline. However, for some studies, a solution in DMSO followed by dilution in a suitable vehicle might be considered, though DMSO toxicity should be monitored. | |
| Solution 3: Dose Verification. Re-evaluate the dosage. While higher doses might seem like a solution, they can exacerbate GI toxicity.[6] It is a delicate balance between achieving systemic effects and inducing local damage. | |
| Gastrointestinal Toxicity | High local concentrations of Rotenone can damage the gut lining, leading to inflammation and altered absorption, which can paradoxically reduce systemic uptake.[9] |
| Solution 1: Monitor Animal Health. Closely monitor the animals for signs of distress, weight loss, and changes in fecal output.[4][13] A lack of weight gain is a key indicator of GI toxicity.[6][7] | |
| Solution 2: Consider Co-administration with Protectants. While not a standard practice, exploring co-administration with gastroprotective agents could be a research avenue. | |
| Instability of Rotenone | Rotenone is sensitive to light and can degrade, losing its activity. |
| Solution: Proper Handling and Storage. Prepare Rotenone solutions fresh before each use and protect them from light. Store the stock compound in a dark, cool, and dry place. |
Problem 2: Significant weight loss or mortality in the experimental group.
| Possible Cause | Troubleshooting Solution |
| High Dose and/or GI Toxicity | The administered dose may be too high, leading to severe local toxicity in the gut.[6] |
| Solution 1: Dose Reduction. Lower the dose of Rotenone. It is crucial to perform a dose-response study to find the optimal concentration that induces the desired effects without causing excessive toxicity. | |
| Solution 2: Formulation Strategy. Encapsulating Rotenone in nanoparticles can not only improve bioavailability but also potentially reduce direct contact of the drug with the gut mucosa, thereby lowering local toxicity. | |
| Vehicle Toxicity | The vehicle used to dissolve or suspend Rotenone might have its own toxic effects, especially with chronic administration. |
| Solution: Vehicle Control Group. Always include a vehicle-only control group to differentiate the effects of the vehicle from those of Rotenone. |
Data Presentation
Table 1: Physicochemical Properties of Rotenone
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₂O₆ | [2][14] |
| Molecular Weight | 394.42 g/mol | [14][15] |
| Appearance | Colorless to brownish crystalline powder | [14] |
| Melting Point | 165-166 °C | [2] |
| Water Solubility | 0.289 mg/L | [16] |
| Solubility in Organic Solvents | ||
| Methanol | 2.76 g/L | [16] |
| Acetone | 70.6 g/L | [16] |
| Xylene | 29.6 g/L | [16] |
| Ethyl Acetate | 53.2 g/L | [16] |
| n-Heptane | 0.0771 g/L | [16] |
| n-Octanol | 1.12 g/L | [16] |
| DMSO | ~50 mg/mL | |
| Chloroform | ~50 mg/mL | |
| Vapor Pressure | <0.00004 mmHg at 20 °C | [2][15] |
Table 2: Comparison of Rotenone Formulation Strategies for Improved Oral Delivery
| Formulation Strategy | Key Advantages | Reported Outcomes |
| Solid Lipid Nanoparticles (SLNs) | - Biocompatible and biodegradable.- Protects the drug from degradation.- Can enhance lymphatic uptake, bypassing first-pass metabolism.- Sustained release profile. | Improved oral bioavailability of various poorly soluble drugs. |
| Nanoemulsions | - High drug-loading capacity.- Ease of preparation.- Small droplet size increases surface area for absorption. | Enhanced stability and efficacy of Rotenone in pesticide applications.[17][18] |
| Solid Nanodispersion | - Simple and energy-efficient preparation.- No organic solvent residue.- Significantly improves the pseudo-solubility of Rotenone. | Increased pseudo-solubility of Rotenone by at least 250 times.[19] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of Rotenone in Mice
This protocol is adapted from established methods for oral administration of substances to mice.[12][20]
Materials:
-
Rotenone
-
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile saline)
-
1 mL syringes
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Animal scale
Procedure:
-
Preparation of Rotenone Suspension:
-
Calculate the required amount of Rotenone based on the desired dose (e.g., 30 mg/kg) and the weight of the animals.
-
Prepare the vehicle solution (e.g., 0.5% CMC-Na in saline).
-
Weigh the Rotenone powder and suspend it in the vehicle. Vortex or sonicate briefly to ensure a uniform suspension. Prepare fresh daily and protect from light.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the exact volume of the suspension to be administered.
-
Draw the calculated volume of the Rotenone suspension into a 1 mL syringe fitted with an oral gavage needle.
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the needle.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle.
-
Slowly administer the suspension.
-
Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress after the procedure.
-
Protocol 2: Preparation of Rotenone-Loaded Solid Lipid Nanoparticles (SLNs) by Solvent Emulsification-Diffusion Method
This is a general protocol based on the principles of SLN preparation.[20]
Materials:
-
Rotenone
-
Solid lipid (e.g., Phospholipon 80H®)
-
Surfactant (e.g., Polysorbate 80/Tween 80)
-
Organic solvent mixture (e.g., Ethanol:Acetone 2:1 v/v)
-
Aqueous phase (deionized water)
-
High-speed homogenizer (e.g., Ultra-Turrax)
-
Cryoprotectant (e.g., Trehalose)
-
Freeze-dryer
Procedure:
-
Preparation of the Lipid Phase:
-
Dissolve the solid lipid (e.g., 100 mg Phospholipon® 80H) and the desired amount of Rotenone in the organic solvent mixture (e.g., 2.5 mL).
-
Heat the solution to a temperature slightly above the melting point of the lipid (e.g., ~60 °C).
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., 365 mg Tween 80) in deionized water (e.g., 22.5 mL).
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the lipid phase dropwise to the aqueous phase while homogenizing at high speed (e.g., 11,000 rpm) for a set period (e.g., 7 minutes).
-
-
Nanoparticle Formation:
-
The emulsion is then typically stirred at room temperature to allow the solvent to diffuse out, leading to the precipitation of the lipid as solid nanoparticles.
-
-
Purification and Storage:
-
The SLN dispersion can be centrifuged to remove excess drug and surfactant.
-
The supernatant containing the SLNs is collected, a cryoprotectant (e.g., 5% w/v trehalose) is added, and the sample is freeze-dried for long-term storage.
-
Protocol 3: Preparation of a Rotenone Nanoemulsion
This protocol is based on the principles of preparing oil-in-water nanoemulsions.[17][18][21]
Materials:
-
Rotenone
-
Oil phase (e.g., a suitable carrier oil like ethyl acetate)
-
Surfactant (e.g., Ethylan 992)
-
Co-surfactant/Emulsifier (e.g., EL-80)
-
Aqueous phase (deionized water)
-
Magnetic stirrer
Procedure:
-
Preparation of the Oil Phase:
-
Dissolve Rotenone and the surfactant(s) in the oil phase.
-
-
Formation of the Nanoemulsion:
-
Slowly add the aqueous phase to the oil phase under continuous magnetic stirring.
-
The mixture will spontaneously form a nanoemulsion. The transparency of the solution is an indicator of nano-sized droplets.
-
-
Characterization:
-
The resulting nanoemulsion should be characterized for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Visualizations
Caption: Challenges in the oral absorption of Rotenone.
Caption: Workflow for developing enhanced oral Rotenone formulations.
Caption: Simplified signaling pathway of Rotenone-induced neurotoxicity.
References
- 1. termedia.pl [termedia.pl]
- 2. Rotenone - Wikipedia [en.wikipedia.org]
- 3. Mechanism of Toxicity in Rotenone Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Non-Reproducibility of Oral Rotenone as a Model for Parkinson’s Disease in Mice [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Non-Reproducibility of Oral Rotenone as a Model for Parkinson’s Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Rotenone induces gastrointestinal pathology and microbiota alterations in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Longitudinal Analysis of Fecal Microbiome and Pathologic Processes in a Rotenone Induced Mice Model of Parkinson’s Disease [frontiersin.org]
- 12. Video: Oral Administration of Rotenone using a Gavage and Image Analysis of Alpha-synuclein Inclusions in the Enteric Nervous System [jove.com]
- 13. Effects of oral administration of rotenone on gastrointestinal functions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. ROTENONE | Occupational Safety and Health Administration [osha.gov]
- 16. units.fisheries.org [units.fisheries.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Preparation and Characterization of Efficient and Safe Rotenone Solid Nanodispersion by Self-Emulsifying Technique [mdpi.com]
- 20. iris.unime.it [iris.unime.it]
- 21. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing Rotenolone to maintain its potency and stability
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing Rotenolone to maintain its potency and stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C.[1] It is stable for at least two years under these conditions.[1] Some suppliers recommend ambient or room temperature for the crystalline solid in its original sealed container, stating it is quite stable.[2][3] However, for optimal long-term potency, refrigerated or frozen conditions are preferable.
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions, typically prepared in organic solvents like DMSO or ethanol, should be stored at -20°C or -80°C.[4][5][6] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[5] One researcher reported a 50 mM stock solution in DMSO remained viable for 7 years when stored in aliquots at -20°C.[4] Another source suggests that stock solutions in DMSO are stable for up to one month when stored at -70°C.[2][3]
Q3: Is this compound sensitive to light and air?
A3: Yes, this compound is sensitive to both light and air.[7][8][9] Exposure can cause it to decompose and its solutions to change color from colorless to yellow, orange, and then deep red.[7][8] It is crucial to store this compound in tightly sealed, light-protecting containers.[7][9][10] When preparing solutions, it is good practice to purge the solvent with an inert gas.[1]
Q4: What solvents are suitable for preparing this compound stock solutions?
A4: this compound is soluble in several organic solvents.[7] Commonly used solvents for creating stock solutions include DMSO, ethanol, and chloroform.[1] The solubility is approximately 50 mg/mL in DMSO and chloroform, and about 5 mg/mL in ethanol.[1] It is poorly soluble in water.[2][3]
Q5: For how long are aqueous dilutions of this compound stable?
A5: Aqueous dilutions of this compound are not very stable and should ideally be prepared fresh for each experiment. If dissolved in media, it is only considered good for a few hours.[6] The half-life of rotenone (B1679576) in water is dependent on factors like temperature, pH, and sunlight, and can range from half a day to several days.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous media | This compound has very low solubility in aqueous solutions. The final concentration of the organic solvent (e.g., DMSO) may be too low to keep it dissolved. | - Ensure the final concentration of the organic solvent in your working solution is sufficient to maintain solubility. - Consider using a different solvent system or consulting literature for specific in-vivo preparation methods.[2][3] - Sonication may help in dissolving higher concentrations in some solvents.[2][3] |
| Discoloration of this compound solution (yellow, orange, or red) | This indicates oxidation and degradation of this compound, likely due to exposure to light and/or air.[7][8] | - Discard the discolored solution as its potency may be compromised. - Prepare fresh solutions using solvents purged with an inert gas.[1] - Store stock solutions in amber vials or containers wrapped in foil to protect from light.[7] - Ensure containers are tightly sealed to minimize air exposure.[7][10] |
| Inconsistent experimental results | This could be due to a loss of this compound potency from improper storage or handling. Repeated freeze-thaw cycles of stock solutions can also lead to degradation. | - Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. - Re-evaluate your storage conditions. Ensure stock solutions are stored at -20°C or below and protected from light. - If possible, periodically check the potency of your stock solution using an analytical method like HPLC. |
Quantitative Data Summary
| Parameter | Condition | Value/Observation | Reference(s) |
| Solid Form Stability | -20°C | ≥ 2 years | [1] |
| Stock Solution Stability (DMSO) | -20°C | Up to 7 years (anecdotal) | [4] |
| -70°C | Up to 1 month | [2][3] | |
| 4°C | Still effective after 2 months (anecdotal) | [4] | |
| Aqueous Solution Stability | In media | Stable for only a few hours | [6] |
| Half-life in Water | 24°C | 0.5 days | [11] |
| 0°C | 3.5 days | [11] | |
| Solubility | DMSO | ~50 mg/mL | [1] |
| Chloroform | ~50 mg/mL | [1] | |
| Ethanol | ~5 mg/mL | [1] |
Experimental Protocols
Protocol: Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound in a given formulation or storage condition.
1. Objective: To quantify the concentration of this compound over time to determine its degradation rate.
2. Materials:
-
This compound standard of known purity
-
HPLC system with a UV or photodiode array (PDA) detector
-
Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: A mixture of acetonitrile (B52724) and water is commonly used. A typical ratio is 55:45 (v/v) water:acetonitrile.
-
Solvents for sample preparation (e.g., methanol, DMSO)
-
Volumetric flasks and pipettes
-
Syringe filters (0.2 or 0.45 µm)
3. Method:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., 1 mg/mL in methanol).
-
From the stock solution, prepare a series of calibration standards of different concentrations.
-
-
Sample Preparation:
-
At specified time points, withdraw an aliquot of the this compound sample being tested for stability.
-
Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration standards.
-
Filter the diluted sample through a syringe filter before injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 45:55)
-
Flow Rate: 0.5 - 1.5 mL/min
-
Detection Wavelength: 295 nm
-
Injection Volume: 10 - 40 µL
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (peak area vs. concentration).
-
Inject the prepared samples.
-
Quantify the this compound concentration in the samples by comparing their peak areas to the standard curve.
-
Plot the concentration of this compound as a function of time to determine the degradation kinetics and half-life.
-
Visualizations
Caption: Troubleshooting workflow for this compound storage and handling.
Caption: Factors leading to this compound degradation and loss of potency.
References
- 1. Field and laboratory characterization of rotenone attenuation in eight lakes of the Kenai Peninsula, Alaska - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid method for measuring rotenone in water at piscicidal concentrations [pubs.usgs.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Degradation and persistence of rotenone in soils and influence of temperature variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reabic.net [reabic.net]
- 6. Rotenone Analysis by Liquid Chromatography-Tandem Mass Spectrometry with Information-Dependent Acquisition in a Fatal Case of Rotenone Poisoning with a Commercial Organic Insecticide Being Sold in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. units.fisheries.org [units.fisheries.org]
- 8. reabic.net [reabic.net]
- 9. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 10. Rotenone-Mediated Changes in Intracellular Coenzyme A Thioester Levels: Implications for Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of rotenone in yam bean seeds ( Pachyrhizus sp.) through food processing - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for the metabolic instability of Rotenolone in long-term studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling for the metabolic instability of Rotenolone in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in long-term studies?
Rotenone (B1679576) is a naturally occurring compound used as a pesticide and in biomedical research to model mitochondrial dysfunction. This compound is the primary and less toxic metabolite of Rotenone. The stability of the parent compound, Rotenone, is a significant concern in long-term studies because it readily degrades under common experimental conditions, which can lead to inconsistent and unreliable results. Factors influencing its degradation include light, temperature, and pH.[1][2][3][4]
Q2: How should I prepare and store Rotenone stock solutions to ensure stability?
To ensure the long-term stability of Rotenone, it is recommended to prepare stock solutions in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).[5][6][7] These stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at low temperatures, ideally at -20°C or -80°C, under a nitrogen atmosphere to minimize oxidation.[5][6][8] Properly stored DMSO stock solutions of Rotenone have been reported to be stable for several years.[6]
Q3: For how long is Rotenone stable in cell culture medium?
Rotenone is significantly less stable in aqueous solutions like cell culture media compared to DMSO stocks. When diluted in media for in vitro experiments, it is recommended to prepare the working solution fresh for each use, ideally right before addition to the cells.[7] Some sources suggest that Rotenone in media is only stable for a few hours.[7] For long-term cell culture experiments requiring continuous exposure, this instability necessitates frequent media changes with freshly prepared Rotenone to maintain a consistent concentration.
Q4: What are the main degradation products of Rotenone I should be aware of?
The primary degradation product of Rotenone is this compound.[1][2] Other degradation products can also form, particularly under the influence of light (photodegradation), and may include compounds like dehydrorotenone (B1670207) and rotenonone.[9] It is important to be aware of these byproducts as they may have different biological activities compared to the parent compound.
Q5: How can I minimize the degradation of Rotenone during my experiments?
To minimize degradation, it is crucial to protect Rotenone solutions from light by using amber vials or covering containers with aluminum foil.[1][8] Experiments should be conducted under controlled temperature conditions, as higher temperatures accelerate degradation.[3][10] For in vitro studies, preparing fresh working solutions from a frozen stock immediately before use is the best practice.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected results in long-term cell culture experiments. | Degradation of Rotenone in the culture medium over time. | 1. Prepare fresh Rotenone working solutions from a frozen DMSO stock for each media change. 2. Increase the frequency of media changes to maintain a more consistent Rotenone concentration. 3. Protect cell culture plates from direct light exposure. |
| Precipitation of Rotenone in aqueous solutions or cell culture media. | Poor solubility of Rotenone in aqueous solutions. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve Rotenone is compatible with your experimental system and does not exceed cytotoxic levels. 2. For in vivo studies, consider using a formulation with solubilizing agents like PEG300 and Tween-80.[5][8] 3. Use sonication to aid dissolution when preparing stock solutions.[5][8] |
| Variability between experimental replicates. | Inconsistent preparation of Rotenone solutions or differential degradation due to environmental factors. | 1. Strictly adhere to a standardized protocol for solution preparation, storage, and handling. 2. Ensure all replicates are treated under identical light and temperature conditions. 3. Aliquot stock solutions to minimize variability from repeated freeze-thaw cycles. |
| Complete loss of Rotenone activity. | Improper storage of stock solutions leading to complete degradation. | 1. Verify the storage conditions of your Rotenone stock solution (temperature, light protection, solvent). 2. Prepare a fresh stock solution from powdered Rotenone. 3. If possible, analytically verify the concentration and purity of your stock solution using methods like HPLC. |
Data Presentation
Table 1: Summary of Rotenone Stability under Various Conditions
| Condition | Solvent/Matrix | Temperature | Reported Stability / Half-Life (DT50) | Source(s) |
| Stock Solution Storage | DMSO | -20°C | Stable for years | [6] |
| DMSO | -80°C | Stable for at least one month | [7] | |
| Working Solution (In Vitro) | Cell Culture Media | 37°C | Stable for only a few hours | [7] |
| Environmental (for reference) | Soil (Silt Clay Loam) | 20°C | 8 days | [3] |
| Soil (Loamy) | 20°C | 5 days | [3] | |
| Soil (Silt Clay Loam) | 10°C | 25 days | [3] | |
| Soil (Loamy) | 10°C | 21 days | [3] | |
| Pond Water | 24°C | 0.5 days | [4] | |
| Pond Water | 0°C | 3.5 days | [4] |
Experimental Protocols
Protocol 1: Preparation and Storage of Rotenone Stock Solution for In Vitro Studies
-
Materials:
-
Rotenone powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
-
Procedure:
-
Under a chemical fume hood, weigh out the desired amount of Rotenone powder.
-
Dissolve the Rotenone powder in anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM). Use sonication if necessary to ensure complete dissolution.[5][6]
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[6][7]
-
Protocol 2: Preparation of Rotenone Working Solution for Cell Culture
-
Materials:
-
Frozen aliquot of Rotenone stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
-
Procedure:
-
Thaw a single aliquot of the Rotenone stock solution at room temperature.
-
Immediately before treating the cells, dilute the stock solution to the final desired concentration in pre-warmed cell culture medium.
-
Mix thoroughly by gentle inversion or pipetting.
-
Replace the existing medium in the cell culture plates with the freshly prepared Rotenone-containing medium.
-
For long-term experiments, repeat this procedure for every media change to ensure a consistent concentration of active Rotenone.
-
Visualizations
Caption: Metabolic and degradation pathway of Rotenone.
Caption: Recommended workflow for using Rotenone in long-term studies.
References
- 1. Field and laboratory characterization of rotenone attenuation in eight lakes of the Kenai Peninsula, Alaska - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Field and laboratory characterization of rotenone attenuation in eight lakes of the Kenai Peninsula, Alaska - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation and persistence of rotenone in soils and influence of temperature variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rotenone - Wikipedia [en.wikipedia.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rotenone | Rotocide | mitochondrial complex I inhibitor | TargetMol [targetmol.com]
- 9. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refining Rotenolone Administration for Consistent Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of Rotenolone in animal studies. Our aim is to help you achieve more consistent and reproducible results by addressing common challenges and providing detailed, evidence-based protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the mitochondrial electron transport chain, specifically at Complex I (NADH:ubiquinone oxidoreductase). By blocking the transfer of electrons from NADH to coenzyme Q, it disrupts the production of ATP, leading to cellular energy depletion and increased production of reactive oxygen species (ROS), which can induce oxidative stress and apoptosis.[1] This mechanism is central to its use in inducing Parkinson's disease-like pathology in animal models.[2][3][4]
Q2: Why is there so much variability in the outcomes of this compound studies?
A2: The variability in this compound studies is a significant challenge and can be attributed to several factors.[3] These include the route of administration, the vehicle used to dissolve the highly lipophilic this compound, the stability of the preparation, and the animal species, strain, and sex.[5][6] Inconsistent plasma and brain concentrations of this compound are a major contributor to this variability.[5][7]
Q3: Which administration route is best for my study?
A3: The optimal administration route depends on the specific goals of your study.
-
Intraperitoneal (IP) injection is commonly used for systemic administration and generally offers higher bioavailability than oral routes.[8][9] It is often used to model the motor deficits of Parkinson's disease.[1][3]
-
Oral gavage is a relevant route for studying the effects of environmental exposure and the gut-brain axis in neurodegeneration.[10][11] However, this compound is poorly absorbed from the gastrointestinal tract, which can lead to low and variable systemic exposure.[5][7][10]
-
Subcutaneous (SC) injection can provide a slower, more sustained release of this compound compared to IP injection.[12]
-
Intravenous (IV) injection provides the most direct and complete systemic exposure, bypassing absorption issues.[9][12] However, it can also lead to rapid toxicity.[13]
-
Stereotaxic infusion directly into specific brain regions, such as the substantia nigra, allows for targeted investigation of neurotoxicity with minimal systemic effects.[14][15]
Q4: What are the most common signs of toxicity in animals treated with this compound?
A4: Common signs of toxicity include weight loss, hunched posture, reduced mobility (bradykinesia), rigidity, and postural instability.[3] In some cases, gastrointestinal issues such as an enlarged stomach with undigested food have been observed.[6] High doses or certain administration routes can lead to significant mortality.[5][16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High mortality rate in experimental animals. | - Dose is too high.- Rapid absorption leading to acute toxicity (common with IV).- Vehicle toxicity.- Improper injection technique. | - Perform a dose-response study to determine the optimal dose.- Consider a different administration route with slower absorption (e.g., SC instead of IV).- Evaluate the toxicity of the vehicle alone.- Ensure proper training in injection techniques to avoid accidental administration into organs. |
| Inconsistent or no development of Parkinsonian phenotype. | - Poor bioavailability of this compound.- Degradation of this compound in the dosing solution.- Inadequate dose.- Animal strain or sex differences in susceptibility. | - Choose an administration route with higher bioavailability (e.g., IP over oral).- Prepare fresh this compound solutions daily and protect them from light.[17][18]- Increase the dose or duration of administration.- Use a well-characterized animal model and consider potential sex differences. |
| Precipitation of this compound in the dosing solution. | - this compound has very low aqueous solubility.[13][17]- Inappropriate vehicle. | - Use a suitable organic solvent like DMSO to create a stock solution.[17][18][19][20][21]- For injections, further dilute the DMSO stock in a vehicle like corn oil, sunflower oil, or a suspension agent like carboxymethylcellulose (CMC).[10][14][20]- Use sonication to aid in the dissolution and create a uniform suspension.[20] |
| Local irritation or inflammation at the injection site. | - High concentration of the vehicle (e.g., DMSO).- pH of the solution is not neutral.- The substance is irritating. | - Minimize the concentration of organic solvents in the final injection volume.- Adjust the pH of the solution to be as close to neutral as possible.- Rotate injection sites for repeated administrations. |
Quantitative Data Summary
| Administration Route | Typical Dose Range (Rodents) | Bioavailability | Key Considerations |
| Intraperitoneal (IP) | 2-10 mg/kg/day[1][22] | Higher than oral[8][9] | Commonly used, but can have variable absorption and first-pass metabolism.[23] |
| Oral Gavage | 5-50 mg/kg/day[10][16][22] | Low and variable[5][7][10] | Relevant for studying environmental exposure and gut-brain axis; high doses often needed.[24] |
| Subcutaneous (SC) | 2.5-5 mg/kg/day[25] | Slower absorption than IP[12] | Can provide a more sustained release profile. |
| Intravenous (IV) | Not commonly used for chronic studies due to toxicity | 100% | Provides immediate and complete systemic exposure, but with a higher risk of acute toxicity.[13] |
| Stereotaxic Infusion | 3-12 µg (total dose)[14] | N/A (direct to CNS) | Highly targeted, avoids systemic toxicity, allows for precise study of neurodegeneration.[14][15] |
Experimental Protocols
Intraperitoneal (IP) Injection of this compound
Objective: To induce a systemic model of Parkinson's disease.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil (or other suitable vehicle)
-
Sterile 1 mL syringes
-
25-27 gauge needles
-
Analytical balance
-
Sonicator
Procedure:
-
Preparation of this compound Solution (prepare fresh daily): a. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add a minimal amount of DMSO to dissolve the this compound completely (e.g., to create a 100 mg/mL stock solution). c. Vortex or sonicate briefly to ensure complete dissolution. d. Add the required volume of corn oil to achieve the final desired concentration (e.g., 3 mg/mL). e. Vortex or sonicate the final solution to ensure a uniform suspension.
-
Animal Dosing: a. Weigh the animal to determine the correct injection volume. b. Gently restrain the animal, exposing the lower abdominal quadrants. c. Insert the needle at a 15-20 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. d. Aspirate briefly to ensure the needle has not entered a blood vessel or organ. e. Inject the this compound solution slowly and steadily. f. Withdraw the needle and return the animal to its cage. g. Monitor the animal for any adverse reactions.
Oral Gavage Administration of this compound
Objective: To study the effects of oral exposure to this compound and its impact on the gut-brain axis.
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC)
-
Chloroform (B151607) (use with caution in a fume hood)
-
Distilled water
-
Flexible gavage needles (appropriate size for the animal)
-
1 mL syringes
Procedure:
-
Preparation of this compound Suspension (prepare fresh daily): a. Prepare a vehicle solution of 4% CMC and 1.25% chloroform in distilled water.[10] b. Weigh the required amount of this compound powder. c. Add the this compound to the vehicle solution to achieve the desired final concentration (e.g., 0.625 mg/mL for a 5 mg/kg dose in mice at 0.01 mL/g body weight).[10] d. Vortex thoroughly to create a uniform suspension.
-
Animal Dosing: a. Weigh the animal to calculate the required volume. b. Gently restrain the animal and hold it in an upright position. c. Carefully insert the gavage needle into the mouth, over the tongue, and gently advance it down the esophagus into the stomach. Do not force the needle. d. Slowly administer the this compound suspension. e. Gently remove the gavage needle and return the animal to its cage. f. Monitor the animal for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the lungs.
Visualizations
Caption: Mechanism of this compound-induced neurotoxicity.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A highly reproducible rotenone model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Non-Reproducibility of Oral Rotenone as a Model for Parkinson’s Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lessons from the rotenone model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral Administration of Rotenone using a Gavage and Image Analysis of Alpha-synuclein Inclusions in the Enteric Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. downstate.edu [downstate.edu]
- 13. Rotenone | C23H22O6 | CID 6758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Stereotaxical Infusion of Rotenone: A Reliable Rodent Model for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acute intranigral infusion of rotenone in rats causes progressive biochemical lesions in the striatum similar to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Parkinsonian rotenone mouse model: reevaluation of long-term administration of rotenone in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Systemic Rotenone Administration Causes Extra-Nigral Alterations in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Specific Inhibition of Mitochondrial Complex I by Rotenolone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rotenolone and other common mitochondrial complex I inhibitors, offering supporting experimental data and detailed protocols to aid in the validation of its specific inhibitory action. As specific quantitative data for this compound is limited in publicly available literature, data for its parent compound, Rotenone (B1679576), is used as a close proxy throughout this guide.
Executive Summary
Mitochondrial complex I (NADH:ubiquinone oxidoreductase) is a critical enzyme in the electron transport chain and a key regulator of cellular metabolism. Its inhibition is a valuable tool for studying mitochondrial dysfunction and a potential therapeutic strategy in various diseases. This compound, a derivative of the well-characterized inhibitor Rotenone, is often used for this purpose. This guide compares the inhibitory profile of this compound (using Rotenone data) with two other widely used complex I inhibitors: Piericidin A and Deguelin. We provide a summary of their potency, known off-target effects, and detailed experimental protocols for validating their inhibitory activity.
Comparison of Mitochondrial Complex I Inhibitors
The following table summarizes the key characteristics of this compound (represented by Rotenone), Piericidin A, and Deguelin. It is important to note that IC50 values can vary significantly depending on the experimental system (e.g., isolated mitochondria vs. whole cells) and assay conditions.
| Feature | This compound (as Rotenone) | Piericidin A | Deguelin |
| Primary Target | Mitochondrial Complex I[1] | Mitochondrial Complex I[2][3] | Mitochondrial Complex I[4][5][6] |
| IC50 (Complex I) | 1.7 - 2.2 µM | ~0.020 µM (in HCT-116 cells)[7] | Not explicitly found for Complex I, but cytotoxic IC50 in MCF-7 cells is 251 nM[5] |
| Known Off-Target Effects | Induces Parkinsonism-like symptoms in animal models.[1] | At higher concentrations, can inhibit succinate (B1194679) dehydrogenase (Complex II).[3] | Induces Parkinson's-like symptoms; also inhibits Hsp90 and modulates pathways like PI3K/Akt and NF-κB.[5][8][9] |
| Key Cellular Effects | Inhibition of NADH oxidation, increased reactive oxygen species (ROS) production, induction of apoptosis.[10] | Potent neurotoxin, induces apoptosis, and decreases mitochondrial membrane potential.[2] | Induces apoptosis and cell cycle arrest, exhibits anti-angiogenic and anti-tumor metastasis effects.[5] |
Experimental Protocols for Validating Complex I Inhibition
Accurate validation of mitochondrial complex I inhibition is crucial. Below are detailed protocols for both biochemical and cellular assays.
Biochemical Assay: Measuring Complex I Activity in Isolated Mitochondria
This assay directly measures the enzymatic activity of complex I in isolated mitochondria by monitoring the oxidation of NADH.
Principle: Complex I catalyzes the oxidation of NADH to NAD+ and the reduction of a ubiquinone analog. The decrease in NADH concentration is measured spectrophotometrically at 340 nm. The specificity of the inhibition is confirmed by comparing the activity in the presence and absence of a known complex I inhibitor like Rotenone.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl2)
-
NADH
-
Decylubiquinone (a ubiquinone analog)
-
This compound (or other inhibitors)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Isolate mitochondria from cells or tissue of interest using a standard differential centrifugation protocol.
-
Determine the protein concentration of the mitochondrial preparation.
-
Prepare the reaction mixture in a cuvette containing assay buffer and decylubiquinone.
-
Add the isolated mitochondria to the reaction mixture.
-
Initiate the reaction by adding NADH.
-
Immediately start recording the decrease in absorbance at 340 nm over time.
-
To determine the specific complex I activity, perform a parallel experiment in the presence of a saturating concentration of Rotenone.
-
The Rotenone-sensitive rate is calculated by subtracting the rate in the presence of Rotenone from the total rate.
-
To test the inhibitory effect of this compound, perform the assay with varying concentrations of the compound.
Cellular Assay: Measuring Oxygen Consumption Rate (OCR)
This assay assesses the impact of complex I inhibition on cellular respiration in intact cells using an extracellular flux analyzer.
Principle: Mitochondrial respiration consumes oxygen. By measuring the oxygen consumption rate (OCR) of cells in real-time, the activity of the electron transport chain can be assessed. Inhibition of complex I will lead to a decrease in OCR.
Materials:
-
Cultured cells
-
Cell culture medium
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound (or other inhibitors)
-
Other mitochondrial inhibitors for a full mitochondrial stress test (e.g., oligomycin, FCCP, antimycin A)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
The day of the assay, replace the culture medium with the assay medium and incubate in a CO2-free incubator.
-
Load the injector ports of the sensor cartridge with the compounds to be tested (e.g., this compound, and other mitochondrial toxins for a stress test).
-
Calibrate the extracellular flux analyzer.
-
Place the cell culture plate in the analyzer and initiate the assay.
-
Measure the basal OCR.
-
Inject this compound at the desired concentration and monitor the change in OCR to determine the extent of complex I inhibition.
-
(Optional) Perform a full mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of Rotenone and antimycin A to assess various parameters of mitochondrial function.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Biochemical Validation
Caption: Workflow for Biochemical Validation of Complex I Inhibition.
Signaling Pathway of Mitochondrial Complex I Inhibition
Caption: Consequences of Mitochondrial Complex I Inhibition by this compound.
References
- 1. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Mitochondrial Complex I Inhibitors Expose a Vulnerability for Selective Killing of Pten-Null Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Deguelin’s Anticancer Bioactivity: Challenges and Opportunities in Medicinal Chemistry [frontiersin.org]
- 6. Deguelin and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piericidin A - Creative Biolabs [creative-biolabs.com]
- 8. A Novel Derivative of the Natural Agent Deguelin for Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of the neurotoxic mechanisms of Rotenolone versus MPP+
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic mechanisms of two widely used Parkinson's disease mimetics, Rotenone (B1679576) and 1-methyl-4-phenylpyridinium (MPP+). By examining their distinct modes of action, from cellular uptake to the induction of apoptosis, this analysis offers a comprehensive resource supported by experimental data to aid in the design and interpretation of neurotoxicity studies.
Overview of Neurotoxic Properties
Rotenone, a naturally derived pesticide, and MPP+, the active metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are both potent neurotoxins commonly used to model Parkinson's disease in experimental settings.[1] Both are recognized as inhibitors of mitochondrial complex I, a critical component of the electron transport chain.[2] This inhibition is a key initiating event in their toxicity, leading to ATP depletion, oxidative stress, and ultimately, the selective degeneration of dopaminergic neurons.[3][4] However, despite this common target, their mechanisms diverge significantly in terms of cellular entry, potency, and the specific downstream pathways they activate.[3][5]
Rotenone is highly lipophilic, allowing it to readily diffuse across cellular membranes, whereas the cationic nature of MPP+ necessitates active transport into dopaminergic neurons via the dopamine (B1211576) transporter (DAT).[3][6] This fundamental difference in uptake contributes to variations in their specificity and potency.[3] While both induce cell death, studies suggest they do so through distinct bioenergetic and apoptotic pathways.[5][7]
Comparative Data on Neurotoxic Effects
The following tables summarize quantitative data from various studies, highlighting the differential effects of Rotenone and MPP+ on cell viability, mitochondrial function, and apoptosis.
Table 1: Cytotoxicity in Neuronal Cell Models
| Parameter | Rotenone | MPP+ | Cell Model | Reference |
| EC50 for Cell Death (24h) | ~5 nM | ~5 mM | Differentiated SH-SY5Y | [5] |
| Concentration for 50% Cell Death (24h) | 5 nM | 5 mM | Differentiated SH-SY5Y | [3] |
| Concentration for ~40-60% Cell Death (24h) | 100 nM | 1 µM | Primary Mesencephalic Neurons | [3] |
| Concentration for ~30-47% Cell Mortality (24h) | 25 nM | 150 µM | INS-1 β-cells | [8] |
Table 2: Effects on Mitochondrial Respiration
| Parameter | Rotenone | MPP+ | Cell Model | Reference |
| Basal Oxygen Consumption Rate (OCR) | Immediate & potent inhibition | Potent inhibition | Differentiated SH-SY5Y | [5][7] |
| ATP-Linked Respiration | Completely inhibited (1-100 nM) | Completely inhibited (0.5-500 µM) | Differentiated SH-SY5Y | [9] |
| Reserve Capacity | Decreased | Stimulated/Increased | Differentiated SH-SY5Y | [5][7][9] |
| Mitochondrial Complex I Inhibition | More potent inhibitor | Less potent inhibitor | Isolated Brain Mitochondria | [2][6] |
Table 3: Induction of Apoptosis and Oxidative Stress
| Parameter | Rotenone | MPP+ | Cell Model | Reference |
| Caspase-3 Activation (24h) | Progressive increase with concentration | Not evident at tested concentrations | Differentiated SH-SY5Y | [5] |
| Reactive Oxygen Species (ROS) Production | Significant increase | Significant increase | SH-SY5Y Cells | [4][10] |
| Apoptosis-Inducing Factor (AIF) Release | 40% of cells at 24h | Similar redistribution to Cytochrome c | Cultured Rat Mesencephalic Neurons | [11] |
| Cytochrome c Release | Reached 40% at 48h | Similar redistribution to AIF | Cultured Rat Mesencephalic Neurons | [11] |
Mechanisms of Action: A Detailed Comparison
Cellular Uptake
The initial interaction of these neurotoxins with the cell is a primary point of divergence. Rotenone's lipophilic nature allows it to bypass transporters and diffuse freely across all cell membranes. In contrast, MPP+ is a charged molecule that relies on the dopamine transporter (DAT) for entry into dopaminergic neurons, which accounts for its selective toxicity to this neuronal population.[3]
Caption: Cellular uptake mechanisms of Rotenone and MPP+.
Mitochondrial Dysfunction and Oxidative Stress
Both toxins converge on mitochondrial complex I, but their effects on overall cellular bioenergetics differ. Rotenone is a more potent and direct inhibitor.[2] Its inhibition leads to a sharp decrease in ATP-linked oxygen consumption and a collapse of the mitochondrial reserve capacity.[7] MPP+ also inhibits complex I, but studies show it can paradoxically stimulate the bioenergetic reserve capacity, suggesting a more complex interaction with cellular energy pathways.[5][9]
Inhibition of the electron transport chain by either toxin leads to electron leakage and the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals.[10] This surge in ROS overwhelms cellular antioxidant defenses, causing oxidative damage to lipids, proteins, and DNA, a key factor in subsequent cell death pathways.[4]
Caption: Signaling pathways for Rotenone and MPP+ neurotoxicity.
Apoptotic Pathways
The terminal phase of neurotoxicity for both compounds is apoptosis, or programmed cell death. However, they appear to favor different apoptotic sub-routines. Rotenone exposure leads to a significant, concentration-dependent activation of caspase-3, a key executioner enzyme in the classical apoptotic cascade.[5] It also triggers the release of Apoptosis-Inducing Factor (AIF), suggesting an engagement of both caspase-dependent and -independent pathways.[11]
Conversely, in some models, MPP+ induces cell death without a corresponding increase in activated caspase-3, pointing towards a greater reliance on caspase-independent mechanisms.[5] Both toxins cause the release of pro-apoptotic factors like AIF from the mitochondria.[11]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial function.[12][13][14]
-
Cell Seeding: Plate primary neurons or neuronal cell lines (e.g., SH-SY5Y) in a Seahorse XF culture plate and allow them to adhere and differentiate as required.[12]
-
Assay Medium: One hour before the assay, replace the culture medium with pre-warmed XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate the plate in a CO₂-free incubator at 37°C.
-
Compound Loading: Load the Seahorse XF sensor cartridge with the compounds to be injected. For a mito stress test, this typically includes:
-
Port A: Rotenone or MPP+ (at desired concentrations) or vehicle control.
-
Port B: Oligomycin (ATP synthase inhibitor).
-
Port C: FCCP (uncoupling agent).
-
Port D: Rotenone/Antimycin A (Complex I/III inhibitors to shut down mitochondrial respiration).[15]
-
-
Assay Execution: Place the cell culture plate into the calibrated Seahorse XF Analyzer. The instrument will measure basal OCR before sequentially injecting the compounds from each port and measuring the subsequent changes in OCR.
-
Data Analysis: Analyze the OCR data to determine key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and reserve capacity.[15][16]
Reactive Oxygen Species (ROS) Detection
This protocol uses a cell-permeable fluorogenic probe to quantify intracellular ROS levels.[17][18][19]
-
Cell Culture: Seed cells in a multi-well plate (a black, clear-bottom plate is recommended for fluorescence reading) and treat with Rotenone, MPP+, or vehicle control for the desired duration. A positive control, such as Tert-Butyl hydroperoxide (TBHP), can also be included.[18]
-
Probe Loading: Remove the culture medium and wash the cells gently with Phosphate-Buffered Saline (PBS).
-
Staining: Add a working solution of 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) diluted in PBS or serum-free medium to each well. Incubate for 30-45 minutes at 37°C, protected from light.[18][19]
-
Measurement: Remove the DCFH-DA solution and wash the cells again with PBS. Add PBS back to the wells.
-
Quantification: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[17][18] The fluorescence intensity is proportional to the intracellular ROS levels.
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of activated caspase-3, a hallmark of apoptosis.[20][21]
-
Sample Preparation: Treat cells with Rotenone, MPP+, or an apoptosis inducer like staurosporine (B1682477) (positive control).[22]
-
Cell Lysis: Harvest the cells and pellet them by centrifugation. Resuspend the pellet in chilled cell lysis buffer and incubate on ice for 10-15 minutes.[22][23]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[22]
-
Assay Reaction: Transfer the supernatant (cytosolic extract) to a new tube. In a 96-well plate, add the cell lysate to each well.
-
Substrate Addition: Prepare a reaction mix containing assay buffer and the colorimetric caspase-3 substrate (e.g., DEVD-pNA). Add this mix to each well containing the lysate.[20]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. Activated caspase-3 in the lysate will cleave the substrate, releasing the chromophore p-nitroaniline (pNA).
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader. The absorbance is directly proportional to the caspase-3 activity.[20][21]
TUNEL (TdT-mediated dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a late-stage marker of apoptosis.[24][25][26]
-
Sample Preparation: Culture cells on coverslips or in chamber slides. After treatment with Rotenone or MPP+, fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[24]
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize them by incubating with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice to allow the labeling enzyme to access the nucleus.[24]
-
Labeling Reaction: Wash the cells again. Add the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP or BrdUTP), to the cells.[24][25]
-
Incubation: Incubate the samples for 60 minutes at 37°C in a humidified chamber. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[24][25]
-
Detection: If using a fluorescently labeled dUTP, wash the cells and counterstain nuclei with a DNA dye like DAPI. If using an indirect method (like BrdUTP), an additional step involving incubation with a fluorescently-labeled anti-BrdU antibody is required.
-
Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.[26]
Caption: Experimental workflow for comparing neurotoxins.
Conclusion
While both Rotenone and MPP+ are invaluable tools for modeling Parkinson's disease, their neurotoxic mechanisms are distinct. Rotenone is a lipophilic, potent, and broad inhibitor of complex I that induces a robust caspase-3-dependent apoptotic response.[3][5] MPP+ relies on DAT for its selective toxicity and, despite also inhibiting complex I, appears to engage different bioenergetic and apoptotic pathways that may be less dependent on caspase activation.[3][5]
These differences are critical for researchers to consider. The choice between Rotenone and MPP+ should be guided by the specific scientific question being addressed. For studies focused on the direct consequences of potent mitochondrial inhibition, Rotenone may be more appropriate. For investigations into the selective vulnerability of dopaminergic neurons and DAT-dependent toxicity, MPP+ remains the classic choice. Understanding these nuances is essential for the accurate interpretation of experimental results and the development of targeted therapeutic strategies for neurodegenerative diseases.
References
- 1. Mechanistic comparison between MPTP and rotenone neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effect of rotenone and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on inducing chronic Parkinson's disease in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protection of Primary Dopaminergic Midbrain Neurons by GPR139 Agonists Supports Different Mechanisms of MPP+ and Rotenone Toxicity [frontiersin.org]
- 4. Differential Effects of Paraquat, Rotenone, and MPTP on Cellular Bioenergetics of Undifferentiated and Differentiated Human Neuroblastoma Cells [mdpi.com]
- 5. journals.plos.org [journals.plos.org]
- 6. Paraquat neurotoxicity is distinct from that of MPTP and rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct Effects of Rotenone, 1-methyl-4-phenylpyridinium and 6-hydroxydopamine on Cellular Bioenergetics and Cell Death | PLOS One [journals.plos.org]
- 8. β-Cells Different Vulnerability to the Parkinsonian Neurotoxins Rotenone, 1-Methyl-4-phenylpyridinium (MPP+) and 6-Hydroxydopamine (6-OHDA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Effects of Rotenone, 1-methyl-4-phenylpyridinium and 6-hydroxydopamine on Cellular Bioenergetics and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rotenone and MPP+ preferentially redistribute apoptosis-inducing factor in apoptotic dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Respirometry in Neurons | Springer Nature Experiments [experiments.springernature.com]
- 14. Monitoring Mitochondrial Respiration in Mouse Cerebellar Granule Neurons | Springer Nature Experiments [experiments.springernature.com]
- 15. Measuring Respiration in Isolated Murine Brain Mitochondria: Implications for Mechanistic Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 20. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. biogot.com [biogot.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. mpbio.com [mpbio.com]
- 24. clyte.tech [clyte.tech]
- 25. antbioinc.com [antbioinc.com]
- 26. info.gbiosciences.com [info.gbiosciences.com]
Comparing the effects of Rotenolone and other mitochondrial inhibitors like piericidin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent mitochondrial Complex I inhibitors, Rotenolone and piericidin A. Understanding the nuanced differences in their mechanisms and cellular effects is crucial for their application in research and therapeutic development. While often used interchangeably with its parent compound, rotenone (B1679576), this compound is a metabolite of rotenone and is considered less toxic.[1] This guide will focus on the more extensively studied rotenone as the primary comparator to piericidin A, while acknowledging this compound's relationship.
Mechanism of Action at Mitochondrial Complex I
Both rotenone and piericidin A are well-characterized inhibitors of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme complex of the electron transport chain.[2] They function by blocking the transfer of electrons from NADH to ubiquinone, thereby inhibiting oxidative phosphorylation and cellular respiration.[3][4] This disruption of the electron flow leads to a decrease in ATP synthesis and can induce the production of reactive oxygen species (ROS).[4][5]
Despite sharing a common target, evidence suggests that rotenone and piericidin A interact with Complex I in subtly different ways. They are thought to bind to a large hydrophobic pocket within the complex, with partially overlapping but distinct binding sites.[5] This difference in binding may account for their differential effects on ROS production.
Quantitative Comparison of Inhibitory Effects
A direct quantitative comparison of rotenone and piericidin A reveals key differences in their potency and downstream cellular consequences.
| Parameter | Rotenone | Piericidin A | Other Mitochondrial Inhibitors |
| Target | Mitochondrial Complex I | Mitochondrial Complex I | Varies (e.g., Antimycin A - Complex III, Oligomycin - ATP synthase) |
| IC50 for Complex I Inhibition | Low nanomolar range[2] | Low nanomolar range[2] | Varies widely depending on the inhibitor and target |
| Effect on Mitochondrial Respiration | Potent inhibition[4][6] | Potent inhibition[7] | Inhibition at different stages of the electron transport chain or ATP synthesis |
| Reactive Oxygen Species (ROS) Production | Strong inducer of ROS production, even at low levels of Complex I inhibition (20-30%)[5] | Induces ROS production only at higher levels of Complex I inhibition (60-70%)[5] | Variable; some inhibitors increase ROS while others can decrease it |
| Effect on Mitochondrial Membrane Potential | Induces mitochondrial depolarization[8] | Induces mitochondrial depolarization | Can cause either depolarization or hyperpolarization depending on the mechanism |
| Effect on ATP Synthesis | Significant decrease in ATP production[6][9] | Significant decrease in ATP production | Direct or indirect inhibition of ATP synthesis |
Signaling Pathways and Experimental Workflows
Visualizing the intricate processes affected by these inhibitors is essential for a comprehensive understanding. The following diagrams, generated using the Graphviz DOT language, illustrate the mechanism of action and a typical experimental workflow for comparing these mitochondrial inhibitors.
Caption: Inhibition of Mitochondrial Electron Transport Chain by Rotenone and Piericidin A.
Caption: General Experimental Workflow for Comparing Mitochondrial Inhibitors.
Detailed Experimental Protocols
Accurate and reproducible experimental data are paramount in comparative studies. Below are detailed methodologies for key experiments cited in this guide.
Determination of IC50 for Complex I Inhibition
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of mitochondrial Complex I inhibitors.
-
Materials:
-
Isolated mitochondria
-
Complex I activity assay kit (e.g., from commercial suppliers)
-
Rotenone and Piericidin A
-
Microplate reader
-
-
Procedure:
-
Isolate mitochondria from the chosen cell line or tissue using differential centrifugation.
-
Prepare a serial dilution of the inhibitors (Rotenone, Piericidin A) in the assay buffer.
-
In a 96-well plate, add the isolated mitochondria to each well.
-
Add the different concentrations of the inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the substrate (e.g., NADH) and the electron acceptor (e.g., Coenzyme Q1).
-
Measure the decrease in absorbance at a specific wavelength (e.g., 340 nm for NADH oxidation) over time using a microplate reader.
-
Calculate the rate of Complex I activity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
-
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
The Seahorse XF Analyzer allows for real-time measurement of mitochondrial respiration through the oxygen consumption rate (OCR).[11][12][13][14][15]
-
Materials:
-
Seahorse XF Analyzer and consumables (culture plates, sensor cartridges)
-
Cultured cells
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Rotenone and Piericidin A
-
-
Procedure:
-
Seed cells in a Seahorse XF culture plate and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant.
-
Load the Mito Stress Test compounds and the inhibitors (Rotenone or Piericidin A) into the appropriate ports of the sensor cartridge.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay.
-
The instrument will measure the basal OCR, followed by sequential injections of the inhibitors and Mito Stress Test compounds to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[11][13]
-
Assessment of Reactive Oxygen Species (ROS) Production
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) assay is a common method for measuring intracellular ROS.
-
Materials:
-
Cultured cells
-
DCFDA or H2DCFDA reagent
-
Rotenone and Piericidin A
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Seed cells in a 96-well plate or culture dish.
-
Treat the cells with the desired concentrations of Rotenone or Piericidin A for the specified time.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with the DCFDA probe and incubate in the dark.
-
After incubation, wash the cells to remove the excess probe.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (typically ~485 nm excitation and ~535 nm emission).[15] An increase in fluorescence indicates an increase in ROS levels.
-
Conclusion
Both Rotenone and piericidin A are invaluable tools for studying mitochondrial function and dysfunction. While both effectively inhibit Complex I, their differing effects on ROS production highlight the importance of selecting the appropriate inhibitor for a specific research question. Rotenone's potent induction of ROS makes it a suitable model for studying oxidative stress-related pathologies, whereas piericidin A's more nuanced effect may be advantageous in studies aiming to dissect the direct consequences of Complex I inhibition from those of secondary oxidative stress. This guide provides a framework for the informed selection and application of these critical research compounds.
References
- 1. toolify.ai [toolify.ai]
- 2. Binding of Natural Inhibitors to Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. mdpi.com [mdpi.com]
- 5. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. “Villains” Turning Good: Antimycin A and Rotenone, Mitochondrial Respiratory Chain Inhibitors, Protect H9c2 Cardiac Cells Against Insults Triggering the Intrinsic Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content.protocols.io [content.protocols.io]
- 14. agilent.com [agilent.com]
- 15. tabaslab.com [tabaslab.com]
A Comparative Guide to Neurotoxin-Induced Models of Parkinsonism: Alternatives to Rotenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used neurotoxins for inducing Parkinson's disease (PD) in animal models, offering alternatives to the historically used but often unstable compound, rotenone (B1679576). We present a comprehensive overview of 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and its active metabolite 1-methyl-4-phenylpyridinium (MPP+), the combination of paraquat (B189505) and maneb (B1676018), and lipopolysaccharide (LPS). This guide includes comparative data on their stability, neurotoxic effects, and detailed experimental protocols. Additionally, we visualize the key signaling pathways involved in their mechanisms of action.
Section 1: Comparative Analysis of Neurotoxins
The selection of a neurotoxin to model Parkinson's disease is critical and depends on the specific research question, the desired timeline of neurodegeneration, and the targeted pathological features. While rotenone has been instrumental in PD research due to its ability to induce systemic complex I inhibition, its instability in solution presents significant challenges for consistent and reproducible results. The following sections detail more stable and widely used alternatives.
Stability and Handling
The stability of neurotoxin solutions is paramount for ensuring consistent dosing and reproducible experimental outcomes. Here, we compare the stability profiles of rotenone alternatives.
| Compound(s) | Vehicle / Solvent | Storage Conditions | Stability Notes |
| 6-Hydroxydopamine (6-OHDA) | 0.9% Saline with 0.02-0.1% Ascorbic Acid | Aliquots at -80°C (long-term); Freshly prepared for use. | Highly susceptible to oxidation. Ascorbic acid is essential to prevent degradation. Solutions should be protected from light and used immediately after preparation.[1][2] |
| MPTP / MPP+ | Saline | MPTP solutions are stable for 24 hours at 4°C, 1-3 months at -20°C, and up to 6 months at -80°C.[3] | MPTP hydrochloride is a stable salt. Solutions should be protected from light. MPP+ is the toxic metabolite and is also stable in solution. |
| Paraquat & Maneb | Saline or Water | Store in a cool, dark place. | Paraquat is a relatively stable dicationic herbicide. Maneb is less stable and can degrade, particularly in the presence of moisture and light. Solutions are typically prepared fresh for each experiment. |
| Lipopolysaccharide (LPS) | Saline or cell culture medium | Lyophilized powder is stable for years at 2-8°C. Reconstituted solutions can be stored in aliquots at -20°C for up to 2 years, but repeated freeze-thaw cycles should be avoided.[4][5][6] | LPS forms suspensions rather than true solutions, so vortexing before use is crucial. It can adhere to plastic and glass surfaces at low concentrations.[5][6] |
Neurotoxic Effects: A Quantitative Comparison
The extent of dopaminergic neurodegeneration is a key readout in these models. The following table summarizes the reported levels of dopaminergic neuron loss and striatal dopamine (B1211576) depletion for each neurotoxin. It is important to note that these values can vary significantly based on the animal species, strain, age, dosage, and route of administration.
| Neurotoxin Model | Animal Model | Typical Dopaminergic Neuron Loss (Substantia Nigra) | Typical Striatal Dopamine Depletion | Key Pathological Features |
| 6-OHDA | Rat, Mouse | >90% (unilateral lesion)[7] | >90%[8] | Selective and rapid loss of catecholaminergic neurons. Does not typically form Lewy body-like inclusions.[7] |
| MPTP | Mouse, Non-human primate | ~70% (acute, high-dose)[9] | ~90% (acute, high-dose)[9] | Selective nigrostriatal degeneration. Can induce α-synuclein aggregation in some chronic models.[10] |
| Paraquat & Maneb | Mouse | Variable, can be modest (~20-30%) | ~15-62% depending on exposure paradigm.[11] | Synergistic toxicity leading to dopaminergic neuron loss. Can induce α-synuclein pathology. |
| LPS | Rat, Mouse | ~47% (after 10 months, single systemic injection) | Variable, often correlated with neuron loss. | Induces neuroinflammation-driven neurodegeneration. Can lead to progressive neuron loss. |
Section 2: Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of these models. Below are representative protocols for each neurotoxin.
6-Hydroxydopamine (6-OHDA) Unilateral Lesion in Mice
This protocol describes the stereotaxic injection of 6-OHDA into the medial forebrain bundle (MFB) to create a unilateral model of Parkinson's disease.
Materials:
-
6-OHDA hydrochloride
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Hamilton syringe
Procedure:
-
Animal Preparation: Anesthetize the mouse and secure it in a stereotaxic frame.
-
6-OHDA Solution Preparation: Immediately before use, dissolve 6-OHDA in cold, sterile 0.9% saline containing 0.02% ascorbic acid to a final concentration of 2-4 µg/µl (free base). Protect the solution from light.
-
Stereotaxic Injection:
-
Drill a small hole in the skull over the target coordinates for the MFB (coordinates will vary depending on the mouse strain and age, and should be determined from a stereotaxic atlas).
-
Slowly lower the injection needle to the target depth.
-
Infuse 1-2 µl of the 6-OHDA solution at a rate of 0.1-0.2 µl/min.
-
Leave the needle in place for 5-10 minutes post-injection to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and hydration.
MPTP Systemic Administration in Mice
This protocol describes the systemic administration of MPTP to induce parkinsonism in mice.
Materials:
-
MPTP hydrochloride
-
Sterile 0.9% saline
-
Appropriate personal protective equipment (PPE)
Procedure:
-
MPTP Solution Preparation: Dissolve MPTP-HCl in sterile saline to the desired concentration (e.g., 2 mg/ml for a 20 mg/kg dose in a 25g mouse). Prepare fresh daily.
-
Administration:
-
Acute regimen: Administer four intraperitoneal (i.p.) or subcutaneous (s.c.) injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals. This regimen leads to significant dopamine depletion within 7 days.[9]
-
Sub-acute regimen: Administer a single daily injection of MPTP (e.g., 25-30 mg/kg) for 5 consecutive days.
-
-
Post-injection Monitoring: House animals in a designated, well-ventilated area. Monitor for any adverse effects. Note that MPTP and its metabolites are excreted, so proper handling of bedding is required for several days post-injection.
Paraquat and Maneb Co-administration in Mice
This protocol describes the combined systemic administration of paraquat and maneb to model the synergistic neurotoxicity observed in epidemiological studies.
Materials:
-
Paraquat dichloride
-
Maneb
-
Sterile 0.9% saline
Procedure:
-
Solution Preparation: Prepare separate solutions of paraquat (e.g., 10 mg/kg) and maneb (e.g., 30 mg/kg) in sterile saline. Maneb forms a suspension and requires vigorous vortexing before each injection.
-
Administration: Administer paraquat and maneb via separate i.p. injections, typically twice a week for a period of 4-6 weeks.
-
Behavioral and Histological Analysis: Assess motor function using tests like the rotarod or open field test. Euthanize animals at the end of the treatment period for neurochemical and immunohistochemical analysis of the nigrostriatal pathway.
Lipopolysaccharide (LPS) Induced Neuroinflammation in Mice
This protocol describes the use of LPS to induce a neuroinflammatory state leading to dopaminergic neurodegeneration.
Materials:
-
LPS (from E. coli)
-
Sterile, pyrogen-free 0.9% saline
Procedure:
-
LPS Solution Preparation: Reconstitute lyophilized LPS in sterile, pyrogen-free saline to the desired concentration. Vortex thoroughly before use.
-
Administration:
-
Systemic inflammation: Administer a single high dose of LPS (e.g., 5 mg/kg, i.p.) for a model of chronic, progressive neurodegeneration, or repeated lower doses (e.g., 0.5 mg/kg, i.p.) for a more acute inflammatory response.
-
Intranigral injection: For a more localized and rapid neuroinflammatory response, stereotaxically inject a small amount of LPS (e.g., 2-5 µg) directly into the substantia nigra.
-
-
Time Course: The timeline for neurodegeneration can vary from weeks to months depending on the administration route and dosage.
Section 3: Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying neurotoxin-induced cell death is crucial for developing targeted neuroprotective strategies. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow.
Signaling Pathways of Neurodegeneration
References
- 1. The stability of 6-hydroxydopamine under minipump conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Striatal Dopamine Depletion Patterns and Early Non-Motor Burden in Parkinsons Disease | PLOS One [journals.plos.org]
- 7. Parkinson’s disease: animal models and dopaminergic cell vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative stress and dopamine depletion in an intrastriatal 6-hydroxydopamine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. View of Animal Models of Parkinson’s Disease | Exon Publications [exonpublications.com]
- 10. neurobiology.lu.se [neurobiology.lu.se]
- 11. A Guide to Neurotoxic Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Parkinson's Disease Models: Cross-Validating Rotenone-Induced and Genetic Findings
A detailed examination of the pathological, behavioral, and molecular parallels between toxin-based and genetic models of Parkinson's disease, offering researchers a comprehensive resource for experimental design and data interpretation.
This guide provides a critical comparison of rotenone-induced and genetic models of Parkinson's disease (PD), two pillars of preclinical research aimed at unraveling the complex pathophysiology of this neurodegenerative disorder. By cross-validating findings across these distinct modeling paradigms, researchers can gain deeper insights into the convergent mechanisms driving disease progression and identify more robust therapeutic targets. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes critical signaling pathways to facilitate a clearer understanding of the strengths and limitations of each approach.
Pathological and Behavioral Phenotypes: A Comparative Analysis
Rotenone (B1679576), a pesticide that inhibits mitochondrial complex I, is used to create toxin-induced models that replicate many key features of sporadic PD.[1] Genetic models, on the other hand, are based on mutations in genes such as SNCA (alpha-synuclein), LRRK2, PARK2 (Parkin), PINK1, and DJ-1, which are linked to familial forms of the disease.[2][3] While both model types exhibit cardinal features of PD, including dopaminergic neurodegeneration and motor deficits, there are notable differences in the presentation and progression of these pathologies.
Rotenone models are particularly effective at reproducing the selective loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and the formation of alpha-synuclein-positive inclusions that resemble Lewy bodies, a hallmark of human PD.[4][5] However, the systemic toxicity of rotenone can lead to variability in the extent of the lesion and animal mortality.[6] Genetic models, while offering high specificity for the targeted gene's function, often present a slower, more progressive neurodegenerative phenotype, and not all models consistently develop significant dopaminergic cell loss or Lewy body-like pathology.[7][8]
Behaviorally, rotenone-treated animals typically display a rapid onset of motor impairments, including bradykinesia, rigidity, and postural instability, which are often responsive to dopamine (B1211576) replacement therapies like L-DOPA.[6][9] In contrast, the behavioral deficits in genetic models can be more subtle and emerge later in life, sometimes requiring more sensitive behavioral tests for detection.[10]
Table 1: Comparative Pathological Features
| Feature | Rotenone-Induced Models | Genetic Models (e.g., SNCA, LRRK2) |
| Dopaminergic Neuron Loss | Significant and relatively rapid loss of TH-positive neurons in the SNpc.[6] | Variable; often progressive and may be less severe than in toxin models.[8] |
| Alpha-Synuclein (B15492655) Aggregation | Formation of proteinase K-resistant, alpha-synuclein-positive inclusions in the SNpc and striatum.[11][12] | Presence of alpha-synuclein aggregates, particularly in models overexpressing mutant or wild-type human SNCA.[13] |
| Mitochondrial Dysfunction | Direct inhibition of mitochondrial complex I, leading to impaired respiration and increased oxidative stress.[1][5] | Mutations in genes like PINK1 and Parkin directly impair mitochondrial quality control (mitophagy).[14][15] |
| Neuroinflammation | Robust activation of microglia and astrocytes in the midbrain, contributing to neuronal damage.[16][17][18] | Evidence of microglial and astrocytic activation, though the extent can vary depending on the specific gene and mutation. |
| Lewy Body-like Pathology | Presence of cytoplasmic inclusions immunoreactive for alpha-synuclein and ubiquitin.[4] | Lewy body-like inclusions are a key feature of some models (e.g., SNCA), but absent in others.[4] |
Table 2: Comparative Behavioral Deficits
| Behavioral Deficit | Rotenone-Induced Models | Genetic Models |
| Motor Impairment | Pronounced bradykinesia, postural instability, and rigidity.[6][19] | Can be subtle and progressive; may include deficits in fine motor control and coordination.[10] |
| Response to L-DOPA/Apomorphine | Motor deficits are typically reversed by dopamine agonists.[6] | Response can be variable and may be less pronounced than in toxin models. |
| Non-Motor Symptoms | Can model non-motor features such as gastrointestinal dysfunction and cognitive impairment.[20] | Some models exhibit non-motor deficits like anxiety and cognitive decline, depending on the gene. |
Experimental Protocols
Reproducibility is a critical challenge in preclinical PD research. The following sections provide standardized methodologies for inducing Parkinsonism using rotenone and for the characterization of common genetic models.
Rotenone-Induced Parkinson's Disease Model Protocol (Rat)
-
Animal Preparation : Male Lewis rats (3-14 months old) are commonly used.[6] Animals are housed individually with ad libitum access to food and water.
-
Rotenone Solution Preparation : Rotenone is dissolved in a vehicle such as 2% DMSO and 98% Miglyol 812 N.[21] A common dose is 2.75 or 3.0 mg/kg/day.[6]
-
Administration : Daily intraperitoneal (IP) injections are administered for a period of several days to weeks.[6][21]
-
Behavioral Assessment : Motor deficits are assessed daily using tests such as the postural instability test (PIT), rotarod, and open-field test.[9][21] The endpoint is often defined by the inability to perform a specific motor task or a significant loss of body mass.[21]
-
Tissue Collection and Analysis : Following euthanasia, brains are collected for histological and biochemical analysis. This includes immunohistochemistry for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss and for alpha-synuclein to assess aggregation.[11]
Characterization of Genetic Parkinson's Disease Models
-
Model Selection : A wide range of transgenic and knock-in/knock-out mouse models are available, targeting genes such as SNCA (overexpression of wild-type or mutant forms like A53T), LRRK2 (e.g., G2019S mutation), Parkin, PINK1, and DJ-1.[3][8][22]
-
Genotyping : Confirmation of the genetic modification is essential and is typically performed by PCR analysis of tail-tip DNA.
-
Behavioral Phenotyping : A battery of behavioral tests should be employed to assess motor and non-motor functions at different ages. This may include the rotarod test, pole test, open-field test, elevated plus maze, and novel object recognition test.
-
Neurochemical Analysis : High-performance liquid chromatography (HPLC) can be used to measure dopamine and its metabolites in the striatum.
-
Histopathological Analysis : Brain sections are analyzed for dopaminergic neuron counts (TH staining), alpha-synuclein pathology (pS129-α-synuclein staining), and neuroinflammation (Iba1 for microglia and GFAP for astrocytes).
Signaling Pathways in Parkinson's Disease Models
Both rotenone-induced and genetic models of PD converge on several key signaling pathways implicated in the disease's pathogenesis. Understanding these pathways is crucial for identifying potential therapeutic intervention points.
Mitochondrial Dysfunction and Oxidative Stress
Mitochondrial impairment is a central theme in PD. Rotenone directly inhibits complex I of the electron transport chain, leading to ATP depletion and the generation of reactive oxygen species (ROS).[1] In genetic models, mutations in PINK1 and Parkin disrupt the process of mitophagy, the selective removal of damaged mitochondria, also leading to increased oxidative stress.[15]
References
- 1. Mitochondrial complex I inhibitor rotenone-induced toxicity and its potential mechanisms in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial Dysfunction in Genetic Animal Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Toxin-Induced and Genetic Animal Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. A highly reproducible rotenone model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. alpha-Synuclein redistributed and aggregated in rotenone-induced Parkinson's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rotenone induces regionally distinct α-synuclein protein aggregation and activation of glia prior to loss of dopaminergic neurons in C57Bl/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Models of α-synuclein aggregation in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Parkinson's disease - Wikipedia [en.wikipedia.org]
- 16. Neuroinflammation in Parkinson’s Disease – Putative Pathomechanisms and Targets for Disease-Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gastrodin inhibits neuroinflammation in rotenone-induced Parkinson's disease model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Rotenone-induced parkinsonism elicits behavioral impairments and differential expression of parkin, heat shock proteins and caspases in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Rotenone administration and motor behavior [bio-protocol.org]
- 22. Genetic Animal Models of Parkinson's Disease | Semantic Scholar [semanticscholar.org]
Evaluating the Neuroprotective Effects of Antioxidants in Rotenone-Treated Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of various antioxidant compounds in cellular models of rotenone-induced neurotoxicity, a widely used paradigm for studying Parkinson's disease. The data presented herein is collated from multiple studies to facilitate an objective evaluation of the therapeutic potential of these antioxidants. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways are included to support further research and drug development efforts.
Comparative Efficacy of Neuroprotective Antioxidants
The following table summarizes the quantitative effects of different antioxidants on key markers of cellular health and oxidative stress in rotenone-treated neuronal cells. The data highlights the relative potency of these compounds in mitigating rotenone-induced cytotoxicity.
| Antioxidant | Cell Line | Rotenone (B1679576) Concentration | Antioxidant Concentration | Outcome Measure | % Improvement vs. Rotenone Control | Reference |
| Ferrostatin-1 | SH-SY5Y | Not Specified | 1 µM | Healthy Medium Spiny Neurons | Statistically indistinguishable from control | [1] |
| Resveratrol | PC12 | Not Specified | Not Specified | Cell Viability (CCK8 & LDH) | Statistically significant (P < 0.01) | [2] |
| PMX-500F | Mouse Brain | Not Specified | Not Specified | Neuromuscular Strength (Wire Hang Test) | Statistically significant (P < 0.05) | [3] |
| Noscapine | Rat Model | 2.5 mg/kg | 10 mg/kg | Antioxidant Enzyme (Catalase, GSH, SOD) Levels | Significant restoration of enzyme activities | [4] |
| Probucol | SH-SY5Y | Not Specified | Not Specified | Cell Viability | Significant inhibition of rotenone-induced decrease | [5] |
| Butin | Rat Brain | 2 mg/kg | 25 & 50 mg/kg | Endogenous Antioxidants (GSH, Catalase, SOD) | Significant restoration of antioxidant levels | [6] |
| 1,4-Naphthoquinones (U-443 & U-573) | Neuro-2a | Not Specified | 0.01-1.0 µM | Cell Viability | ~20% increase compared to rotenone alone | [7] |
| Vitamin E | Rat Model | 2 mg/kg | 100 I.U/kg | Total Locomotor Activity | 54% increase at the end of 5 weeks | [8] |
| Tannic Acid | Rat Midbrain | 2.5 mg/kg | 50 mg/kg | SOD, CAT, GSH Levels | Significant prevention of depletion | [9] |
| Ferulic Acid | Rat Model | 2.5 mg/kg | 50 mg/kg | Dopamine Neurons in SNc | Significant protection of DA neurons | [10] |
| Coenzyme Q10 | SH-SY5Y | 0.5 µM & 1 µM | Not Specified | Intracellular & Mitochondrial ROS | Significant reduction in ROS formation | [11] |
Signaling Pathways in Rotenone-Induced Neurotoxicity and Antioxidant Intervention
Rotenone primarily induces neurotoxicity by inhibiting mitochondrial complex I, leading to a cascade of detrimental events including oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis. Several signaling pathways are implicated in this process. Antioxidants exert their neuroprotective effects by modulating these pathways.
Experimental Workflow
A generalized workflow for evaluating the neuroprotective effects of antioxidants in rotenone-treated cells is depicted below. This workflow outlines the key stages from cell culture to data analysis.
Detailed Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
SH-SY5Y cells
-
96-well plates
-
Complete culture medium
-
Rotenone
-
Antioxidant of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
-
Procedure:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[8]
-
Pre-treat the cells with various concentrations of the antioxidant for a specified duration.
-
Introduce rotenone to the wells (except for the control group) and incubate for the desired period (e.g., 24 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12]
-
Measure the absorbance at 490 nm using a microplate reader.[12]
-
Calculate cell viability as a percentage of the control group.
-
DCFH-DA Assay for Intracellular ROS Measurement
This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular reactive oxygen species.
-
Materials:
-
Treated and control cells in a 24-well plate
-
DCFH-DA stock solution (10 mM in DMSO)
-
Serum-free medium
-
PBS (Phosphate-buffered saline)
-
-
Procedure:
-
After treatment with the antioxidant and rotenone, wash the cells once with serum-free medium.
-
Prepare a fresh working solution of DCFH-DA (e.g., 20 µM) in pre-warmed serum-free medium.
-
Add 500 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[6]
-
Remove the DCFH-DA solution and wash the cells twice with PBS.[6]
-
Add 500 µL of PBS to each well.[6]
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[13]
-
JC-1 Assay for Mitochondrial Membrane Potential (MMP)
The JC-1 dye is used to assess mitochondrial health by measuring the mitochondrial membrane potential. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with low MMP, it remains as monomers that fluoresce green.[14]
-
Materials:
-
Treated and control cells in a 6-well plate or other suitable vessel
-
JC-1 staining solution
-
Assay buffer
-
FCCP or CCCP (positive control for mitochondrial depolarization)
-
-
Procedure:
-
Induce apoptosis in your experimental cells by treating with rotenone, with or without antioxidant pre-treatment.
-
For a positive control, treat a separate set of cells with 5-50 µM FCCP or CCCP for 15-30 minutes.[14]
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.[3][14]
-
Centrifuge the plate at 400 x g for 5 minutes and carefully remove the supernatant.[3]
-
Wash the cells with assay buffer.
-
Measure the fluorescence intensity. Red fluorescence (J-aggregates) is measured at Ex/Em = 540/590 nm, and green fluorescence (monomers) is measured at Ex/Em = 485/535 nm.[14]
-
The ratio of red to green fluorescence is used to determine the level of mitochondrial polarization.
-
TMRM Assay for Mitochondrial Membrane Potential (MMP)
Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant dye that accumulates in active mitochondria with an intact membrane potential.[1]
-
Materials:
-
Live treated and control cells
-
TMRM stock solution (e.g., 10 mM in DMSO)
-
Complete medium
-
PBS
-
-
Procedure:
References
- 1. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. 101.200.202.226 [101.200.202.226]
- 4. lancaster.sc.edu [lancaster.sc.edu]
- 5. Mitochondrial Transmembrane Potential (ψm) Assay Using TMRM [bio-protocol.org]
- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. abcam.com [abcam.com]
- 12. MTT assay on viability of SH-SY5Y and SK-N-SH cells [bio-protocol.org]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Unraveling the Stereochemistry of Complex I Inhibition: A Comparative Analysis of Rotenolone Isomers
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals comparing the efficacy of different stereoisomers of Rotenolone in the inhibition of mitochondrial Complex I. This guide provides a detailed analysis of their inhibitory activities, supported by experimental data and protocols.
The intricate dance of electrons within the mitochondrial electron transport chain is fundamental to cellular energy production. Complex I, the first and largest enzyme in this chain, is a critical control point and a target for various inhibitors. Among these, this compound and its stereoisomers have garnered significant attention for their potent inhibitory effects. This guide delves into the nuanced differences in the efficacy of these stereoisomers, providing a data-driven comparison to inform future research and drug development.
Quantitative Comparison of Inhibitory Efficacy
| Compound | Relative Inhibitory Potency on Bovine Heart Complex I | IC50 (Bovine Heart Submitochondrial Particles) | Mode of Inhibition (vs. Ubiquinone) |
| (-)-Rotenone (Natural) | High | ~20 nM* | Non-competitive[1] |
| 5'beta-epirotenone | Moderate | Not Reported | Non-competitive[1] |
| 5'alpha-epirotenone | Low | Not Reported | Mixed (Non-competitive to Competitive)[1] |
*Note: The IC50 value for (-)-Rotenone can vary depending on the experimental conditions and the source of the mitochondrial preparation.
The "bent" conformation of the rotenone (B1679576) molecule is crucial for its high-affinity binding and potent inhibition of Complex I.[1] The study by Ueno et al. (1994) indicates that the natural isomer, (-)-rotenone, is the most potent inhibitor.[1] 5'beta-epirotenone shows a reduced but still significant inhibitory effect, while 5'alpha-epirotenone is the least potent of the three.[1] This difference in potency underscores the strict stereochemical requirements of the rotenone binding site on Complex I.[1]
Experimental Protocols
The assessment of Complex I inhibitory activity is crucial for comparing the efficacy of different compounds. A widely used method is the NADH:ubiquinone oxidoreductase activity assay.
Principle: This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ by Complex I. The electrons are transferred to an artificial electron acceptor, such as decylubiquinone, and the rate of this reaction is indicative of Complex I activity. The inhibitory potential of the test compounds is determined by measuring the reduction in this rate.
Materials:
-
Isolated mitochondria or submitochondrial particles (SMPs)
-
NADH
-
Decylubiquinone (a ubiquinone analog)
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, supplemented with magnesium chloride)
-
Test compounds (this compound stereoisomers) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from a suitable source (e.g., bovine heart, rat liver) using differential centrifugation.
-
Assay Setup: In a cuvette, prepare a reaction mixture containing the assay buffer and isolated mitochondria/SMPs.
-
Inhibitor Incubation: Add the this compound stereoisomer at various concentrations to the reaction mixture and incubate for a defined period to allow for binding to Complex I. A vehicle control (e.g., DMSO) should be run in parallel.
-
Initiation of Reaction: Start the reaction by adding NADH and decylubiquinone.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial rate of NADH oxidation for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the vehicle control. IC50 values are then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the mechanism of action, the following diagrams are provided.
References
A Head-to-Head Comparison of Rotenone, Paraquat, and MPTP in Inducing Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
The study of neurodegenerative disorders, particularly Parkinson's disease (PD), has been significantly advanced by the use of neurotoxins that replicate key pathological features of the disease in experimental models. Among the most widely used are Rotenone (B1679576), Paraquat (B189505), and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). These compounds, while all leading to the degeneration of dopaminergic neurons, do so through distinct mechanisms. This guide provides an objective, data-driven comparison of their neurotoxic effects, supported by experimental protocols and pathway visualizations to aid researchers in selecting the most appropriate model for their specific research questions.
Mechanisms of Neurotoxicity: A Comparative Overview
The neurotoxic actions of Rotenone, Paraquat, and MPTP converge on mitochondrial dysfunction and oxidative stress, yet their paths to inducing neuronal cell death are unique.
Rotenone , a naturally derived pesticide, is a highly lipophilic compound that readily crosses the blood-brain barrier.[1][2] Its primary mechanism of action is the potent inhibition of Complex I (NADH dehydrogenase) of the mitochondrial electron transport chain.[3] This inhibition disrupts ATP production, leading to energy failure and the generation of reactive oxygen species (ROS).[1][3][4] Beyond its mitochondrial effects, rotenone has also been shown to interfere with microtubule assembly, further disrupting cellular processes.[5]
Paraquat , a widely used herbicide, primarily induces neurotoxicity through the generation of oxidative stress via redox cycling.[6][7] The divalent paraquat cation (PQ²⁺) is reduced to a monovalent radical (PQ⁺), which then reacts with molecular oxygen to produce superoxide (B77818) radicals, regenerating the parent dication in the process.[6] While structurally similar to MPP+, paraquat is a very weak inhibitor of mitochondrial complex I.[8][9][10] Its entry into dopaminergic neurons is a subject of ongoing research, with evidence suggesting transport via the dopamine (B1211576) transporter (DAT) for its reduced form (PQ⁺) and the organic cation transporter 3 (Oct3).[6][11]
MPTP is a protoxin that requires metabolic activation to exert its neurotoxic effects.[12] Being lipophilic, it easily crosses the blood-brain barrier and is then metabolized by monoamine oxidase B (MAO-B) in glial cells, particularly astrocytes, into the toxic cation 1-methyl-4-phenylpyridinium (MPP⁺).[12][13][14] MPP⁺ is then selectively taken up by dopaminergic neurons through the high-affinity dopamine transporter (DAT).[12][15] Once inside the neuron, MPP⁺ accumulates in the mitochondria and inhibits Complex I of the electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, cell death.[12][14][16]
Data Presentation: A Quantitative Comparison
The following tables summarize the key differences in the mechanisms and experimental outcomes associated with Rotenone, Paraquat, and MPTP.
Table 1: Comparison of Neurotoxic Mechanisms
| Feature | Rotenone | Paraquat | MPTP (MPP⁺) |
| Primary Molecular Target | Mitochondrial Complex I[3] | Redox Cycling Enzymes (e.g., NADPH oxidase)[6][11] | Mitochondrial Complex I[13][14][17] |
| Transport into CNS | Passive diffusion (lipophilic)[1][2] | Transporters (e.g., for PQ⁺: DAT, Oct3)[6][11] | Passive diffusion (as MPTP)[1] |
| Selective Neuronal Uptake | No specific transporter identified | Via DAT (for PQ⁺) and other transporters[6][11] | Via Dopamine Transporter (DAT) as MPP⁺[12][15] |
| Primary Toxic Mechanism | ATP depletion, ROS production from Complex I inhibition[1][3][4] | Massive ROS production from redox cycling[6][7] | ATP depletion, ROS production from Complex I inhibition[14][16] |
| Formation of Lewy Body-like Inclusions | Yes, in some models[18][19] | Not consistently reported | Not typically observed in rodent models |
Table 2: Comparison of in vivo Neurodegenerative Models
| Parameter | Rotenone Model | Paraquat Model | MPTP Model |
| Common Animal Model | Rat, Mouse[19][20] | Mouse[21] | Mouse, Primate[12][14] |
| Administration Route | Subcutaneous, Intraperitoneal, Oral[2][19][20] | Intraperitoneal[21] | Intraperitoneal, Subcutaneous[22][23] |
| Typical Dosage Regimen (Mouse) | 2.5-3 mg/kg/day for several weeks[20] | 10 mg/kg, often with Maneb, twice weekly for weeks[21] | Sub-acute: 20-30 mg/kg, 4 injections, 2h apart; Chronic: daily injections for days/weeks[22][23] |
| Dopaminergic Neuron Loss (Substantia Nigra) | ~45-50%[19] | Variable, often requires co-administration of other agents | ~50-70%[23] |
| Striatal Dopamine Depletion | Significant, commensurate with neuron loss[19] | Significant | Severe (>80%)[14] |
| Key Behavioral Deficits | Bradykinesia, rigidity, postural instability[20] | General motor impairment | Akinesia, bradykinesia[14] |
Visualizing the Pathways of Neurodegeneration
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways and experimental workflows associated with these neurotoxins.
Caption: Rotenone crosses the blood-brain barrier and inhibits mitochondrial Complex I.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Mechanism of Toxicity in Rotenone Models of Parkinson's Disease | Journal of Neuroscience [jneurosci.org]
- 5. Neurotoxicity of the pesticide rotenone on neuronal polarization: a mechanistic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Link Between Paraquat and Demyelination: A Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paraquat Herbicide: Mechanism of Action • Drugwatcher.org [drugwatcher.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Paraquat neurotoxicity is distinct from that of MPTP and rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Paraquat neurotoxicity is mediated by the dopamine transporter and organic cation transporter-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MPTP - Wikipedia [en.wikipedia.org]
- 13. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms of MPTP toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. A highly reproducible rotenone model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the downstream cellular effects of Rotenolone beyond mitochondrial respiration
A Comparative Guide for Researchers
Rotenolone, a naturally occurring isoflavonoid, is widely recognized and utilized in cellular research as a potent inhibitor of mitochondrial complex I. This activity disrupts the electron transport chain, leading to a cascade of events including decreased ATP synthesis and increased production of reactive oxygen species (ROS). While these mitochondrial effects are well-documented and form the basis of its use in modeling mitochondrial dysfunction and neurodegenerative diseases like Parkinson's, a growing body of evidence reveals that this compound's cellular impact extends far beyond the mitochondria. This guide provides a comprehensive comparison of this compound's downstream cellular effects, focusing on its significant, yet often overlooked, role as a microtubule-destabilizing agent and its subsequent influence on various cellular processes.
Unveiling the Dual-Pronged Impact: Mitochondria and Microtubules
This compound presents a classic example of a compound with potent on-target and off-target effects. While its inhibition of mitochondrial respiration is a primary mechanism of action, its ability to interfere with microtubule dynamics represents a significant off-target activity that can confound experimental results if not properly considered. This guide will dissect these dual effects to provide researchers with a clearer understanding of this compound's cellular signature.
Quantitative Comparison of this compound's Cellular Effects
The following table summarizes the key quantitative data comparing the effects of this compound on mitochondrial respiration and microtubule-dependent processes.
| Cellular Process | Parameter Measured | Cell Type | This compound Concentration | Observed Effect | Reference |
| Mitochondrial Respiration | Complex I Activity | Isolated liver mitochondria | Not specified | ~70-80% decrease | [1] |
| Cellular Respiration | Arabidopsis cell suspension | 40 µM | 25-45% decrease (initial 4h) | [2] | |
| ATP Levels | HL-60 cells | 100 nM | Sharp decrease | [3] | |
| Microtubule Dynamics | Microtubule Assembly (in vitro) | Tubulin | Equal to tubulin concentration | Complete block | [4] |
| Cell Proliferation (IC50) | HeLa cells | 0.2 ± 0.1 µM | Inhibition | [5] | |
| Cell Proliferation (IC50) | MCF-7 cells | 0.4 ± 0.1 µM | Inhibition | [5] | |
| Tubulin-Rotenone Binding (Kd) | Tubulin | N/A | 3 ± 0.6 µM | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interplay of this compound's effects, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for validating its off-target effects.
Caption: Dual signaling pathways of this compound's cellular effects.
Caption: Workflow for validating this compound's off-target effects.
Deep Dive into Downstream Cellular Effects
Microtubule Destabilization: A Primary Off-Target Effect
The most significant downstream effect of this compound, independent of its mitochondrial action, is the disruption of microtubule dynamics.[1][5] this compound binds directly to tubulin, the building block of microtubules, and inhibits its assembly.[4][5] This interference has profound consequences for cellular processes that rely on a functional microtubule network.
-
Mitotic Arrest and Inhibition of Cell Proliferation: By preventing the formation of the mitotic spindle, this compound effectively halts the cell cycle in mitosis, leading to an inhibition of cell proliferation.[5] This effect is observed in various cancer cell lines, including HeLa and MCF-7.[5]
-
Neurotoxicity: In post-mitotic cells like neurons, the integrity of the microtubule network is crucial for axonal and dendritic transport. This compound-induced microtubule depolymerization impairs the transport of vesicles, including those containing neurotransmitters.[6][7] This disruption is a key factor in the selective toxicity of this compound towards dopaminergic and serotonergic neurons, providing a mechanistic link to its use in Parkinson's disease models that is not solely dependent on mitochondrial dysfunction.[6][7]
-
Peroxisomal Dynamics: The distribution and movement of peroxisomes within the cell are also dependent on microtubules. Studies have shown that the alterations in peroxisome distribution caused by this compound are a direct result of its microtubule-destabilizing activity, rather than a secondary effect of mitochondrial stress.[8]
Alterations in Cellular Metabolism
Beyond the direct impact on ATP production from mitochondrial inhibition, this compound also remodels cellular metabolism in ways that suggest a compensatory response and off-target effects.
-
Lipid and Glutamine Metabolism: In response to Complex I inhibition, cells can shift their metabolic pathways to maintain energy homeostasis. Studies have shown that this compound exposure leads to an increase in β-oxidation of fatty acids and glutamine utilization to support acetyl-CoA levels, indicating a significant metabolic reprogramming.[9][10]
Experimental Protocols for Validation
To aid researchers in designing experiments to validate and differentiate the on- and off-target effects of this compound, we provide the following detailed methodologies.
In Vitro Tubulin Polymerization Assay
Objective: To directly assess the effect of this compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
GTP (Guanosine triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing tubulin in polymerization buffer on ice.
-
Add GTP to the mixture.
-
Add various concentrations of this compound or vehicle control (DMSO) to the reaction tubes.
-
Incubate the tubes at 37°C to initiate microtubule polymerization.
-
Monitor the increase in absorbance at 340 nm over time. The increase in turbidity is directly proportional to the extent of microtubule assembly.
-
Compare the polymerization curves of this compound-treated samples with the control to determine the inhibitory effect.
Immunofluorescence Staining of Microtubules in Cultured Cells
Objective: To visualize the effect of this compound on the microtubule network in intact cells.
Materials:
-
Cultured cells (e.g., HeLa, SH-SY5Y)
-
This compound
-
Microtubule-stabilizing agent (e.g., Paclitaxel) as a control
-
Fixative (e.g., ice-cold methanol (B129727) or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with different concentrations of this compound for a specified duration. Include a positive control (e.g., Colchicine) and a negative control (vehicle). To confirm the effect is due to microtubule destabilization, a pre-treatment with a microtubule-stabilizing agent like paclitaxel (B517696) can be performed.[8]
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody penetration.
-
Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope. Compare the integrity and organization of microtubules in treated versus control cells.
Conclusion: A Call for Cautious Interpretation
The evidence presented in this guide underscores the critical need for researchers to look beyond this compound's established role as a mitochondrial toxin. Its potent microtubule-destabilizing activity can significantly influence experimental outcomes, particularly in studies related to cell division, neuronal function, and intracellular transport. By employing the comparative approaches and detailed protocols outlined here, scientists can better dissect the complex cellular responses to this compound, leading to more accurate interpretations of their data and a deeper understanding of the intricate signaling networks that govern cellular function. This nuanced perspective is essential for the continued use of this compound as a valuable tool in biomedical research.
References
- 1. Mechanistic Investigations of the Mitochondrial Complex I Inhibitor Rotenone in the Context of Pharmacological and Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complex I Dysfunction Redirects Cellular and Mitochondrial Metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rotenone inhibition of tubulin self-assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rotenone inhibits mammalian cell proliferation by inhibiting microtubule assembly through tubulin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rotenone selectively kills serotonergic neurons through a microtubule-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The respiratory chain inhibitor rotenone affects peroxisomal dynamics via its microtubule-destabilising activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of neuronal cell mitochondrial complex I with rotenone increases lipid β-oxidation, supporting acetyl-coenzyme A levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Rotenone: A Comparative Guide to Reproducibility in Parkinson's Disease Models
A critical assessment of the variable outcomes in rotenone-induced pathology across different laboratories reveals that the route of administration, dosage, and animal model are key determinants of reproducibility. This guide provides a comprehensive comparison of experimental protocols and quantitative data to aid researchers in designing robust and reliable studies of Parkinson's disease.
Rotenone (B1679576), a naturally occurring pesticide and potent mitochondrial complex I inhibitor, has been widely used to model Parkinson's disease (PD) in laboratory animals. It recapitulates many hallmark features of the disease, including the progressive loss of dopaminergic neurons in the substantia nigra, the formation of α-synuclein aggregates resembling Lewy bodies, and the presentation of motor and non-motor deficits.[1][2] However, a significant challenge in the field is the considerable variability in the pathological outcomes observed across different laboratories, which hinders the reliable assessment of potential neuroprotective therapies.[3] This guide aims to dissect the sources of this variability by providing a detailed comparison of experimental methodologies and their corresponding quantitative outcomes, thereby offering a framework for improving the reproducibility of rotenone-induced PD models.
Unraveling the Variables: A Tabular Comparison of Rotenone Protocols
The lack of standardized protocols for rotenone administration is a primary contributor to the inconsistent findings in the literature.[4] Factors such as the animal species and strain, age, sex, the route and duration of administration, the specific dosage, and even the vehicle used to dissolve the rotenone can significantly impact the severity and nature of the resulting pathology.[2][3] The following tables summarize quantitative data from various studies, highlighting the influence of these key experimental parameters.
Table 1: Comparison of Rotenone-Induced Dopaminergic Neuron Loss
| Animal Model | Administration Route | Dosage | Duration | % TH+ Neuron Loss (Substantia Nigra) | Reference |
| Lewis Rats | Intraperitoneal (i.p.) | 2.75-3.0 mg/kg/day | Until debilitating phenotype | ~45% | [3] |
| Sprague Dawley Rats | Intraperitoneal (i.p.) | 2.5 mg/kg/day | 60 days | Significant decline | [5] |
| Wistar Rats | Intraperitoneal (i.p.) | 3 mg/kg/day | 60 days | Not specified, but behavioral deficits observed | [6] |
| C57BL/6 Mice | Oral (gavage) | 30 mg/kg/day | 56 days | Significant loss | [7] |
| C57BL/6 Mice | Subcutaneous (s.c.) | 2.5 mg/kg/day | 14 days | Majority of loss occurred after exposure | [8] |
| NMRI Mice | Subcutaneous (s.c.) | 3 mg/kg/day | 5 days | Behavioral deficits observed | [9] |
| Wistar Rats | Intrastriatal injection | 3 µg | 6 weeks | Not specified, but MRI changes observed | [10] |
TH+ refers to Tyrosine Hydroxylase positive neurons, a marker for dopaminergic neurons.
Table 2: Comparison of Rotenone-Induced α-Synuclein Aggregation
| Animal Model | Administration Route | Dosage | Duration | α-Synuclein Pathology | Reference |
| Lewis Rats | Intraperitoneal (i.p.) | 2.75-3.0 mg/kg/day | Until debilitating phenotype | α-synuclein and poly-ubiquitin positive aggregates in DA neurons | [3] |
| C57BL/6 Mice | Oral (gavage) | 30 mg/kg/day | 56 days | Increased α-synuclein immunoreactivity in surviving TH+ neurons | [7] |
| C57BL/6 Mice | Subcutaneous (s.c.) | 2.5 mg/kg/day | 14 days | Progressive accumulation and regional spread of p129 aggregates | [8][11] |
| Rats | Not specified | Not specified | Not specified | Rotenone accelerates fibrillation of α-synuclein in vitro | [12] |
| Mice | Intraperitoneal (i.p.) | 2.5 mg/kg/day | 4 weeks | Enhanced pS129-α-synuclein accumulation in a PFF co-model | [13] |
p129 and pS129 refer to α-synuclein phosphorylated at serine 129, a common marker for pathological aggregation.
Table 3: Comparison of Behavioral Deficits in Rotenone-Treated Rodents
| Animal Model | Behavioral Test | Administration Route | Dosage | Duration | Observed Deficit | Reference |
| Sprague Dawley Rats | Rotarod, Hanging Wire | Intraperitoneal (i.p.) | 2.5 mg/kg/day | 60 days | Impaired motor performance | [5] |
| Wistar Rats | Open Field, Ladder Climbing, Hanging Wire | Intraperitoneal (i.p.) | 3 mg/kg/day | 60 days | Deficits in behavioral activity | [6] |
| C57BL/6 Mice | Rotarod | Oral (gavage) | 30 mg/kg/day | 56 days | Behavioral impairment | [7] |
| NMRI Mice | Open Field (Box Crossed, Wall Hugging) | Subcutaneous (s.c.) | 3 mg/kg/day | 5 days | Significant reduction in activity | [9] |
| Mice | Pole Test, Rotarod, Grip Strength, Adhesive Removal | Not specified | Not specified | 10 weeks | Significant motor deficits | [14] |
| Rats | Beam Traversal | Not specified | Not specified | Not specified | Longer time to traverse the beam | [15] |
Key Experimental Protocols: A Guide to Methodologies
The methods used to assess the pathological outcomes of rotenone administration are as crucial as the administration protocol itself. Below are detailed methodologies for key experiments frequently cited in rotenone-based PD research.
Behavioral Analysis
-
Rotarod Test: This test assesses motor coordination and balance. The animal is placed on a rotating rod that gradually accelerates. The latency to fall from the rod is recorded.
-
Open Field Test: This test measures general locomotor activity and anxiety-like behavior. The animal is placed in an open arena, and parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency are recorded.[15]
-
Cylinder Test: This test evaluates forelimb akinesia. The animal is placed in a transparent cylinder, and the number of times it rears and touches the wall with its left, right, or both forepaws is counted.
-
Hanging Wire Test: This test assesses muscle strength. The animal is suspended by its forepaws from a wire, and the latency to fall is measured.[5]
-
Pole Test: This test measures bradykinesia. The animal is placed head-up on top of a vertical pole, and the time to turn and descend is recorded.[14]
Immunohistochemistry for Dopaminergic Neuron Quantification
-
Tissue Preparation: Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). The brains are extracted, post-fixed in 4% PFA, and then cryoprotected in a sucrose (B13894) solution.
-
Sectioning: The brains are sectioned coronally (typically 30-40 µm thick) using a cryostat or a vibratome.
-
Staining:
-
Sections are washed in phosphate-buffered saline (PBS).
-
Endogenous peroxidase activity is quenched using a hydrogen peroxide solution.
-
Sections are blocked with a solution containing normal serum (e.g., goat or horse serum) and a detergent (e.g., Triton X-100) to prevent non-specific antibody binding.
-
Sections are incubated with a primary antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, overnight at 4°C.
-
After washing, sections are incubated with a biotinylated secondary antibody.
-
The signal is amplified using an avidin-biotin-peroxidase complex (ABC) kit.
-
The staining is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.
-
-
Quantification: The number of TH-positive neurons in the substantia nigra is counted using stereological methods (e.g., the optical fractionator method) to obtain an unbiased estimate of the total cell number.
Analysis of α-Synuclein Aggregation
-
Immunohistochemistry: Similar to the protocol for TH staining, but using a primary antibody specific for total α-synuclein or a phosphorylated form (e.g., pS129). The intensity and distribution of the staining, as well as the presence of inclusion-like structures, are analyzed.[11]
-
Western Blot:
-
Brain tissue (e.g., striatum or substantia nigra) is homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against α-synuclein or pS129 α-synuclein.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to monomeric and aggregated forms of α-synuclein is quantified.[1]
-
Visualizing the Mechanisms and Workflows
To better understand the molecular events and experimental processes involved in rotenone-induced pathology, the following diagrams were generated using Graphviz.
Conclusion: Towards a More Reproducible Model
The rotenone model remains a valuable tool for investigating the pathogenesis of Parkinson's disease and for preclinical testing of novel therapeutics. However, the inherent variability of the model necessitates a careful and standardized approach. This guide highlights that the choice of animal model, administration route, and dosage are critical factors that must be carefully considered and clearly reported to enhance the reproducibility and comparability of studies across different laboratories. By providing a framework for understanding the sources of variability and offering detailed experimental protocols, we hope to contribute to the development of more robust and reliable rotenone-induced models of Parkinson's disease, ultimately accelerating the path towards effective treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. The Rotenone Models Reproducing Central and Peripheral Features of Parkinson’s Disease [mdpi.com]
- 3. A highly reproducible rotenone model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Reproducibility of Oral Rotenone as a Model for Parkinson’s Disease in Mice [mdpi.com]
- 5. The rotenone-induced rat model of Parkinson's disease: behavioral and electrophysiological findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Parkinsonian Rotenone Mouse Model: Reevaluation of Long-Term Administration of Rotenone in C57BL/6 Mice [jstage.jst.go.jp]
- 8. "Rotenone induces regionally distinct α-synuclein protein aggregation a" by Savannah M Rocha, Collin M Bantle et al. [jdc.jefferson.edu]
- 9. mdsabstracts.org [mdsabstracts.org]
- 10. researchgate.net [researchgate.net]
- 11. Rotenone induces regionally distinct α-synuclein protein aggregation and activation of glia prior to loss of dopaminergic neurons in C57Bl/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Rotenone accelerates endogenous α-synuclein spreading and enhances neurodegeneration in an intra-striatal α-synuclein preformed fibril injected mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for Rotenone: A Guide for Laboratory Professionals
An essential guide for the safe handling and disposal of rotenone (B1679576) in a research environment, ensuring personnel safety and regulatory compliance.
Rotenone is a naturally derived piscicide and insecticide used in various research applications, including as a mitochondrial complex I inhibitor to model neurodegenerative diseases.[1] Due to its high toxicity, particularly to aquatic life, and potential health hazards to humans, proper disposal is not merely a procedural formality but a critical component of laboratory safety and environmental responsibility.[2][3][4] Adherence to stringent disposal protocols is mandatory to mitigate risks and comply with environmental regulations.
Hazard Profile and Safety Precautions
Rotenone is classified as a hazardous substance.[2][3] Exposure can cause irritation to the skin, eyes, and respiratory system.[3] Ingestion or inhalation can lead to more severe health effects, including nausea, muscle tremors, and convulsions.[3] It is extremely toxic to fish and other aquatic organisms.[5][6] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] For handling powders or in situations where dust may be generated, a NIOSH-approved respirator is necessary.[2][4]
Occupational Exposure Limits
Personnel handling rotenone should be aware of the established occupational exposure limits to minimize health risks.
| Agency | Exposure Limit (8-Hour Time-Weighted Average) |
| OSHA (PEL) | 5 mg/m³ |
(PEL: Permissible Exposure Limit)[3]
Step-by-Step Disposal Protocol
Disposing of rotenone and its associated waste is a multi-step process that must align with federal, state, and local regulations.[2][4] Improper disposal of pesticide wastes is a violation of Federal law.[5][6]
Step 1: Waste Identification and Segregation
Properly categorize all rotenone-related waste at the point of generation. This includes:
-
Unused or Expired Rotenone: Pure chemical product that is no longer needed.
-
Contaminated Labware: Items such as pipette tips, centrifuge tubes, gloves, bench paper, and empty containers that have come into direct contact with rotenone.
-
Spill Cleanup Materials: Absorbents (e.g., vermiculite (B1170534), sand), contaminated PPE, and other materials used to clean a spill.
All rotenone waste is considered hazardous and must be segregated from general laboratory trash and other chemical waste streams to prevent accidental mixing or improper disposal.
Step 2: Waste Collection and Containment
-
Solid Waste: Collect all solid waste, including contaminated labware and spill cleanup materials, in a designated, leak-proof hazardous waste container.[3] The container must be clearly labeled as "Hazardous Waste: Rotenone" and include the accumulation start date.
-
Liquid Waste: If working with rotenone in solution, collect the liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.
-
Storage: Store waste containers in a cool, well-ventilated, and secure location, away from incompatible materials such as oxidizing agents (e.g., perchlorates, nitrates).[3] Containers should be kept tightly closed.
Step 3: Arrange for Professional Disposal
Rotenone waste is acutely hazardous and must be disposed of through a licensed hazardous waste disposal company.[5][6]
-
Contact your Institution's Environmental Health & Safety (EHS) Office: Your EHS department will provide specific guidance on waste pickup procedures and ensure compliance with institutional and regulatory standards.
-
Professional Disposal: The EHS office will coordinate with a certified hazardous waste contractor for the transportation and ultimate disposal of the rotenone waste, typically via high-temperature incineration.[7]
Never dispose of rotenone waste down the drain or in regular trash.[2][5] This can cause significant environmental damage, particularly to aquatic ecosystems, and is illegal.
Emergency Procedures: Spill Cleanup and Disposal
In the event of a rotenone spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
Minor Spills
For small quantities of powdered rotenone:
-
Restrict Access: Ensure the area is clear of personnel without appropriate PPE.
-
Wear PPE: At a minimum, wear protective gloves, safety glasses, a lab coat, and a dust respirator.[2]
-
Clean Up: Use dry cleanup procedures. Do not use water , as this can create a more hazardous solution. Gently sweep or vacuum the powder. A vacuum cleaner must be fitted with a HEPA filter.[2] Place the collected material and any contaminated cleaning supplies into a sealed container for hazardous waste disposal.[2][3]
-
Decontaminate: Wipe the area with an appropriate solvent (e.g., ethanol) and then wash with soap and water.
Major Spills
For larger spills:
-
Evacuate: Clear the area of all personnel and move upwind.[2]
-
Alert Authorities: Notify your institution's EHS or emergency response team immediately.[2]
-
Secure the Area: Prevent entry into the spill zone.
-
Cleanup by Trained Personnel Only: Major spills should only be handled by trained emergency responders equipped with full protective clothing and breathing apparatus.[2] They will contain the spill using sand, earth, or vermiculite and collect the material in labeled drums for disposal.[2]
Decontamination of Equipment
All non-disposable equipment used in handling rotenone should be thoroughly decontaminated. This can typically be achieved by rinsing with a suitable solvent in which rotenone is soluble (such as acetone (B3395972) or ethanol), followed by a thorough wash with soap and water. Collect all rinsate as hazardous waste. Contaminated work clothing should be laundered separately from other lab or personal attire.[2][3]
Rotenone Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of rotenone waste in a laboratory setting.
Caption: Workflow for the safe disposal of rotenone waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Rotenone
For laboratory professionals engaged in pivotal research and drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Rotenone, ensuring the well-being of researchers and the integrity of experimental outcomes.
Rotenone is a selective contact insecticide and piscicide used in water body management.[1] It is crucial for personnel to be trained in its safe handling procedures.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling Rotenone, a comprehensive array of personal protective equipment is non-negotiable to prevent exposure. The specific requirements can vary based on the concentration of the substance and the nature of the task being performed.
Core PPE Requirements:
-
Gloves: Chemical-resistant gloves are essential to prevent skin contact.[2]
-
Protective Clothing: Wear a lab coat or other protective clothing to shield the skin.[2] For tasks with a higher risk of exposure, coveralls over a long-sleeved shirt and long pants are recommended.[3]
-
Eye Protection: Appropriate protective eyeglasses or chemical safety goggles are mandatory to prevent eye irritation.[4]
-
Respiratory Protection: Use a NIOSH-approved respirator to avoid inhaling dust or mists, especially when working with powdered forms or in poorly ventilated areas.[5] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed.[4]
Task-Specific PPE:
| Task | Required Personal Protective Equipment |
| Handling Rotenone Concentrate (e.g., mixers, loaders) | Chemical-resistant apron in addition to core PPE.[3] |
| Re-entering Treated Water (>0.09 ppm active rotenone) | Coveralls over long-sleeved shirt and long pants, chemical-resistant gloves, chemical-resistant footwear plus socks, and a chemical-resistant apron.[3] |
| Cleaning Equipment or Spills | Chemical-resistant apron.[3] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling Rotenone minimizes risks and ensures a secure working environment.
1. Preparation and Handling:
-
Always work in a well-ventilated area, preferably under a chemical fume hood.[1][4]
-
Avoid all personal contact, including inhalation.[1]
-
Minimize dust generation and accumulation when handling powdered Rotenone.[4]
-
Do not eat, drink, or smoke in areas where Rotenone is handled or stored.[2]
-
Ensure that an eyewash station and a safety shower are readily accessible.[4]
2. Storage:
-
Store Rotenone in a cool, dry, well-ventilated area in a tightly closed container.[2][4]
-
Store away from incompatible materials such as strong oxidizing agents and alkalis.[2][4]
Emergency Procedures: Immediate Actions for Exposure and Spills
In the event of an emergency, swift and correct action is critical.
First Aid Measures:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs.[1][4] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[4] |
Spill Response:
-
Minor Spills:
-
Clean up spills immediately, avoiding dust generation.[1]
-
Use dry clean-up procedures such as vacuuming or sweeping. The vacuum cleaner must be fitted with a HEPA filter.[1]
-
Dampen with water to prevent dusting before sweeping.[1]
-
Place the collected material into a suitable, labeled container for disposal.[1][4]
-
-
Major Spills:
-
Evacuate the area and move upwind.[1]
-
Alert emergency responders.[1]
-
Wear full body protective clothing with breathing apparatus.[1]
-
Prevent spillage from entering drains or watercourses.[1]
-
Contain the spill with sand, earth, or vermiculite (B1170534) and collect the recoverable product into labeled containers for recycling or disposal.[1]
-
Disposal Plan: Responsible Waste Management
Proper disposal of Rotenone waste is crucial to prevent environmental contamination.
-
Wastes resulting from the use of Rotenone must be disposed of on-site or at an approved waste disposal facility.[3]
-
Do not contaminate water, food, or feed by storage or disposal.[3]
-
Contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance on disposal.[3]
-
Incineration has been recommended as a disposal procedure. Burial with lime may also be an option as Rotenone is decomposed by light and alkali.[6]
Visualizing Safe Handling Workflows
To further clarify the procedural steps for handling Rotenone safely, the following diagrams illustrate the recommended workflows.
Caption: A step-by-step workflow for the safe handling of Rotenone.
Caption: Decision-making guide for Rotenone-related emergencies.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
